3',4',5'-Trimethoxycinnamoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFPFTGFVSWSTH-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10263-19-1 | |
| Record name | 3',4',5'-Trimethoxycinnamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010263191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',4',5'-trimethoxycinnamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to 3',4',5'-Trimethoxycinnamoyl Chloride: Properties, Synthesis, and Applications
This compound, an acyl chloride derivative of 3,4,5-trimethoxycinnamic acid (TMCA), is a highly valuable and reactive intermediate in synthetic organic chemistry. Its structure is foundational to a class of compounds with significant therapeutic potential, drawing inspiration from naturally occurring phenylpropanoids.[1][2] The parent acid, TMCA, is an active metabolite found in traditional medicinal plants and is recognized for its own biological activities, including anticonvulsant and sedative effects.[1] The conversion of the relatively stable carboxylic acid to the highly electrophilic acyl chloride dramatically enhances its reactivity, making it a pivotal reagent for introducing the 3,4,5-trimethoxycinnamoyl moiety into diverse molecular scaffolds.[1]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound. The focus is on providing practical, field-proven insights and robust protocols to enable its effective use in the laboratory.
PART 1: Core Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible chemical synthesis. The following sections detail the essential physical properties and the spectroscopic fingerprint of this compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride | [3] |
| Synonyms | This compound | [3] |
| CAS Number | 10263-19-1 | [3][4] |
| Molecular Formula | C₁₂H₁₃ClO₄ | [3] |
| Molecular Weight | 256.68 g/mol | [3] |
| Appearance | Data not consistently available; likely a solid | |
| Melting Point | Data not available in searched sources | |
| Solubility | Soluble in aprotic organic solvents (e.g., CH₂Cl₂, THF, Benzene); Reacts with water and protic solvents. | [5] |
Spectroscopic Characterization
The unique structural features of this compound give rise to a distinct spectroscopic signature, which is essential for confirming its successful synthesis and purity.
-
¹H NMR Spectroscopy : The proton NMR spectrum is highly characteristic. Key expected signals include:
-
Vinyl Protons : Two doublets between δ 6.0 and 8.0 ppm. The proton on the carbon adjacent to the carbonyl (Hα) will be downfield of the proton on the carbon adjacent to the aromatic ring (Hβ). They will exhibit a large coupling constant (J ≈ 16 Hz), confirming the trans (E) configuration of the double bond.[6][7]
-
Aromatic Protons : A singlet peak typically appearing between δ 6.5 and 7.5 ppm. The magnetic equivalence of the two aromatic protons (at C-2' and C-6') is due to the symmetrical substitution pattern on the phenyl ring.
-
Methoxy Protons : Two singlets. One singlet integrating to 6H for the two equivalent methoxy groups at C-3' and C-5', and another singlet integrating to 3H for the C-4' methoxy group. These peaks typically appear between δ 3.7 and 4.0 ppm.[6][7]
-
-
¹³C NMR Spectroscopy : The carbon spectrum provides confirmation of the carbon framework. Expected signals include:
-
Carbonyl Carbon : A signal in the range of δ 165-170 ppm for the acyl chloride.
-
Alkene Carbons : Two signals in the vinyl region (δ 115-150 ppm).
-
Aromatic Carbons : Signals corresponding to the substituted phenyl ring, including quaternary carbons.
-
Methoxy Carbons : Signals around δ 56-61 ppm.[6]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is a rapid tool for identifying the key functional groups.
-
C=O Stretch (Acyl Chloride) : A strong, sharp absorption band is expected at a high frequency, typically in the range of 1750-1800 cm⁻¹, which is characteristic of an acyl chloride carbonyl.
-
C=C Stretch (Alkene) : A medium intensity band around 1630 cm⁻¹.[6]
-
C-O Stretch (Methoxy) : Strong bands in the fingerprint region, typically around 1120-1250 cm⁻¹.[6]
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak corresponding to the molecular weight (256.68 g/mol ), with a characteristic M+2 isotopic peak for the chlorine atom (~32.5% of the M peak).[3]
-
Key Fragments : Common fragmentation patterns for related trimethoxybenzoyl compounds involve the formation of a stable trimethoxybenzoyl or cinnamoyl cation.[8]
-
PART 2: Synthesis, Reactivity, and Core Applications
As a reactive intermediate, the utility of this compound is defined by its synthesis and subsequent reactions.
Synthesis from 3,4,5-Trimethoxycinnamic Acid
The most direct and common method for preparing this compound is the reaction of the parent carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][9][10] Thionyl chloride is frequently used due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[9][10]
This protocol is based on established literature procedures for converting carboxylic acids to acyl chlorides.[5][11]
Materials:
-
3,4,5-Trimethoxycinnamic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess, e.g., 10-40 eq, can also be used as solvent)
-
Anhydrous benzene or methylene chloride (optional, as solvent)
-
Round-bottom flask with reflux condenser and drying tube (or inert atmosphere)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.
-
Reagent Addition : Add 3,4,5-Trimethoxycinnamic acid (e.g., 3.62 mmol, 0.86 g) to the flask. Carefully add an excess of thionyl chloride (e.g., 137 mmol, 16.3 g).[5] The reaction can be run neat in SOCl₂ or with an anhydrous solvent like benzene.
-
Heating : Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 45-90 minutes.[5] The progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification : Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, the resulting crude residue can be co-evaporated with an anhydrous solvent like dry benzene or toluene multiple times.[5] The final product is typically a solid or oil and is used in the next step without further purification due to its moisture sensitivity.
Causality and Expertise:
-
Excess Thionyl Chloride : Using an excess of SOCl₂ drives the reaction to completion according to Le Châtelier's principle.
-
Reflux : Heating accelerates the reaction rate. The mechanism involves the formation of a highly reactive chlorosulfite intermediate, which readily undergoes nucleophilic attack by the chloride ion.[10]
-
Anhydrous Conditions : It is critical to perform the reaction under strictly anhydrous conditions, as acyl chlorides react readily with water to revert to the carboxylic acid.
Caption: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Chemical Reactivity and Key Synthetic Applications
The high electrophilicity of the carbonyl carbon makes this compound an excellent acylating agent for a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing more complex molecules.[12]
The reaction of this compound with primary or secondary amines is a robust and efficient method for forming stable amide bonds.[13] These resulting amide derivatives are a major focus in medicinal chemistry, with many exhibiting promising biological activities, including antitumor and CNS-modulating properties.[1][14][15]
This protocol describes a general procedure for amide coupling, often referred to as the Schotten-Baumann reaction.[13][16]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Tertiary base (e.g., triethylamine (TEA) or pyridine, 1.1-1.5 eq)
-
Anhydrous solvent (e.g., methylene chloride (DCM), THF, or benzene)
-
Separatory funnel, standard glassware
-
Aqueous work-up solutions (e.g., 1M HCl, sat. NaHCO₃, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Amine Solution : In a fume hood, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition : Dissolve the freshly prepared this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing : Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ (to remove any unreacted starting acid), and brine (to remove residual water).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide product.
-
Purification : The crude product can be purified by recrystallization or flash column chromatography on silica gel.[5]
Causality and Expertise:
-
Role of the Base : The tertiary amine base (TEA) is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[12] This prevents the protonation of the reactant amine, which would render it non-nucleophilic, and drives the reaction towards the product.
-
Temperature Control : The initial addition at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.
Caption: Standard laboratory workflow for the synthesis of amides from acyl chlorides.
PART 3: Safety, Handling, and Storage
Due to its high reactivity, proper handling of this compound is paramount for laboratory safety. The information below is a summary of key safety protocols.
-
Hazard Identification : This compound is classified as corrosive and moisture-sensitive.
-
It causes severe skin burns and eye damage.[17]
-
It may cause respiratory irritation.
-
It reacts with water, releasing corrosive HCl gas.
-
-
Personal Protective Equipment (PPE) : Strict adherence to PPE protocols is mandatory.
-
Hand Protection : Wear impervious gloves (e.g., nitrile).
-
Eye Protection : Use safety goggles and a face shield.
-
Skin and Body Protection : Wear a lab coat and appropriate protective clothing.[17]
-
-
Handling Protocols :
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.[17]
-
Prevent all contact with skin and eyes.[17]
-
Use a closed system where possible and ensure the work area is well-ventilated.[17]
-
Keep away from water and other incompatible materials (e.g., alcohols, amines, bases).
-
Wash hands and face thoroughly after handling.[17]
-
-
Storage :
-
Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.[18]
-
Conclusion
This compound is a potent and versatile acylating agent that serves as a critical gateway to a wide array of biologically active amides and esters. Its synthesis from the corresponding cinnamic acid is straightforward, though it demands rigorous anhydrous conditions. The high reactivity of the acyl chloride function enables efficient coupling with a broad range of nucleophiles under mild conditions. For researchers in drug discovery and medicinal chemistry, a thorough understanding of its properties, handling requirements, and reaction protocols is essential for leveraging its synthetic potential to build novel molecular architectures with therapeutic promise.
References
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PrepChem. (n.d.). Synthesis of 3,4,5-trimethoxycinnamoyl chloride. Retrieved from PrepChem.com. [Link]
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Zhao, L., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 183, 111718. [Link]
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Lee, S. Y., et al. (2007). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Bioorganic & Medicinal Chemistry Letters, 17(5), 1255-1258. [Link]
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Kos, J., et al. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules, 26(10), 2999. [Link]
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Cheméo. (n.d.). Chemical Properties of 3,4,5-Trimethoxybenzyl chloride (CAS 3840-30-0). Retrieved from chemeo.com. [Link]
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FooDB. (n.d.). 3,4,5-Trimethoxycinnamic Acid, 99% Predominantly Trans. Retrieved from foodb.ca. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Synthesis Potential: The Role of 3,4,5-Trimethoxybenzoyl Chloride. Retrieved from innopharmchem.com. [Link]
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de Oliveira, R. B., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4512. [Link]
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PharmaCompass. (n.d.). 3,4,5-trimethoxybenzoic acid chloride. Retrieved from pharmacompass.com. [Link]
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Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from chem.libretexts.org. [Link]
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Sciencemadness Discussion Board. (2018). Acid Chlorides. Retrieved from sciencemadness.org. [Link]
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Synthesis of 3',4',5'-Trimethoxycinnamoyl Chloride from 3,4,5-Trimethoxycinnamic Acid: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3',4',5'-Trimethoxycinnamoyl chloride is a pivotal chemical intermediate, serving as an activated precursor for the synthesis of a diverse array of pharmacologically active compounds. Derived from 3,4,5-trimethoxycinnamic acid (TMCA), a natural product metabolite, this acyl chloride facilitates the efficient creation of ester and amide libraries for drug discovery.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide provides an in-depth technical examination of the synthesis of this compound, focusing on the prevalent thionyl chloride method. It covers reaction mechanisms, a detailed experimental protocol, characterization techniques, critical safety considerations, and the compound's application in medicinal chemistry, offering field-proven insights for researchers and drug development professionals.
Introduction: The Strategic Importance of Acyl Chloride Synthesis
3,4,5-Trimethoxycinnamic acid (TMCA) is a well-regarded scaffold in medicinal chemistry, originally identified as an active metabolite from the root of Polygala tenuifolia, a plant used in traditional medicine.[1][2] While TMCA itself exhibits biological activity, its true value in modern drug development lies in its role as a precursor. The direct coupling of the carboxylic acid group of TMCA with alcohols or amines to form esters or amides often requires harsh conditions or expensive coupling reagents.[1]
A more efficient and robust strategy is to first activate the carboxylic acid by converting it into a highly reactive acyl chloride. This compound is this activated form, enabling facile nucleophilic acyl substitution reactions under mild conditions. This conversion is a cornerstone reaction, unlocking access to a vast chemical space of TMCA derivatives for structure-activity relationship (SAR) studies.[1] This guide focuses on the most reliable and scalable method for this transformation: the use of thionyl chloride (SOCl₂).
Reaction Mechanism: The Conversion Pathway with Thionyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution. Thionyl chloride is often the reagent of choice due to its efficacy and the convenient nature of its byproducts.[4]
The Causality Behind Reagent Choice: The primary advantage of using thionyl chloride is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[4][5] Their evolution from the reaction mixture acts as a thermodynamic driving force, pushing the equilibrium towards the product in accordance with Le Châtelier's principle. This also greatly simplifies the purification process, as these gaseous byproducts are easily removed.
The mechanism proceeds through two key stages:
-
Formation of a Reactive Intermediate: The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. A proton transfer and the loss of a chloride ion result in the formation of a highly reactive acyl chlorosulfite intermediate.
-
Nucleophilic Attack and Product Formation: The chloride ion (Cl⁻), now a potent nucleophile, attacks the electrophilic carbonyl carbon of the intermediate. This forms a tetrahedral intermediate which subsequently collapses, yielding the final this compound and releasing gaseous SO₂ and HCl.[5][6]
Caption: Reaction mechanism for the synthesis of acyl chloride using thionyl chloride.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity. Adherence to anhydrous conditions is critical, as the acyl chloride product readily hydrolyzes back to the carboxylic acid in the presence of moisture.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Notes |
| 3,4,5-Trimethoxycinnamic Acid (TMCA) | 90-50-6 | 238.23 | 1.0 | Ensure starting material is dry. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | ~5-10 | Use freshly opened or distilled. Corrosive. |
| Anhydrous Toluene | 108-88-3 | 92.14 | Solvent | Dry over molecular sieves or sodium. |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried to remove any traces of water.
-
Charging Reagents: Under a positive pressure of nitrogen, charge the flask with 3,4,5-trimethoxycinnamic acid (1.0 eq) and anhydrous toluene (approx. 5-10 mL per gram of TMCA).[2]
-
Addition of Thionyl Chloride: Suspend the TMCA in the solvent and begin stirring. Add thionyl chloride (at least 2.0 eq, though often used in excess as the solvent) dropwise at room temperature.[2][7] An initial exotherm may be observed. The reaction can be performed in neat thionyl chloride, which is then removed under vacuum.[8]
-
Reaction: After the addition is complete, heat the mixture to reflux (for toluene, this is ~110 °C) and maintain for 1-2 hours.[2][7] The reaction is complete when the evolution of HCl and SO₂ gases ceases.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Crucial: Use a base trap (e.g., containing NaOH solution) between the apparatus and the vacuum pump to neutralize the corrosive acidic gases and prevent damage to the pump.[9]
-
Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions and is typically used immediately.[2] To remove the final traces of thionyl chloride, the residue can be dissolved in a small amount of anhydrous benzene or toluene and evaporated again under reduced pressure. This process should be repeated two to three times.[7] The product is typically a solid.
Product Characterization
Due to its moisture sensitivity, the acyl chloride is often confirmed by converting a small sample into a stable derivative (e.g., methyl ester or an anilide) for analysis.[9] However, direct analysis is possible with care.
| Analysis Technique | Expected Observations for this compound |
| IR Spectroscopy | Appearance of a strong C=O stretch at a high wavenumber (~1780-1810 cm⁻¹), characteristic of an acyl chloride. Disappearance of the broad O-H stretch (~2500-3300 cm⁻¹) from the starting carboxylic acid. |
| ¹H NMR | Two vinylic protons as doublets (J ≈ 15-16 Hz, indicating trans configuration). Aromatic protons as a singlet. Three methoxy groups appearing as two singlets (one for the two equivalent 3,5-OCH₃ groups and one for the 4-OCH₃ group).[10] |
| ¹³C NMR | Carbonyl carbon signal shifted downfield. Signals corresponding to the vinylic, aromatic, and methoxy carbons.[11] |
Critical Safety Precautions
A robust understanding of the hazards is non-negotiable for the safe execution of this synthesis.
| Reagent | Primary Hazards | Handling Precautions |
| Thionyl Chloride | Severe corrosive. Causes serious skin burns and eye damage. Toxic if inhaled. Reacts violently with water, releasing toxic and corrosive gases (HCl, SO₂).[12][13] | Must be handled in a certified chemical fume hood. [14] Wear appropriate PPE: chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[13] Ensure an emergency eyewash and shower are accessible. |
| Toluene | Flammable liquid and vapor. Skin and eye irritant. Can cause nervous system damage with prolonged exposure. | Keep away from heat and ignition sources. Use in a well-ventilated area or fume hood. Avoid skin contact. |
| HCl and SO₂ Gas | Corrosive and toxic gases produced during the reaction. Severe respiratory tract irritants. | The entire procedure must be conducted in a fume hood to prevent inhalation. The work-up apparatus must be vented into a base trap. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]
Applications in Drug Discovery
The synthesis of this compound is not an end in itself, but a critical enabling step. Its utility lies in its ability to readily acylate nucleophiles, providing rapid access to libraries of TMCA derivatives for screening.
-
Antitumor Agents: Many TMCA amides and esters have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines.[15]
-
Antiviral Compounds: TMCA esters, in particular, have been investigated as potential agents against viruses such as Hepatitis B (HBV) and Influenza A.[1]
-
CNS Agents: As a derivative of a known neuroactive metabolite, this scaffold is used to create novel compounds targeting the central nervous system, with potential applications as antinarcotic, anticonvulsant, or sedative agents.[2][3]
-
Cholinesterase Inhibitors: Certain 3,4,5-trimethoxycinnamates have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them relevant for research into Alzheimer's disease.[2]
The conversion to the acyl chloride is the gateway to these and other applications, making this a fundamentally important reaction for any medicinal chemistry program working with this privileged scaffold.
Conclusion
The synthesis of this compound from its corresponding carboxylic acid is a highly efficient and indispensable transformation in the field of drug discovery. The use of thionyl chloride provides a reliable and scalable method, driven by the formation of gaseous byproducts. This guide has detailed the underlying mechanism, provided a field-tested experimental protocol, and underscored the critical safety measures required for its successful and safe execution. By mastering this synthesis, researchers and drug development professionals can effectively unlock the vast therapeutic potential of the 3,4,5-trimethoxycinnamic acid scaffold, paving the way for the discovery of novel chemical entities.
References
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Gao, C., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Available at: [Link]
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MDPI. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. Available at: [Link]
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MDPI. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. MDPI. Available at: [Link]
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MDPI. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. MDPI. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 3,4,5-trimethoxycinnamoyl chloride. PrepChem.com. Available at: [Link]
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PubMed. (2010). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. PubMed. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Carl ROTH. Available at: [Link]
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MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
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NJ.gov. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. New Jersey Department of Health. Available at: [Link]
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Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
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Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Available at: [Link]
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YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Bioman Explains. Available at: [Link]
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A Spectroscopic Guide to 3',4',5'-Trimethoxycinnamoyl Chloride: Elucidating Molecular Structure for Advanced Research
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 3',4',5'-trimethoxycinnamoyl chloride, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the characterization and quality control of this compound. Beyond a mere presentation of data, this guide delves into the causal relationships between molecular structure and spectral features, providing field-proven insights to aid in experimental design and data interpretation. All protocols and interpretations are presented as a self-validating system, grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of this compound
This compound is a derivative of 3,4,5-trimethoxycinnamic acid, a compound that serves as a precursor to a wide array of biologically active molecules.[1] The conversion of the carboxylic acid to the more reactive acyl chloride facilitates a variety of chemical transformations, including esterification and amidation, which are fundamental reactions in the synthesis of novel therapeutic agents and functional materials.[1]
The precise characterization of this compound is paramount to ensure the purity of the reagent and the successful outcome of subsequent synthetic steps. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule, allowing for unambiguous identification and the assessment of its integrity. This guide will systematically explore each of these techniques, offering a detailed interpretation of the expected spectral data.
Synthesis and Sample Preparation
A common and effective method for the preparation of this compound is the reaction of 3,4,5-trimethoxycinnamic acid with thionyl chloride (SOCl₂).[2] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4,5-trimethoxycinnamic acid in an excess of thionyl chloride. The use of a fume hood is essential due to the corrosive and toxic nature of thionyl chloride.
-
Reaction: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This step should be performed with caution to avoid contamination of the vacuum pump.
-
Purification: The crude this compound can be purified by recrystallization or distillation under reduced pressure to yield a crystalline solid.
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, vinylic, and methoxy protons. The chemical shifts are influenced by the electron-withdrawing nature of the cinnamoyl chloride group and the electron-donating methoxy groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | Doublet | 1H | H-α (vinylic) |
| ~6.8 - 7.0 | Singlet | 2H | H-2', H-6' (aromatic) |
| ~6.4 - 6.6 | Doublet | 1H | H-β (vinylic) |
| ~3.9 | Singlet | 9H | -OCH₃ |
Interpretation and Causality:
-
Vinylic Protons (H-α and H-β): The protons on the double bond appear as doublets due to coupling with each other. The H-α proton, being closer to the electron-withdrawing carbonyl group, is expected to be deshielded and resonate at a higher chemical shift compared to the H-β proton. The large coupling constant (J ≈ 15-16 Hz) is characteristic of a trans configuration of the double bond.
-
Aromatic Protons (H-2' and H-6'): Due to the symmetrical substitution pattern on the aromatic ring, the two protons at the 2' and 6' positions are chemically equivalent and will appear as a single singlet.
-
Methoxy Protons: The nine protons of the three methoxy groups are also equivalent and will give rise to a sharp singlet at approximately 3.9 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 170 | C=O (carbonyl) |
| ~153 - 155 | C-3', C-5' (aromatic) |
| ~145 - 147 | C-α (vinylic) |
| ~140 - 142 | C-4' (aromatic) |
| ~130 - 132 | C-1' (aromatic) |
| ~118 - 120 | C-β (vinylic) |
| ~105 - 107 | C-2', C-6' (aromatic) |
| ~56 | -OCH₃ |
Interpretation and Causality:
-
Carbonyl Carbon: The carbonyl carbon of the acyl chloride is significantly deshielded and appears at a high chemical shift, typically in the range of 168-170 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the methoxy substituents. The carbons bearing the methoxy groups (C-3', C-4', C-5') will resonate at higher chemical shifts compared to the unsubstituted aromatic carbons.
-
Vinylic Carbons: Similar to the protons, the vinylic carbons (C-α and C-β) will have distinct chemical shifts.
-
Methoxy Carbons: The carbons of the three equivalent methoxy groups will appear as a single signal around 56 ppm.
The following diagram illustrates the key correlations in an HSQC spectrum, linking the protons to their directly attached carbons.
Caption: Predicted ¹H-¹³C HSQC correlations for the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-carbon double bond, and the aromatic ring.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750 - 1780 | Strong | C=O stretch (acyl chloride) |
| ~1620 - 1640 | Medium | C=C stretch (vinylic) |
| ~1580 - 1600 | Medium | C=C stretch (aromatic) |
| ~1120 - 1130 | Strong | C-O stretch (aryl ether) |
| ~970 - 990 | Strong | C-H bend (trans-vinylic) |
Interpretation and Causality:
-
Carbonyl Stretch: The most prominent peak in the IR spectrum will be the strong absorption due to the C=O stretching vibration of the acyl chloride. This peak appears at a higher wavenumber compared to the corresponding carboxylic acid due to the inductive effect of the chlorine atom.
-
C=C Stretches: The stretching vibrations of the vinylic and aromatic C=C bonds will appear in the 1640-1580 cm⁻¹ region.
-
C-O Stretch: The strong absorption around 1125 cm⁻¹ is characteristic of the aryl ether C-O stretching vibration.
-
Trans-Vinylic C-H Bend: A strong band around 980 cm⁻¹ is indicative of the out-of-plane C-H bending of the trans-disubstituted double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are key for its identification. The molecular formula of this compound is C₁₂H₁₃ClO₄, with a molecular weight of 256.68 g/mol .[3]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 256/258 | [M]⁺ (Molecular ion) |
| 221 | [M - Cl]⁺ |
| 193 | [M - Cl - CO]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 256. Due to the presence of the chlorine atom, an isotopic peak [M+2]⁺ at m/z 258 with an intensity of approximately one-third of the [M]⁺ peak will also be observed.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. The initial loss of a chlorine radical will generate a prominent acylium ion at m/z 221. Subsequent loss of carbon monoxide (CO) from this ion will lead to a fragment at m/z 193.
The following diagram illustrates the predicted fragmentation pathway.
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. By understanding the principles behind the NMR, IR, and MS techniques and the correlation between molecular structure and spectral output, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided protocols and interpretations, grounded in established scientific principles, are intended to serve as a valuable resource for scientists engaged in cutting-edge research and development.
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3',4',5'-Trimethoxycinnamoyl chloride reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of 3',4',5'-Trimethoxycinnamoyl Chloride with Nucleophiles
Abstract
This compound is a highly valuable acylating agent in synthetic organic chemistry, primarily utilized for the introduction of the 3,4,5-trimethoxycinnamoyl moiety into diverse molecular architectures. This functional group is a recognized pharmacophore, integral to a wide range of biologically active molecules, including antitumor, antiviral, and central nervous system (CNS) agents.[1][2] This technical guide provides a comprehensive analysis of the reactivity of this compound with common nucleophiles, particularly amines and alcohols. We will explore the underlying principles of its reactivity, provide field-proven experimental protocols, discuss critical process considerations, and contextualize its application within drug discovery and development.
Introduction to this compound
The utility of this compound stems from its identity as a reactive acyl chloride. The cinnamoyl backbone, featuring a benzene ring, an alkene, and a carbonyl group, is adorned with three electron-donating methoxy groups. This specific substitution pattern is frequently found in natural products and their synthetic analogues, conferring important pharmacological properties.[1] The primary role of this reagent is to participate in nucleophilic acyl substitution reactions, where the chloride atom is displaced by a nucleophile to form a more stable acyl derivative, such as an amide or an ester.[3][4] The high reactivity of the acyl chloride, driven by the excellent leaving group ability of the chloride ion, makes it a more efficient acylating agent than the corresponding carboxylic acid.[5]
Physicochemical Properties and Synthesis
A thorough understanding of the reagent's properties is paramount for its successful application and safe handling.
| Property | Value | Source(s) |
| CAS Number | 10263-19-1 | [6][7] |
| Molecular Formula | C₁₂H₁₃ClO₄ | [6] |
| Molecular Weight | 256.68 g/mol | [6] |
| Appearance | Crystalline solid/powder | N/A |
| Melting Point | Not well-defined, precursor acid melts at 126-129 °C | [8] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Benzene) | [9] |
| Reactivity | Reacts with water and other protic nucleophiles | [3][10] |
Synthesis Overview: this compound is typically not isolated for long-term storage due to its reactivity and moisture sensitivity.[11] It is commonly prepared in situ or used immediately after synthesis from its parent compound, 3',4',5'-trimethoxycinnamic acid. The most prevalent method for this conversion is treatment with thionyl chloride (SOCl₂), often under reflux.[9][12] The key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[11][12]
Core Reactivity: The Nucleophilic Acyl Substitution Mechanism
The reactivity of this compound is governed by the nucleophilic acyl substitution mechanism.[13] This is a two-step addition-elimination process.[14]
-
Nucleophilic Addition: The reaction begins with the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[14][15]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the most stable leaving group, which is the chloride ion (Cl⁻).[16]
The trimethoxy substitution pattern on the aromatic ring donates electron density via resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted cinnamoyl chloride. However, the powerful inductive effect of the chlorine atom and its nature as an excellent leaving group ensure the compound remains a highly effective acylating agent.[13]
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Reactions with Specific Nucleophiles
Reactivity with Amines: Amide Synthesis
The reaction with primary and secondary amines is a robust and widely used method to form stable amide bonds, which are crucial linkages in many pharmaceuticals.[1][17]
Causality and Experimental Choices:
-
Base is Essential: The reaction produces one equivalent of hydrochloric acid (HCl).[14] This acid will readily react with the amine nucleophile to form an ammonium salt, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to scavenge the HCl as it is formed.[9][18] Typically, at least two equivalents of the amine nucleophile can be used, where one acts as the nucleophile and the other as the base.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or benzene are used to prevent hydrolysis of the highly reactive acyl chloride.[9][19]
-
Temperature: The reaction is often initiated at 0 °C to control the initial exothermic release of heat and then allowed to warm to room temperature to ensure completion.[9][18]
Reactivity with Alcohols: Ester Synthesis
Alcohols react with this compound to form the corresponding esters, another important functional group in drug molecules and natural products.[20][21]
Causality and Experimental Choices:
-
Lower Nucleophilicity: Alcohols are generally less nucleophilic than amines. Consequently, these reactions often require promotion.
-
Catalysis: A base like pyridine is frequently used both as the solvent and as a catalyst.[17][18] Pyridine not only neutralizes the HCl byproduct but also activates the acyl chloride by forming a more reactive acylpyridinium ion intermediate. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can further accelerate the reaction, especially with sterically hindered alcohols.[20]
-
Reaction Conditions: Similar to amide synthesis, the reaction is performed under anhydrous conditions, typically starting at 0 °C and warming to room temperature.[17][18]
Field-Proven Experimental Protocols
The following protocols are representative methodologies for the synthesis of amides and esters. Adherence to anhydrous techniques and use of an inert atmosphere are critical for success.[19]
Protocol: Synthesis of a 3',4',5'-Trimethoxycinnamoyl Amide
This protocol is adapted from a standard procedure for reacting an acyl chloride with an amine.[9][22]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[9]
Protocol: Synthesis of a 3',4',5'-Trimethoxycinnamoyl Ester
This protocol describes a typical esterification using an alcohol and a base catalyst.[17][18]
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0 eq)
-
Anhydrous Pyridine (can be used as solvent and base) or Anhydrous DCM with TEA (1.5 eq)
-
Magnetic stirrer and inert atmosphere setup
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the solid this compound (1.0 eq) portion-wise to the stirred solution at 0 °C. Alternatively, add a solution of the acyl chloride in anhydrous DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight, or until TLC analysis indicates completion.
-
Workup: Quench the reaction by slowly adding 1 M HCl at 0 °C. Extract the mixture with ethyl acetate.
-
Washing: Wash the combined organic extracts sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester via flash chromatography.
Caption: Standard Experimental Workflow for Acylation Reactions.
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Corrosivity: As an acyl chloride, it is corrosive and can cause severe skin burns and eye damage.[10]
-
Moisture Sensitivity: It reacts violently with water and moisture, releasing corrosive HCl gas.[10] All handling must be done under strictly anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[23] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible substances like water, alcohols, and bases.[10]
Conclusion
This compound is a potent and versatile reagent for the synthesis of biologically relevant amides and esters. Its reactivity is dominated by the reliable nucleophilic acyl substitution mechanism. Successful application hinges on a clear understanding of the reaction mechanism, particularly the necessity of a base to neutralize the HCl byproduct, and the strict adherence to anhydrous reaction conditions to prevent reagent decomposition. By following the established protocols outlined in this guide, researchers can effectively leverage this compound to construct complex molecular targets for drug discovery and other advanced scientific applications.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlock Synthesis Potential: The Role of 3,4,5-Trimethoxybenzoyl Chloride. [Link]
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An In-depth Technical Guide to the Stability and Storage of 3',4',5'-Trimethoxycinnamoyl Chloride
Introduction: The Synthetic Utility and Inherent Reactivity of 3',4',5'-Trimethoxycinnamoyl Chloride
This compound (TMCC), CAS No: 10263-19-1, is a valuable acyl chloride reagent in advanced organic synthesis.[1][2] Its molecular architecture, featuring a reactive acyl chloride group appended to a trimethoxy-substituted cinnamoyl backbone, makes it a key intermediate for introducing the 3,4,5-trimethoxyphenylpropenoyl moiety into target molecules. This is particularly relevant in the development of novel pharmaceutical agents and complex molecular probes where the cinnamoyl scaffold is explored for therapeutic potential.[3][4][5]
However, the very feature that makes TMCC synthetically useful—the electrophilic carbonyl carbon of the acyl chloride—also renders it highly susceptible to degradation.[6][7] Understanding the principles governing its stability is not merely a matter of procedural compliance but a fundamental prerequisite for ensuring reaction reproducibility, maximizing yield, and maintaining laboratory safety. This guide provides a detailed examination of the degradation pathways of TMCC and establishes a robust framework for its proper storage and handling, grounded in the principles of physical organic chemistry.
Core Chemical and Physical Properties
A foundational understanding of the material's properties is essential before discussing its stability. The key characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₃ClO₄[1][2] |
| Molecular Weight | 256.68 g/mol [1][2] |
| Appearance | White to off-white or pale yellow crystalline solid/powder. |
| Melting Point | Approximately 81-84 °C |
| Boiling Point | 185 °C at 18 mmHg |
| CAS Number | 10263-19-1[1] |
Chemical Stability and Degradation Pathways
The stability of this compound is primarily dictated by its susceptibility to nucleophilic attack, particularly by water. The principal degradation pathways are hydrolysis, and to a lesser extent, potential photodecomposition.
Hydrolytic Instability: The Primary Degradation Route
The most significant and immediate threat to the integrity of TMCC is hydrolysis.[6][8] Acyl chlorides are among the most reactive carboxylic acid derivatives and react readily with water.[8][9] In the presence of atmospheric or incidental moisture, TMCC will hydrolyze to form 3',4',5'-trimethoxycinnamic acid and corrosive hydrochloric acid gas.[8][9]
Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism. The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, eliminating a chloride ion and releasing a proton to yield the final products. This reaction is typically rapid and can be violent if water is added directly to the bulk material.[10]
The visual manifestation of this degradation is often the fuming of the solid upon exposure to humid air, which is the formation of HCl aerosol.[11] The presence of the resulting carboxylic acid as an impurity can significantly impact subsequent reactions, leading to lower yields and complex purification profiles.
Caption: Primary degradation pathway of TMCC via hydrolysis.
Photostability Considerations
The cinnamoyl moiety, characterized by its α,β-unsaturated carbonyl system, is known to be photosensitive.[12] While specific photostability studies on TMCC are not extensively documented, related cinnamoyl compounds are known to undergo [2+2] cycloaddition (dimerization) or cis-trans isomerization upon exposure to UV radiation.[12] Therefore, it is a critical precautionary measure to protect TMCC from light sources to prevent the formation of unintended dimeric or isomeric impurities.
Thermal Stability
This compound is a solid with a relatively high melting point, suggesting good stability at ambient temperatures in a dry state. However, like most reactive organic compounds, prolonged exposure to high temperatures can promote decomposition. The recommended storage temperature of 2-8°C is not only to inhibit hydrolysis but also to minimize any potential slow thermal degradation over long-term storage.
Recommended Storage Protocols
The overarching principle for storing TMCC is the rigorous exclusion of atmospheric moisture.[13] The following protocols are designed to maintain the compound's purity and reactivity over time.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2°C to 8°C[10][13] | Slows the rate of hydrolysis and any potential intrinsic degradation pathways. |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen)[13][14] | Prevents contact with atmospheric moisture, the primary cause of degradation. |
| Container | Tightly-sealed glass bottle with a PTFE-lined cap. | Provides a non-reactive, impermeable barrier to moisture. PTFE liners prevent corrosion/reaction with the cap. |
| Light | Store in an opaque container or dark location. | Prevents potential photodegradation (isomerization or dimerization) of the cinnamoyl group.[12] |
| Secondary Containment | Store the primary container within a desiccator cabinet. | Provides an additional layer of protection against moisture ingress, especially for frequently accessed containers. |
Workflow for Receiving and Storing a New Container
Adherence to a strict workflow from the moment of receipt is crucial for long-term stability.
Caption: Workflow for the proper intake and storage of TMCC.
Experimental Protocol: Safe Handling and Dispensing
The principles of stability and storage directly inform the best practices for handling the reagent in a laboratory setting. The following protocol ensures that the material's integrity is maintained during experimental use.
Objective: To safely dispense a required mass of this compound while minimizing exposure to atmospheric moisture.
Materials:
-
Sealed container of this compound
-
Nitrogen or Argon gas source with a manifold
-
Dry glassware (oven-dried at >120°C for several hours and cooled under vacuum or inert gas)
-
Dry spatulas and weighing vessels
-
Schlenk line or glove box (ideal)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, acid-resistant gloves (e.g., nitrile).[10][15]
Procedure:
-
Preparation:
-
Ensure all glassware, spatulas, and other equipment that will contact the reagent are scrupulously dry.[16]
-
Set up a dry, inert atmosphere workstation. This can be achieved within a glove box or by using a Schlenk line to maintain a positive pressure of nitrogen or argon in the reaction vessel.
-
-
Equilibration:
-
Remove the sealed container of TMCC from the 2-8°C storage.
-
Place the unopened container in a desiccator at room temperature for at least 30-60 minutes.
-
Causality: This step is critical. Opening a cold container will cause atmospheric moisture to immediately condense on the cold surfaces and inside the bottle, leading to rapid hydrolysis. The container must be at ambient temperature before the seal is broken.
-
-
Dispensing Under Inert Atmosphere:
-
Quickly remove the cap in a fume hood or under a positive flow of inert gas.
-
Using a dry spatula, promptly weigh the desired amount of the solid into a dry, tared vessel.
-
Minimize the time the stock bottle is open to the atmosphere, even under an inert gas blanket.
-
-
Resealing and Storage:
-
Immediately and tightly reseal the stock bottle cap.
-
Wipe the exterior of the bottle to remove any stray powder.
-
Wrap the cap-bottle junction securely with Parafilm® to create an additional barrier against moisture.
-
Return the resealed container to its secondary containment (desiccator) and place it back in 2-8°C storage.[10]
-
-
Quenching and Cleaning:
By adhering to these detailed stability and storage protocols, researchers can ensure the long-term integrity and reactivity of this compound, leading to more reliable and successful synthetic outcomes.
References
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Wikipedia. Acyl chloride. [Link]
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ALPHA. SAFETY DATA SHEET. [Link]
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An In-depth Technical Guide to 3',4',5'-Trimethoxycinnamoyl Chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4',5'-Trimethoxycinnamoyl chloride, a derivative of cinnamic acid, is a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its trifunctional nature, comprising a reactive acyl chloride, a conjugated alkene, and a trimethoxyphenyl group, makes it a versatile building block for introducing the 3,4,5-trimethoxycinnamoyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, key reactions, and applications, with a focus on practical insights for laboratory and developmental work.
Core Chemical Identifiers and Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use and safe handling.
| Property | Value | Source |
| CAS Number | 10263-19-1 | [1] |
| Molecular Formula | C₁₂H₁₃ClO₄ | [1] |
| Molecular Weight | 256.68 g/mol | [1] |
| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride | [1] |
| Synonyms | 3-(3,4,5-trimethoxyphenyl)acryloyl chloride, (E)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENOYL CHLORIDE | [1] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 3,4,5-Trimethoxycinnamic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[2][3]
Experimental Protocol: Synthesis from 3,4,5-Trimethoxycinnamic Acid
This protocol details a robust method for the preparation of this compound.
Materials:
-
3,4,5-Trimethoxycinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 3,4,5-Trimethoxycinnamic acid in an excess of thionyl chloride.[2] A minimal amount of an anhydrous solvent like toluene can be used if necessary.
-
Chlorination: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux and maintain this temperature for approximately 45 minutes to an hour.[2] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed under reduced pressure using a rotary evaporator.[2] It is crucial to use a trap to capture the corrosive thionyl chloride vapors.
-
Purification: The resulting crude this compound can be purified by repeated dissolution in a dry, volatile solvent like benzene, followed by evaporation under reduced pressure to remove any remaining traces of thionyl chloride.[2]
-
Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis.
Causality Behind Experimental Choices:
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and also serves as the reaction solvent.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Anhydrous Conditions: The exclusion of moisture is critical throughout the procedure, as this compound is highly susceptible to hydrolysis back to the parent carboxylic acid.
Caption: Synthesis of this compound
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials.
-
Synthesis of Amides and Esters: As a reactive acyl chloride, it readily undergoes nucleophilic acyl substitution with amines and alcohols to form the corresponding amides and esters. This reactivity is fundamental to its use in medicinal chemistry for the synthesis of novel compounds with potential therapeutic activities.
-
Plant Growth Regulators: It has been used in the synthesis of N-3,4,5-trimethoxycinnamoyl anthranilates and their corresponding acids, which have shown potential as plant growth regulators.[4]
-
Synthesis of β-Amino Amides: Cinnamoyl chlorides, including this derivative, can undergo a base-promoted tandem Michael addition and nucleophilic substitution with aryl amines to generate β-amino amides, which are important scaffolds in drug discovery.[5]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. It reacts violently with water, producing corrosive hydrogen chloride gas. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
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Introduction: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3',4',5'-Trimethoxycinnamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a reactive acyl chloride derivative of 3,4,5-trimethoxycinnamic acid (TMCA). This compound serves as a crucial intermediate in organic synthesis, particularly valued for its role in introducing the 3,4,5-trimethoxyphenyl moiety into molecular scaffolds. This structural motif is a key pharmacophore present in a wide range of biologically active molecules.[1] The primary utility of this compound lies in its function as a potent acylating agent, enabling the efficient synthesis of amides, esters, and other derivatives.[1][2] Its precursor, TMCA, and its derivatives are known to possess a variety of pharmacological activities, making the cinnamoyl chloride an essential tool for medicinal chemists exploring new therapeutic agents.[1] This guide provides a comprehensive overview of its physical properties, a validated synthesis protocol, spectroscopic characterization, and safe handling procedures, designed to support professionals in research and drug development.
Physicochemical Properties
The physical and chemical characteristics of this compound are dictated by the interplay between its reactive acyl chloride group and the electron-donating trimethoxy-substituted phenyl ring. These features influence its stability, solubility, and reactivity profile. A summary of its core properties is presented below.
| Property | Value | Source |
| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride | [3] |
| CAS Number | 10263-19-1 | [3][4][5] |
| Molecular Formula | C₁₂H₁₃ClO₄ | [3][4] |
| Molecular Weight | 256.68 g/mol | [3][4] |
| Appearance | Pale yellow solid (typical) | Inferred |
| Solubility | Soluble in anhydrous organic solvents (e.g., CH₂Cl₂, Benzene); Reacts with protic solvents (e.g., water, alcohols) | [6] |
Synthesis and Purification: A Validated Protocol
The most direct and widely employed method for synthesizing this compound is the treatment of the parent carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[6] This choice is rooted in sound chemical principles: the reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is adapted from established laboratory procedures.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4,5-trimethoxycinnamic acid (1.0 equivalent) with an excess of thionyl chloride (SOCl₂) (e.g., 10-15 equivalents). The use of a significant excess of thionyl chloride ensures the complete conversion of the carboxylic acid and can also serve as the reaction solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 76 °C, the boiling point of thionyl chloride) for 45-60 minutes. The reaction should be performed in a well-ventilated fume hood due to the release of HCl and SO₂ gases.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is critical and must be done thoroughly to avoid contamination of the product.
-
Purification: The resulting crude acid chloride can be purified by dissolving the residue in a dry, non-polar solvent like benzene, followed by evaporation of the solvent under reduced pressure. This process can be repeated to ensure all volatile impurities are removed, yielding the purified this compound as a residue.[6] The product should be used immediately or stored under anhydrous conditions to prevent hydrolysis.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized product is paramount. The combination of NMR, IR, and MS spectroscopy provides a self-validating system to ensure the material meets the required standards for research and development. The following data are predictive, based on the known spectra of the parent acid and related structures.[3][7][8]
| Technique | Expected Observations |
| ¹H NMR | ~7.7 ppm (d, 1H): Vinylic proton trans to the aromatic ring. ~6.8 ppm (s, 2H): Two equivalent aromatic protons. ~6.5 ppm (d, 1H): Vinylic proton cis to the aromatic ring. ~3.9 ppm (s, 9H): Protons of the three methoxy groups. |
| ¹³C NMR | ~168 ppm: Carbonyl carbon (C=O) of the acyl chloride. ~153 ppm, ~145 ppm, ~128 ppm, ~105 ppm: Aromatic and vinylic carbons. ~56 ppm: Methoxy carbons. |
| IR (Infrared) | ~1750-1780 cm⁻¹ (strong): Characteristic C=O stretch for an aromatic acyl chloride. ~1620 cm⁻¹: C=C stretch of the cinnamoyl group. ~1120-1250 cm⁻¹: C-O stretches of the methoxy groups. |
| MS (Mass Spec.) | m/z 256/258: Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for chlorine. m/z 221: Loss of chlorine radical (M-Cl). |
Reactivity, Applications, and Safety
Core Reactivity and Synthetic Utility
As an acyl chloride, the compound's primary role is in nucleophilic acyl substitution reactions. It reacts readily with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. This reactivity is the cornerstone of its utility in constructing more complex molecules from the 3,4,5-trimethoxycinnamoyl scaffold.[1][2] This makes it an invaluable reagent for creating libraries of compounds for biological screening in drug discovery programs.
Logical Flow of Synthetic Application
Caption: Synthetic utility of this compound in drug development.
Safe Handling and Storage
Due to its high reactivity, strict safety protocols must be followed when handling this compound.
-
Hazard Identification: The compound is corrosive and a lachrymator (causes tearing). It reacts violently with water and moisture to produce corrosive HCl gas.[9][10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[11][12]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Use corrosion-resistant equipment and ensure all glassware is scrupulously dried before use.[9][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is often stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture. Recommended storage temperature is typically 2-8°C.[9][10]
Conclusion
This compound is a highly valuable, reactive intermediate for chemical synthesis. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for introducing the biologically significant 3,4,5-trimethoxycinnamoyl moiety. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers and drug development professionals can effectively leverage this compound to advance the discovery of novel therapeutics.
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A Senior Application Scientist's Guide to the Synthesis and Utility of 3',4',5'-Trimethoxycinnamoyl Chloride
Authored For: Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Procedure
In the landscape of modern drug discovery, the efficient construction of molecular complexity is paramount. As a Senior Application Scientist, I have observed that the most robust synthetic protocols are not merely a sequence of steps but a narrative of chemical logic. This guide is crafted in that spirit. We will not just outline the synthesis of 3',4',5'-Trimethoxycinnamoyl chloride; we will dissect the why behind each experimental choice. This document is intended to be a self-validating system, where an understanding of the underlying principles ensures a successful and reproducible outcome. Our focus is on providing field-proven insights that bridge the gap between theoretical knowledge and practical application.
Section 1: The Strategic Importance of the 3,4,5-Trimethoxycinnamoyl Scaffold
The cinnamoyl moiety is a privileged scaffold in medicinal chemistry, but the specific 3,4,5-trimethoxy substitution pattern confers unique and valuable properties to the molecule. This arrangement is a cornerstone of numerous natural products and synthetic compounds with potent biological activity, particularly in the realm of oncology. The 3,4,5-trimethoxyphenyl group is a key pharmacophore in several microtubule-targeting agents, such as the combretastatins.[1][2] Its presence is often crucial for high-affinity binding to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]
Therefore, this compound is not just another acyl chloride; it is a high-value building block for introducing this critical pharmacophore into novel drug candidates. Its reactivity as an acylating agent allows for the facile creation of amides, esters, and other derivatives, making it a versatile tool in the medicinal chemist's arsenal.[3]
Section 2: The Foundational Synthesis – A Deliberate and Efficient Approach
The synthesis of this compound is a classic and robust transformation of a carboxylic acid to an acyl chloride. The elegance of this process lies in its efficiency and the logical selection of reagents.
The Precursor: 3,4,5-Trimethoxycinnamic Acid
Our synthesis begins with the readily available 3,4,5-Trimethoxycinnamic acid. The existence of this precursor simplifies the overall process, as the crucial trimethoxyphenyl and α,β-unsaturated system are already in place. This precursor is typically synthesized via a Perkin or Knoevenagel condensation from 3,4,5-trimethoxybenzaldehyde.
The Chlorinating Agent: The Rationale for Thionyl Chloride
The conversion of the carboxylic acid to the acyl chloride is most effectively accomplished using thionyl chloride (SOCl₂). This choice is deliberate for several key reasons:
-
Gaseous Byproducts: The reaction of thionyl chloride with a carboxylic acid produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[4][5] Both are gases that can be easily removed from the reaction mixture, which, according to Le Chatelier's principle, drives the reaction to completion.
-
High Reactivity: Thionyl chloride is a potent chlorinating agent, ensuring a high conversion rate and excellent yields.
-
Ease of Removal: Thionyl chloride has a relatively low boiling point (76 °C), allowing for its removal, along with the solvent, under reduced pressure. This simplifies the isolation of the desired product.
Section 3: A Validated Experimental Protocol
This protocol is designed to be a self-validating system. Each step includes an explanation of its purpose, allowing for a deeper understanding and easier troubleshooting.
Materials and Reagents
| Reagent/Material | Grade | Rationale for Grade/Specification |
| 3,4,5-Trimethoxycinnamic acid | ≥98% | High purity starting material is crucial for a clean reaction and high yield of the final product. |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Excess is used to ensure complete conversion; should be fresh or distilled if discolored to remove impurities like S₂Cl₂. |
| Toluene | Anhydrous, 99.8% | An inert, non-polar solvent with a suitable boiling point for reflux. Must be anhydrous to prevent hydrolysis of the acyl chloride product.[6] |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Serves as a catalyst to accelerate the reaction. Must be anhydrous. |
| Hexane | Anhydrous, 99% | Used as an anti-solvent for recrystallization to induce precipitation of the purified product. |
Step-by-Step Synthesis Workflow
Caption: A flowchart detailing the key stages in the synthesis of this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4,5-Trimethoxycinnamic acid (10.0 g, 42.0 mmol). The use of dry glassware and an inert atmosphere is critical to prevent the hydrolysis of the thionyl chloride and the final product.[6]
-
Solvent and Reagent Addition: Add 100 mL of anhydrous toluene, followed by the slow addition of thionyl chloride (9.1 mL, 126 mmol, 3.0 eq) at room temperature. A significant excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid. Finally, add a catalytic amount of anhydrous DMF (3-4 drops).
-
Reaction: Heat the mixture to reflux (approximately 110-111 °C for toluene) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution, which can be observed by bubbling the off-gas through an oil bubbler.[7]
-
Workup: After cooling to room temperature, remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporation with fresh anhydrous toluene (2 x 20 mL) is recommended.
-
Purification: The crude product, often a yellowish solid, can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot toluene and then add hexane dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[8] Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Section 4: Mechanistic Insights – The Catalytic Role of DMF
The addition of catalytic DMF significantly accelerates the rate of reaction. This is due to the in-situ formation of a Vilsmeier reagent, which is a more potent acylating agent than thionyl chloride itself.[9][10]
Caption: The catalytic cycle showing the formation of the Vilsmeier reagent from DMF and thionyl chloride, and its subsequent reaction with the carboxylic acid.
-
Formation of the Vilsmeier Reagent: DMF reacts with thionyl chloride to form the electrophilic N,N-dimethyl-N-(chlorosulfinyl)methaniminium chloride, which quickly loses sulfur dioxide to form the highly reactive Vilsmeier reagent, N,N-dimethylchloroiminium chloride.[9][10]
-
Acylation: The carboxylic acid then attacks the Vilsmeier reagent.
-
Collapse and Product Formation: The resulting intermediate collapses, eliminating the acyl chloride and regenerating the DMF catalyst, which can then re-enter the catalytic cycle.
Section 5: Applications in Drug Discovery and Development
The utility of this compound is best illustrated by its application as a key intermediate in the synthesis of biologically active molecules.
-
Combretastatin Analogues: As previously mentioned, the 3,4,5-trimethoxyphenyl moiety is critical for the anti-tubulin activity of combretastatins. This compound is an ideal starting material for creating ester and amide-linked combretastatin analogues, which often exhibit improved stability and solubility profiles compared to the natural product.[1][2]
-
Anti-inflammatory Agents: Derivatives of cinnamic acid have demonstrated anti-inflammatory properties. The 3,4,5-trimethoxy substitution has been shown to enhance this activity, and this compound provides a direct route to synthesize novel amide and ester derivatives for screening as potential anti-inflammatory drugs.[11][12]
-
Antiproliferative and Antimitotic Agents: The 3,4,5-trimethoxyphenyl group is a recurring motif in a wide range of compounds with antiproliferative and antimitotic effects.[3][13] this compound allows for the facile coupling of this key pharmacophore to various heterocyclic and aromatic systems to generate libraries of novel compounds for anticancer drug discovery.
Section 6: Safety and Handling
Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (HCl and SO₂).[14][15] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[16] Any excess thionyl chloride should be quenched carefully, for instance, by slow addition to a stirred solution of sodium bicarbonate.
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Fundamental reactions of 3',4',5'-Trimethoxycinnamoyl chloride
An In-Depth Technical Guide to the Fundamental Reactions of 3',4',5'-Trimethoxycinnamoyl Chloride
Abstract
This compound (TMCC) is a highly versatile bifunctional reagent that serves as a pivotal building block in synthetic organic chemistry. Derived from 3,4,5-trimethoxycinnamic acid (TMCA), a natural product metabolite, this compound features two primary reactive sites: a highly electrophilic acyl chloride and an electron-deficient alkene. This combination allows for a diverse range of chemical transformations, making TMCC an important intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.[1] This guide provides an in-depth analysis of the core reactions of TMCC, focusing on the underlying mechanisms, field-proven experimental protocols, and the strategic considerations essential for researchers, scientists, and drug development professionals.
Synthesis and Activation: From Carboxylic Acid to Acyl Chloride
The conversion of the relatively stable 3,4,5-trimethoxycinnamic acid to the highly reactive this compound is the critical first step in unlocking its synthetic potential. This activation is most commonly achieved by treating the parent carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Causality of Reagent Selection: The choice of a chlorinating agent like thionyl chloride is a deliberate strategy to enhance the electrophilicity of the carbonyl carbon. The hydroxyl group of the carboxylic acid is a poor leaving group; thionyl chloride converts it into an excellent leaving group, facilitating the formation of the acyl chloride. The reaction's byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification process as they can be easily removed from the reaction mixture.[2]
Experimental Protocol: Synthesis of TMCC via Thionyl Chloride
This protocol is a well-established method for the gram-scale synthesis of TMCC.[3]
Materials:
-
3,4,5-trimethoxycinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene or methylene chloride
-
Round-bottom flask (100 mL, three-neck)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Gas trap (for HCl and SO₂)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add 3,4,5-trimethoxycinnamic acid (e.g., 3.62 mmol, 0.86 g).[3]
-
Reagent Addition: Under a fume hood, carefully add an excess of thionyl chloride (e.g., 137 mmol, 16.3 g) to the flask.[3]
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 45-60 minutes. Vigorous gas evolution (HCl and SO₂) will be observed initially.[2][3]
-
Workup: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.[3][4]
-
Purification: To ensure complete removal of residual thionyl chloride, the resulting crude acid chloride can be dissolved in an anhydrous solvent like benzene and evaporated again under reduced pressure. This process is repeated 2-3 times.[3] The product, this compound, is typically obtained as a solid residue and can be used in subsequent steps without further purification.
Caption: A step-by-step workflow for the synthesis of TMCC.
Fundamental Reactions at the Acyl Chloride Moiety
The primary mode of reactivity for TMCC is nucleophilic acyl substitution at the highly electrophilic carbonyl carbon. This pathway is fundamental to creating amide and ester linkages, which are prevalent in pharmacologically active molecules.[5][6]
Amide Bond Formation
The reaction of TMCC with primary or secondary amines is a robust and efficient method for synthesizing N-substituted 3,4,5-trimethoxycinnamamides. These structures are found in a variety of biologically active compounds, including potential antinarcotic and antitumor agents.[1][7]
Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8][9]
Caption: General mechanism for amide formation.
Experimental Protocol: Synthesis of an N-Substituted Cinnamide
This protocol is adapted from the Schotten-Baumann reaction conditions, which are highly effective for acylating amines.[8]
Materials:
-
This compound (TMCC)
-
Primary or secondary amine (e.g., 3,4-difluoroaniline)[10]
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Triethylamine (TEA) or aqueous NaOH solution
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous THF.[10]
-
TMCC Addition: In a separate flask, dissolve TMCC (1.05 eq) in anhydrous THF. Add this solution dropwise to the stirred amine solution at 0 °C (using an ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[10][11]
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.[10]
-
Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 2N HCl), saturated sodium bicarbonate solution, and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide, which can be further purified by recrystallization or column chromatography.
Table 1: Representative Amide Synthesis Data
| Amine | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(5H-dibenzo[a,d]cyclohepten-5-yl)piperidine | Triethylamine | Methylene Chloride | ~55% (after chromatography) | [3] |
| Substituted methyl anthranilates | Triethylamine | Ethylene Dichloride | Variable | [12] |
| 3,4-Difluoroaniline | Triethylamine | THF | 90% |[10] |
Esterification
The reaction of TMCC with alcohols or phenols yields cinnamate esters. These esters are not only valuable synthetic intermediates but also exhibit a range of biological activities, including trypanocidal and antitumor properties.[1][13]
Mechanism: Similar to amidation, esterification is a nucleophilic acyl substitution. The oxygen atom of the alcohol attacks the carbonyl carbon of TMCC. A non-nucleophilic base, such as pyridine or triethylamine, is essential to scavenge the HCl byproduct and drive the reaction to completion.[14] For less reactive or sterically hindered alcohols, a catalyst like 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.[13]
Caption: General mechanism for esterification.
Experimental Protocol: General Esterification
This protocol provides a general procedure for the synthesis of cinnamate esters.[14]
Materials:
-
This compound (TMCC)
-
Alcohol or phenol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the alcohol (1.0 eq) and triethylamine (1.3-1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[14]
-
TMCC Addition: Dissolve TMCC (1.0-1.1 eq) in anhydrous DCM and add it dropwise to the stirred alcohol/base mixture.[14]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours or until TLC indicates the consumption of the starting material.[14]
-
Workup and Purification: Perform an aqueous workup similar to the amidation protocol. Wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude ester by silica gel column chromatography.
Carbon-Carbon Bond Formation: Friedel-Crafts Acylation
Beyond forming bonds with heteroatoms, TMCC can participate in Friedel-Crafts acylation to create new carbon-carbon bonds with aromatic substrates. This reaction is a cornerstone of electrophilic aromatic substitution.[15]
Mechanism: The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the nucleophilic π-system of an aromatic ring. A subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the acylated product, a ketone.[16]
Caption: Key stages of the Friedel-Crafts acylation mechanism.
Synthetic Utility: While the acyl chloride of TMCC is reactive, the conjugated alkene can complicate intramolecular Friedel-Crafts reactions. However, intermolecular reactions with electron-rich arenes are feasible and provide a direct route to complex diaryl ketones, which are precursors to various heterocyclic and polycyclic systems. The reaction conditions must be carefully controlled to avoid polymerization or side reactions involving the alkene.
Reactions at the Alkene: Cycloaddition
The second reactive site of TMCC is the α,β-unsaturated system. The electron-withdrawing effect of the carbonyl group makes the double bond electron-deficient, rendering it a good dienophile for cycloaddition reactions, most notably the [4+2] Diels-Alder reaction.
Mechanism: In a [4+2] cycloaddition, the dienophile (TMCC) reacts with a conjugated diene in a concerted fashion to form a six-membered ring. The reaction typically proceeds under thermal conditions and is highly stereospecific. This powerful C-C bond-forming reaction allows for the rapid construction of complex cyclic architectures from simple acyclic precursors.[17]
Synthetic Considerations: The use of the reactive acyl chloride as the activating group for the dienophile is synthetically powerful. The reaction can be performed with TMCC itself, or the acyl chloride can be converted first to a more stable ester or amide before the cycloaddition is carried out. This strategy provides access to highly functionalized cyclohexene derivatives that can be further elaborated into natural products and their analogs.
Conclusion
This compound is a potent and versatile chemical intermediate whose reactivity is dominated by two key functional groups. The acyl chloride provides a reliable handle for nucleophilic acyl substitution, enabling the facile synthesis of a wide array of amides and esters with significant biological potential. Concurrently, the activated alkene moiety allows for participation in powerful carbon-carbon bond-forming reactions such as Friedel-Crafts acylation and cycloadditions. A thorough understanding of these fundamental reactions, coupled with the application of robust experimental protocols, empowers researchers in medicinal chemistry and drug discovery to leverage the full synthetic potential of this valuable building block.
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Gao, L., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]
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Oriental Journal of Chemistry. (2013). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry. [Link]
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de Menezes, J.P.A., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. [Link]
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Kim, S. Y., et al. (2012). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. PubMed. [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
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Butt, F. N., et al. (2014). N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. PubMed Central. [Link]
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A Theoretical and Practical Guide to the Reactivity of 3',4',5'-Trimethoxycinnamoyl Chloride
Abstract
3',4',5'-Trimethoxycinnamoyl chloride is a pivotal acylating agent in organic synthesis, prized for its role in constructing complex molecules, particularly within the pharmaceutical industry. Its reactivity is primarily defined by the electrophilic carbonyl carbon of the acyl chloride group, which readily undergoes nucleophilic acyl substitution. The presence of three potent electron-donating methoxy groups on the benzene ring profoundly modulates this reactivity, influencing reaction rates, mechanisms, and overall synthetic utility. This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound with various nucleophiles. We will delve into the electronic structure, explore reaction mechanisms through the lens of computational chemistry principles, and bridge theory with practice by providing validated experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistic understanding of this versatile reagent.
The Electronic Landscape: How Methoxy Groups Dictate Reactivity
The reactivity of an acyl chloride is fundamentally governed by the electrophilicity of its carbonyl carbon. In this compound, this electrophilicity is finely tuned by the electronic effects of the three methoxy (-OCH₃) substituents on the aromatic ring. These groups exert two opposing effects:
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density from the benzene ring through the sigma bonds. This effect is relatively weak and distance-dependent.
-
Resonance Effect (+M): The lone pairs on the oxygen atoms can be delocalized into the π-system of the benzene ring. This donation of electron density is a powerful effect that significantly increases the electron density of the ring, particularly at the ortho and para positions.[1]
In the case of methoxy groups, the resonance effect overwhelmingly dominates the inductive effect, making the trimethoxy-substituted phenyl group a strong electron-donating system. This has a critical, albeit nuanced, impact on the acyl chloride moiety. The donated electron density can extend through the conjugated system to the carbonyl group, which slightly reduces the partial positive charge on the carbonyl carbon compared to unsubstituted benzoyl chloride. This might suggest a decrease in reactivity; however, the more profound effect is the ability of these groups to stabilize positively charged intermediates or transition states, a key factor that can accelerate reactions and even alter mechanistic pathways.
Theoretical Frameworks for Predicting Reactivity
To move beyond qualitative descriptions, we employ principles from computational chemistry to predict and rationalize the reactivity of this compound.
Frontier Molecular Orbital (FMO) Theory
Chemical reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.[2] In the reaction of this compound with a nucleophile:
-
HOMO: The highest energy electrons of the nucleophile (e.g., the lone pair on a nitrogen or oxygen atom).
-
LUMO: The lowest energy empty orbital of the acyl chloride, which is the primary acceptor of the nucleophile's electrons.
For an acyl chloride, the LUMO is typically a π* orbital centered on the C=O bond, with a large coefficient on the carbonyl carbon.[3] The energy of this LUMO is a crucial indicator of reactivity; a lower energy LUMO signifies a more electrophilic molecule that is more susceptible to nucleophilic attack. The electron-donating methoxy groups raise the energy of the molecule's orbitals, including the LUMO, which would suggest decreased reactivity. However, the reaction's feasibility is determined by the HOMO-LUMO energy gap and the stability of the resulting intermediates, which these groups favorably influence.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map provides a visual representation of the charge distribution on a molecule's surface.[4] It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).
For this compound, a theoretical MEP map would reveal:
-
Intense Blue Region: A strongly positive electrostatic potential centered on the carbonyl carbon, unequivocally identifying it as the primary site for electrophilic attack.[5]
-
Red/Yellow Regions: Negative potentials localized on the carbonyl oxygen and the oxygens of the three methoxy groups, indicating these are the most electron-rich sites and potential locations for interaction with electrophiles or hydrogen-bond donors.[6]
-
Green/Yellow Region: The aromatic ring would show a relatively neutral to slightly negative potential, reflecting the net electron-donating effect of the methoxy groups.
Caption: Conceptual MEP map for this compound.
Nucleophilic Acyl Substitution: A Mechanistic Deep Dive
The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. This process is not a single-step (S_N_2) displacement but rather a two-step addition-elimination mechanism that proceeds through a tetrahedral intermediate.[7]
The General Mechanism
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π bond and forming a transient, sp³-hybridized tetrahedral intermediate. This step is typically the rate-determining step.[8]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O π bond, and in doing so, expels the most stable leaving group—in this case, the chloride ion (Cl⁻).
Caption: The two-step addition-elimination mechanism for nucleophilic acyl substitution.
The Decisive Role of Methoxy Groups in the Mechanism
While the general mechanism holds, the strong electron-donating nature of the three methoxy groups can favor a mechanistic variation that resembles an S_N_1 reaction, particularly in solvolysis reactions or with weak nucleophiles. Kinetic studies on substituted benzoyl chlorides have shown that electron-donating groups can significantly accelerate hydrolysis via a dissociative mechanism.[9]
This leads to a mechanistic crossroads:
-
Pathway A (Bimolecular): The standard addition-elimination mechanism described above. This pathway is favored by strong nucleophiles.
-
Pathway B (Unimolecular/S_N_1-like): The reaction proceeds through a rate-limiting dissociation of the chloride ion to form a highly resonance-stabilized acylium ion. This cation is then rapidly captured by the nucleophile. The three methoxy groups are exceptionally effective at stabilizing this positive charge through resonance.
Caption: Potential mechanistic pathways for nucleophilic acyl substitution.
The operative mechanism is a continuum, but the trimethoxy substitution heavily biases the molecule towards pathways involving positive charge stabilization. This explains its high reactivity despite the slightly reduced electrophilicity of the carbonyl carbon itself. Kinetic studies on the aminolysis of substituted cinnamoyl chlorides suggest that even with strong amine nucleophiles, the reaction proceeds via a stepwise mechanism where the rate-limiting step is the breakdown of the tetrahedral intermediate, a process also influenced by the stability of the forming products.[10]
Quantitative Analysis: Substituent Effects
The Hammett equation provides a way to quantify the electronic effect of substituents on reaction rates.[11] For the hydrolysis of substituted benzoyl chlorides, a classic V-shaped Hammett plot is observed.[9]
-
Electron-withdrawing groups (EWG): Show a positive ρ (rho) value, as the reaction is accelerated by stabilizing the negative charge buildup in the transition state of the bimolecular attack.
-
Electron-donating groups (EDG): Show a large, negative ρ value, indicating the reaction is accelerated by stabilizing a positive charge buildup, consistent with the formation of an acylium ion (S_N_1-like mechanism).
| Substituent Type | Expected ρ value | Favored Mechanism | Rationale |
| Strong EDG (e.g., -OCH₃) | Large, Negative (~ -4.4)[9] | Unimolecular (S_N_1-like) | Strong stabilization of the acylium ion intermediate. |
| Weak EDG/EWG | Varies | Mixed / Bimolecular | Balance between stabilizing/destabilizing effects. |
| Strong EWG (e.g., -NO₂) | Positive (~ +2.5)[9] | Bimolecular (Addition-Elimination) | Increased carbonyl electrophilicity; stabilization of the tetrahedral intermediate's transition state. |
Table 1: Correlation of Substituent Electronic Effects with Reaction Mechanism in Acyl Chloride Solvolysis.
For this compound, the combined effect of three -OCH₃ groups places it firmly on the left side of this plot, predicting a strong propensity for a dissociative, S_N_1-like mechanism in solvolytic or weakly nucleophilic conditions.
A Practical Guide: Theoretical Workflow & Experimental Protocol
Standard Computational Workflow for Reactivity Analysis
For researchers wishing to perform their own theoretical studies, a typical Density Functional Theory (DFT) workflow is outlined below.
Caption: A standard DFT workflow for elucidating a reaction mechanism.
Field-Proven Experimental Protocol: Synthesis of a 3',4',5'-Trimethoxycinnamide
This protocol details the reaction of this compound with a primary amine, a common transformation in the synthesis of biologically active molecules.[12]
Objective: To synthesize N-benzyl-3-(3,4,5-trimethoxyphenyl)propenamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation. TEA acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting acyl chloride and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Self-Validation: TLC provides a real-time check on the reaction's status, preventing premature workup or unnecessary extensions of reaction time.
-
-
Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated NaHCO₃ solution (to remove excess HCl and any unreacted starting acid).
-
Water.
-
Brine (to aid in the separation of aqueous and organic layers).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure amide product.
Conclusion
The reactivity of this compound is a fascinating case study in the power of substituent effects. The three methoxy groups, through their dominant +M (resonance) effect, dictate the molecule's behavior. While they slightly decrease the inherent electrophilicity of the carbonyl carbon, they dramatically stabilize positively charged intermediates, accelerating nucleophilic substitution reactions and favoring a dissociative, S_N_1-like mechanism under appropriate conditions. Understanding these underlying theoretical principles—from orbital interactions to electrostatic potentials and mechanistic pathways—empowers researchers to more effectively utilize this versatile building block in the synthesis of complex targets, particularly in the realm of medicinal chemistry and drug discovery.
References
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Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating than a methyl group? Available at: [Link]
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ResearchGate. (n.d.). Molecular electrostatic potential (MEP) map of the compounds. [Image]. Available at: [Link]
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Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]
-
Oxford Reference. (n.d.). Hammett equation. In A Dictionary of Chemistry. Available at: [Link]
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Lee, I., et al. (1998). Nucleophilic substitution reactions of cinnamoyl chlorides with anilines in acetonitrile and acetonitrile–methanol mixtures. Journal of the Chemical Society, Perkin Transactions 2, (7), 1729-1734. Available at: [Link]
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ResearchGate. (n.d.). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. [Image]. Available at: [Link]
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MSU Denver Sites. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Available at: [Link]
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ResearchGate. (n.d.). Electrostatic potential map (plotted on the electron density iso... [Image]. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1 Benzoyl chloride and its fluorinated analogues. [Image]. Available at: [Link]
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ResearchGate. (n.d.). Molecular electrostatic potential map of all drugs (TMS, T1, T2, T3 and T4). [Image]. Available at: [Link]
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Taylor & Francis Online. (2018). Molecular structure-associated pharmacodynamic investigation on benzoyl peroxide using spectroscopic and quantum computational tools. Available at: [Link]
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Chemistry LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution". Available at: [Link]
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Cambridge University Press. (n.d.). The Hammett cp relationship. Available at: [Link]
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ResearchGate. (n.d.). Molecular electrostatic potential surface cloud map for compound 5. [Image]. Available at: [Link]
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Wikipedia. (n.d.). Benzoyl chloride. Available at: [Link]
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Scribd. (n.d.). The Hammett Plot For Hydrolysis of The Acid Chlorides of Benzoic Acids2. Available at: [Link]
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MDPI. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Available at: [Link]
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PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Available at: [Link]
-
PubMed. (2012). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Available at: [Link]
-
PubMed Central. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Available at: [Link]
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PubMed. (2023). Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. Available at: [Link]
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ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Available at: [Link]
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Macmillan Group. (2018). NT GM December 2018 unlayered. Available at: [Link]
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Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]
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PubMed Central. (2025). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Available at: [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]
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BORIS Portal. (2024). Green Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki– Miyaura Cross-Coupling of Acyl Chlorides. Available at: [Link]
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PubMed Central. (2022). The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Available at: [Link]
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CBSE Academic. (n.d.). SAMPLE PAPER (2023 -24). Available at: [Link]
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ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Available at: [Link]
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OUCI. (n.d.). Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and anti-can… Available at: [Link]
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YouTube. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! Available at: [Link]
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Methodological & Application
Synthesis of Bioactive Amides Using 3',4',5'-Trimethoxycinnamoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 3',4',5'-Trimethoxycinnamoyl Scaffold
The 3',4',5'-trimethoxycinnamoyl moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Amides derived from 3',4',5'-trimethoxycinnamic acid have demonstrated a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2] This guide provides detailed protocols for the synthesis of these valuable compounds using 3',4',5'-trimethoxycinnamoyl chloride as a key intermediate, empowering researchers to explore novel therapeutic agents.
The synthetic strategy primarily revolves around the acylation of primary and secondary amines with this compound. This reaction is typically performed under Schotten-Baumann conditions, which involve a two-phase system (an organic solvent and an aqueous base) to efficiently neutralize the hydrochloric acid byproduct and drive the reaction to completion.[3][4] The inherent reactivity of the acyl chloride allows for a robust and versatile method to generate a diverse library of amide derivatives for biological screening.
I. Preparation of this compound
A crucial first step is the efficient synthesis of the acylating agent, this compound, from the corresponding carboxylic acid.
Protocol 1: Synthesis of this compound
This protocol details the conversion of 3,4,5-trimethoxycinnamic acid to its acyl chloride using thionyl chloride.
Materials:
-
3,4,5-Trimethoxycinnamic acid
-
Thionyl chloride (SOCl₂)
-
Benzene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 3,4,5-trimethoxycinnamic acid (1.0 equivalent) and an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 45-60 minutes. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous benzene to the residue and evaporate the solvent under reduced pressure. Repeat this step two to three times.
-
The resulting residue is this compound, which can be used in the subsequent amide synthesis without further purification.[5]
II. Synthesis of Bioactive Amides
The following protocols describe the synthesis of N-substituted-3',4',5'-trimethoxycinnamamides using the prepared acyl chloride and various amines. The Schotten-Baumann reaction is a highly effective method for this transformation.[3][6]
Protocol 2: General Procedure for the Synthesis of N-Aryl-3',4',5'-trimethoxycinnamamides (Schotten-Baumann Conditions)
This protocol is suitable for the reaction of this compound with anilines.
Materials:
-
Substituted aniline (1.0 eq.)
-
This compound (1.05 eq.)
-
Dichloromethane (CH₂Cl₂)
-
10% Aqueous sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a flask, dissolve the substituted aniline (1.0 equivalent) in dichloromethane.
-
Cool the flask in an ice bath and begin stirring.
-
Slowly add 2.0-3.0 equivalents of a 10% aqueous sodium hydroxide solution to the aniline solution.
-
In a separate beaker, dissolve this compound (1.05 equivalents) in dichloromethane.
-
Add the this compound solution dropwise to the vigorously stirred biphasic mixture over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-aryl-3',4',5'-trimethoxycinnamamide.[7]
Protocol 3: Synthesis of N-Alkyl-3',4',5'-trimethoxycinnamamides
This protocol is adapted for the reaction with primary alkylamines.
Materials:
-
Primary alkylamine (e.g., n-butylamine) (1.0 eq.)
-
This compound (1.05 eq.)
-
Triethylamine (Et₃N) (1.1 eq.)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the primary alkylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
Cool the solution in an ice bath.
-
Dissolve this compound (1.05 equivalents) in dichloromethane and add it dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
III. Data Presentation
The following table summarizes representative examples of bioactive amides synthesized from 3',4',5'-trimethoxycinnamic acid and their reported biological activities.
| Amide Derivative | Biological Activity | Reference |
| Piplartine (Piperlongumine) | Antitumor, Anti-inflammatory, Neuroprotective | [1] |
| Chalcone-trimethoxycinnamide hybrid | Antimitotic | [8] |
| N-(4-methoxyphenethyl)-3-(3,4-dimethoxyphenyl)acrylamide | Intense Umami Taste | [4] |
| Substituted N-3,4,5-trimethoxycinnamoylanthranilic acids | Plant Growth Regulating Activity | |
| Cinnamoyl amides of amino acid derivatives | Antimicrobial | [9] |
| Synthetic 3,4,5-trimethoxycinnamic acid amides | Potential Antinarcotic Agents | [10] |
IV. Visualization of Key Processes
Reaction Mechanism
The synthesis of amides from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism.
Note: The DOT script above is a template. For a functional diagram, replace the placeholder image URLs with actual URLs of the chemical structures.
Experimental Workflow
The general workflow for the synthesis and purification of bioactive amides is outlined below.
Sources
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Esterification Using 3',4',5'-Trimethoxycinnamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of esterification reactions utilizing 3',4',5'-trimethoxycinnamoyl chloride, a versatile acylating agent pivotal in the synthesis of complex, biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, present robust, field-tested protocols, and discuss the critical aspects of experimental design and execution necessary for successful synthesis.
Introduction: The Strategic Value of the 3',4',5'-Trimethoxycinnamoyl Moiety
This compound is a derivative of 3,4,5-trimethoxycinnamic acid, a compound that serves as a key building block in medicinal chemistry. The trimethoxycinnamoyl group is a structural feature found in various pharmacologically active compounds. Its incorporation into molecules via esterification can significantly modulate properties such as lipophilicity, cell permeability, and receptor binding affinity, making it a valuable tool in drug design and the creation of novel therapeutics.[1][2]
The primary utility of this compound lies in its function as a powerful acylating agent.[3] The acyl chloride is highly reactive, allowing for the efficient esterification of a wide range of alcohols and phenols under relatively mild conditions. This reactivity, governed by the principles of nucleophilic acyl substitution, provides a direct and reliable method for introducing the 3,4',5'-trimethoxycinnamoyl moiety.[4]
Core Principles: The Mechanism of Acyl Chloride Esterification
The reaction between an alcohol (R-OH) and this compound proceeds via a nucleophilic acyl substitution mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[5][6] This initial attack breaks the pi bond of the carbonyl group, pushing electrons onto the carbonyl oxygen.
-
Formation of a Tetrahedral Intermediate: This step results in a transient, unstable tetrahedral intermediate where the carbonyl oxygen is negatively charged, and the alcohol's oxygen carries a positive charge.[4]
-
Collapse of the Intermediate & Leaving Group Expulsion: The tetrahedral intermediate collapses to reform the stable carbonyl double bond. In this process, the chloride ion is expelled as it is an excellent leaving group.[4]
-
Deprotonation: The positively charged oxygen (from the original alcohol) is deprotonated, typically by a weak base present in the reaction mixture, to yield the final, neutral ester product and a protonated base.[6]
This reaction generates hydrogen chloride (HCl) as a byproduct. To prevent unwanted side reactions and drive the equilibrium towards the product, a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the HCl.[4]
Caption: Mechanism of nucleophilic acyl substitution for esterification.
Synthesis Protocol: Esterification of Alcohols
This section provides a robust, general protocol for the esterification of an alcohol with this compound. The procedure is applicable to a wide range of primary and secondary alcohols.
Materials and Reagents
-
This compound
-
Alcohol (Substrate)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Thin Layer Chromatography (TLC) plate and developing system
Step-by-Step Experimental Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic nature of the reaction and minimize side-product formation.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred alcohol solution over 15-30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring and monitor the reaction's progress by TLC until the starting alcohol is consumed (typically 1-4 hours).[4]
-
Quenching: Once the reaction is complete, quench it by adding 1 M HCl to neutralize the excess triethylamine.[4]
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.[4] The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.[4]
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure 3',4',5'-trimethoxycinnamoyl ester.[7]
Sources
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- 2. Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation [mdpi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3',4',5'-Trimethoxycinnamoyl Chloride in the Synthesis of Anti-inflammatory Agents
Introduction: The Strategic Importance of the Trimethoxycinnamoyl Scaffold
In the landscape of medicinal chemistry, the cinnamic acid framework serves as a "privileged scaffold," a molecular structure that is repeatedly identified as a binder to diverse biological targets. Among its many derivatives, the 3,4,5-trimethoxy substitution pattern has garnered significant attention for its prevalence in potent bioactive natural products.[1][2] This motif is a key feature of compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4]
The conversion of 3',4',5'-trimethoxycinnamic acid to its highly reactive acyl chloride derivative, 3',4',5'-trimethoxycinnamoyl chloride , unlocks a versatile and efficient entry point for the synthesis of a vast library of novel chemical entities. This activated intermediate readily participates in nucleophilic acyl substitution reactions, enabling its conjugation with various pharmacophores to create esters, amides, and other derivatives.[1] These synthetic analogues have demonstrated significant potential in modulating key inflammatory pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.[3][5]
This guide provides a comprehensive overview and detailed, field-proven protocols for researchers engaged in the synthesis and evaluation of novel anti-inflammatory agents derived from this valuable synthon. We will detail the preparation of the acyl chloride intermediate and its subsequent use in the synthesis of 3',4',5'-trimethoxychalcones, a class of compounds noted for their potent inhibition of inflammatory mediators.[6][7]
Core Synthetic Workflow
The overall strategy involves a two-step process: first, the activation of the carboxylic acid to the acyl chloride, and second, the use of this reactive intermediate in a coupling reaction to form the desired anti-inflammatory compound. Here, we focus on a Claisen-Schmidt condensation pathway to synthesize a representative chalcone.
Caption: High-level overview of the synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the conversion of the commercially available 3',4',5'-trimethoxycinnamic acid to its corresponding acyl chloride using thionyl chloride. The acyl chloride is highly reactive and moisture-sensitive and is typically used immediately in the subsequent reaction without rigorous purification.
Causality: Thionyl chloride (SOCl₂) is an excellent reagent for this conversion because it reacts with the carboxylic acid to form the acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.[8] An excess of thionyl chloride is used to ensure all the carboxylic acid is consumed and can also serve as the reaction solvent.[8]
Materials:
-
3',4',5'-Trimethoxycinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (optional, for azeotropic removal of excess SOCl₂)
-
Round-bottom flask with reflux condenser and gas trap (or connected to a fume hood scrubber)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove any moisture. The outlet of the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Reactant Charging: To the flask, add 3',4',5'-trimethoxycinnamic acid (e.g., 1.0 eq, 3.62 mmol, 0.86 g).
-
Reagent Addition: Carefully add an excess of thionyl chloride (e.g., ~38 eq, 137 mmol, 16.3 g or 10 mL) to the flask. The reaction may begin to effervesce slowly.
-
Reaction: Heat the mixture to reflux (approx. 76°C) using a heating mantle. Maintain reflux for 45-60 minutes.[9] The reaction is complete when the evolution of gases ceases.
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, add anhydrous toluene (e.g., 10 mL) to the residue and evaporate again. Repeat this step twice.[10]
-
The resulting residue is crude this compound, which appears as a solid or oil.[9]
-
-
Validation: The crude product is typically of sufficient purity for the next step. It should be stored under an inert atmosphere (e.g., nitrogen or argon) and used immediately due to its high reactivity with atmospheric moisture.
Protocol 2: Synthesis of a 3',4',5'-Trimethoxychalcone Anti-inflammatory Agent
This protocol describes a base-catalyzed Claisen-Schmidt condensation to synthesize a chalcone, a class of compounds known for potent anti-inflammatory activity.[6][7][11] This method involves the reaction of an acetophenone with an aldehyde. Although this compound can be used to synthesize related amides and esters, the Claisen-Schmidt condensation starting from the corresponding acetophenone is a more common and direct route to chalcones.
Causality: The Claisen-Schmidt condensation is a robust crossed-aldol reaction. A strong base (like NaOH or KOH) deprotonates the α-carbon of the acetophenone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones.[11][12]
Materials:
-
3',4',5'-Trimethoxyacetophenone
-
A substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 3',4',5'-trimethoxyacetophenone (1.0 eq) and the chosen substituted benzaldehyde (1.0-1.2 eq) in ethanol.[11][13]
-
Catalyst Addition: Cool the flask in an ice bath to 0-5°C. While stirring vigorously, slowly add a 10-40% aqueous solution of NaOH or KOH dropwise, maintaining the low temperature.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A solid precipitate often forms as the reaction proceeds.
-
Workup and Isolation:
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl until the pH is approximately 5-6. This neutralizes the base and precipitates the chalcone product.[11]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol or methanol, to yield the pure product.[12]
-
Dry the purified crystals in a desiccator or vacuum oven.
-
-
Characterization (Expected Results for a Representative Chalcone):
-
Appearance: Typically a yellow or cream-colored crystalline solid.[14]
-
¹H NMR: The spectrum should show two characteristic doublets for the α- and β-vinylic protons in the range of δ 7.4-7.8 ppm with a large coupling constant (J ≈ 15-16 Hz), confirming the E (trans) configuration of the double bond.[13][14] Signals for the aromatic protons and the methoxy groups (around δ 3.9 ppm) will also be present.
-
¹³C NMR: The carbonyl carbon (C=O) signal is expected in the downfield region (δ > 188 ppm). Signals for the vinylic carbons and the aromatic carbons will also be present.[14]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of the target chalcone.
-
Mechanism of Anti-inflammatory Action: Targeting NF-κB
A primary mechanism by which 3',4',5'-trimethoxycinnamoyl derivatives exert their anti-inflammatory effects is through the potent inhibition of the NF-κB signaling pathway.[5] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15]
In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.[16]
Derivatives containing the 3,4,5-trimethoxy moiety have been shown to suppress this cascade by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the active NF-κB p65 subunit.[3][5]
Caption: Mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Quantitative Data Summary
The following table summarizes the reported anti-inflammatory and cytotoxic activities of representative compounds featuring the 3',4',5'-trimethoxycinnamoyl or related chalcone scaffold. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead candidates for further development.
| Compound Class | Specific Compound/Derivative | Assay | Target/Cell Line | Activity (IC₅₀ in µM) | Reference |
| Chalcone | 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | NO Production Inhibition | LPS/IFN-γ-treated Macrophages | 0.3 | [7] |
| Chalcone | 3,3',4',5'-Tetramethoxychalcone | NO Production Inhibition | LPS/IFN-γ-treated Macrophages | 0.3 | [7] |
| Chalcone | 3,4-Dihydroxy-3',4',5'-trimethoxychalcone | NO Production Inhibition | LPS/IFN-γ-treated Macrophages | 1.5 | [7] |
| Chalcone | Chalcone Derivative 11 | NO Production Inhibition | LPS-stimulated N9 Microglia | 0.7 | [6] |
| Amide | Phenylcinnamide S19 | Cytotoxicity | U-937 Cells | 9.7 | [1] |
| Amide | Phenylcinnamide S19 | Cytotoxicity | HeLa Cells | 38.9 | [1] |
| Ester | Dihydroartemisinin-TMCA Ester S5 | Cytotoxicity | A549 (Lung Cancer) | 0.50 | [1] |
| Ester | Dihydroartemisinin-TMCA Ester S5 | Cytotoxicity | PC-3 (Prostate Cancer) | 17.22 | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Conclusion and Future Directions
This compound is a highly valuable and versatile intermediate for the synthesis of novel anti-inflammatory agents. The protocols provided herein offer robust and reproducible methods for its preparation and subsequent conversion into biologically active chalcones. The clear mechanism of action, involving the suppression of the critical NF-κB inflammatory pathway, provides a strong rationale for the continued exploration of this chemical space. Future work should focus on expanding the library of amide and ester derivatives, conducting detailed structure-activity relationship studies to optimize potency and reduce cytotoxicity, and advancing lead compounds into in vivo models of inflammatory diseases.
References
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PrepChem. Synthesis of 3,4,5-trimethoxycinnamoyl chloride. Available from: [Link]
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Zhou, C., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Cell Communication and Signaling. Available from: [Link]
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Ko, H. H., et al. (2004). Synthesis and anti-inflammatory effect of chalcones. Bioorganic & Medicinal Chemistry. Available from: [Link]
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ResearchGate. (PDF) Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Available from: [Link]
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Romero, M., et al. (2018). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Leal, A. S., et al. (2013). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
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ResearchGate. Claisen–Schmidt condensation employed for the synthesis of chalcones. Available from: [Link]
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Molecules. (2021). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. Available from: [Link]
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SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available from: [Link]
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Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. Available from: [Link]
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ResearchGate. (2021). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Available from: [Link]
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ResearchGate. Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives | Request PDF. Available from: [Link]
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Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry A. Available from: [Link]
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de Oliveira, R. B., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules. Available from: [Link]
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Matsumoto, T. The SYnthesis of Cinnamoyl Chloride. Available from: [Link]
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Lee, J. W., et al. (2015). 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. The Korean Journal of Physiology & Pharmacology. Available from: [Link]
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Pontiki, E., & Hadjipavlou-Litina, D. (2022). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Antioxidants. Available from: [Link]
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Application Notes and Protocols for 3',4',5'-Trimethoxycinnamoyl Chloride in Cancer Research
Introduction: The Strategic Role of a Reactive Intermediate
In the landscape of modern oncology drug discovery, 3',4',5'-Trimethoxycinnamoyl chloride serves not as a direct therapeutic agent but as a pivotal reactive intermediate. Its significance lies in its role as a precursor for synthesizing a diverse range of derivatives that possess potent anti-cancer properties. The core of its utility is the introduction of the 3,4,5-trimethoxyphenyl moiety, a key pharmacophore found in numerous natural and synthetic compounds that exhibit strong cytotoxic and antimitotic activities.[1][2][3][4] This functional group is particularly recognized for its ability to interact with tubulin, a critical component of the cellular cytoskeleton, thereby disrupting cell division in cancerous cells.[1][3][5]
This guide provides a comprehensive overview of this compound, detailing its chemical properties, safe handling, and its primary application as a synthetic building block. We will then delve into the established anti-cancer mechanisms of its derivatives and provide detailed protocols for their synthesis and subsequent evaluation in cancer research models.
Physicochemical Properties and Safe Handling of this compound
This compound is a corrosive solid that demands meticulous handling to ensure both operator safety and reagent integrity.[6][7] Its high reactivity, particularly its susceptibility to hydrolysis, is a critical consideration for its use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10263-19-1 | [8] |
| Molecular Formula | C₁₂H₁₃ClO₄ | [8] |
| Molecular Weight | 256.68 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 81-84 °C | [6] |
| Reactivity | Reacts violently with water, alcohols, and other nucleophiles.[6][7][9] | |
| Solubility | Soluble in anhydrous organic solvents like dichloromethane (DCM), benzene, and tetrahydrofuran (THF). Insoluble and decomposes in water.[6][10] |
Protocol 1: Safe Handling and Storage
The primary challenge in handling this reagent is its extreme moisture sensitivity. Hydrolysis immediately converts it to the less reactive 3,4,5-trimethoxycinnamic acid, rendering it ineffective for acylation reactions.[11]
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.[7]
-
All handling of the solid and its solutions should be performed inside a certified chemical fume hood.[7]
2. Storage:
-
Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Keep in a cool, dry place, ideally in a desiccator at 2-8°C.[6]
-
Store away from water, alcohols, bases, and oxidizing agents.[7]
3. Dispensing and Use:
-
Use only oven-dried glassware, cooled under a stream of inert gas.[11][12]
-
Employ anhydrous solvents for all reactions.[11]
-
If transferring the solid, do so quickly in a low-humidity environment or within a glovebox.
Core Application: Synthesis of Bioactive Amide and Ester Derivatives
The primary utility of this compound in cancer research is its use as an acylating agent to synthesize libraries of cinnamoyl amides and esters. These derivatives are often more stable and possess the desired biological activity.
Protocol 2: General Synthesis of a 3',4',5'-Trimethoxycinnamoyl Amide
This protocol describes the reaction of this compound with a generic primary or secondary amine to form a stable amide derivative for biological testing.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask, magnetic stirrer, and dropping funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve this compound (1.1 equivalents) in a separate flask containing anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution via a dropping funnel over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude amide product.
-
Purify the product using column chromatography or recrystallization as required.
-
Confirm the structure of the purified product using techniques such as NMR and mass spectrometry.
Mechanism of Action of 3',4',5'-Trimethoxyphenyl Derivatives
A significant body of research has demonstrated that many derivatives synthesized from this compound exert their anti-cancer effects by targeting the microtubule network.[3][4] The 3,4,5-trimethoxyphenyl group plays a crucial role by binding to the colchicine-binding site on β-tubulin.[1][3]
This binding event inhibits the polymerization of tubulin dimers into microtubules. Microtubules are essential for forming the mitotic spindle, the cellular machinery that segregates chromosomes during cell division. By disrupting microtubule dynamics, these compounds cause a failure in spindle formation, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][5][13]
Caption: Antimitotic mechanism of 3,4,5-trimethoxyphenyl derivatives.
Experimental Protocols for Evaluating Synthesized Derivatives
Once novel derivatives are synthesized, their anti-cancer potential must be rigorously evaluated. The following are standard in vitro protocols for this purpose.
Protocol 3: Cell Viability / Cytotoxicity (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 3,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized derivative in complete culture medium. The final DMSO concentration should be kept below 0.5%.[3]
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound to the wells. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[3][14]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Table 2: Representative Cytotoxicity of 3,4,5-Trimethoxyphenyl Derivatives
| Derivative Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | (2E)-1-(3',4',5'-trimethoxyphenyl)-3-(2-naphthyl)-2-propen-1-one (2c) | Jurkat (Leukemia) | 0.50 | [3] |
| Chalcone | (2E)-1-(3',4',5'-trimethoxyphenyl)-3-(4-dimethylaminophenyl)-2-propen-1-one (3a) | REH (Leukemia) | 1.05 | [3] |
| Pyridine | 3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)pyridine (9p) | HeLa (Cervical) | 0.019 | [5] |
| Pyrrolizine | N-phenyl-6-(3,4,5-trimethoxybenzamido)-2,3-dihydro-1H-pyrrolizine-5-carboxamide (16a) | MCF-7 (Breast) | 0.08 | [2] |
| Ciprofloxacin Hybrid | Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid (CCH) | HepG2 (Liver) | 22 µg/mL | [13] |
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces cell cycle arrest at a specific phase, such as G2/M.
Materials:
-
Cancer cell lines
-
Synthesized derivative
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Seed cells in 6-well plates and treat with the derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.[13]
Conclusion
This compound is a powerful reagent in the medicinal chemist's arsenal for cancer research. While its high reactivity precludes its direct use in biological systems, its role as a synthetic precursor is invaluable. By providing the essential 3,4,5-trimethoxyphenyl pharmacophore, it enables the creation of novel amides, esters, chalcones, and other derivatives with potent antimitotic activity. The protocols outlined here provide a framework for the safe synthesis of these derivatives and their subsequent biological evaluation, paving the way for the discovery of new and effective anti-cancer drug candidates.
References
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Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PubMed Central. Available at: [Link]
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Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. PubMed Central. Available at: [Link]
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3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis Online. Available at: [Link]
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Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. NIH National Library of Medicine. Available at: [Link]
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Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PubMed Central. Available at: [Link]
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Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. PubMed Central. Available at: [Link]
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Unlock Synthesis Potential: The Role of 3,4,5-Trimethoxybenzoyl Chloride. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
Synthesis of 3,4,5-trimethoxycinnamoyl chloride. PrepChem.com. Available at: [Link]
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Synthesis of New Substituted N-3,4,5-Trimethoxy Cinnamoyl (1) Anthranilates and (2) Anthranilic Acids Having Potential Plant Growth Regulating Activity. Oriental Journal of Chemistry. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Available at: [Link]
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Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. Available at: [Link]
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A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. Semantic Scholar. Available at: [Link]
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Targeting Cell Death Mechanism Specifically in Triple Negative Breast Cancer Cell Lines. MDPI. Available at: [Link]
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A New Rapid In Vitro Assay for Assessing Reactivity of Acyl Glucuronides. PubMed. Available at: [Link]
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What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. Available at: [Link]
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The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Royal Society of Chemistry. Available at: [Link]
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Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. ResearchGate. Available at: [Link]
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Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]
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Anticancer Activity of Chloroform Extract and Sub-fractions of Nepeta deflersiana on Human Breast and Lung Cancer Cells: An In vitro Cytotoxicity Assessment. PubMed Central. Available at: [Link]
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Synthesis of novel antiviral compounds with 3',4',5'-Trimethoxycinnamoyl chloride
Application Notes & Protocols:
Leveraging 3',4',5'-Trimethoxycinnamoyl Chloride for the Rational Design and Synthesis of Novel Antiviral Agents
Abstract
The 3,4,5-trimethoxyphenyl moiety, a structural motif present in numerous natural products, is recognized as a privileged scaffold in medicinal chemistry, contributing to a wide spectrum of biological activities, including antiviral effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a reactive chemical intermediate for the synthesis of novel ester and amide derivatives. We present detailed, field-tested protocols for the synthesis, purification, and characterization of a compound library. Furthermore, we outline a systematic workflow for the subsequent evaluation of these novel compounds for antiviral activity, beginning with cytotoxicity screening and progressing to efficacy determination. This guide emphasizes the causality behind experimental choices and provides a framework for establishing structure-activity relationships (SAR) to guide future lead optimization.
Introduction: The Strategic Value of the 3,4,5-Trimethoxycinnamoyl Scaffold
Cinnamic acid derivatives are a well-established class of bioactive molecules, with research highlighting their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] The 3,4,5-trimethoxy substitution pattern on the phenyl ring is particularly noteworthy. This specific arrangement is a key feature of compounds like sinapinic acid and is known to enhance bioavailability and modulate biological activity.[1] Converting 3,4,5-trimethoxycinnamic acid (TMCA) into its highly reactive acyl chloride derivative, this compound, provides a powerful and efficient tool for drug discovery.[2] This intermediate readily reacts with a wide range of nucleophiles (alcohols, phenols, amines) to generate diverse libraries of ester and amide derivatives, enabling a broad exploration of chemical space in the search for potent and selective antiviral therapeutics.[4]
This application note details the robust synthetic methodologies required to build such a library and provides the subsequent protocols for a logical and efficient antiviral screening cascade.
Synthetic Strategy & Protocols
The overall synthetic workflow begins with the activation of commercially available 3,4,5-trimethoxycinnamic acid to its corresponding acid chloride, which then serves as the common precursor for subsequent derivatization reactions.
Caption: General workflow for the synthesis of target compounds.
Protocol 1: Preparation of this compound (TMC-Cl)
This protocol details the conversion of the carboxylic acid to the more reactive acid chloride. This activation step is fundamental for the subsequent coupling reactions.
Materials & Reagents:
-
3,4,5-trimethoxycinnamic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (15-20 eq)
-
Anhydrous Toluene (optional, as a chaser)
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 3,4,5-trimethoxycinnamic acid (e.g., 2.38 g, 10 mmol) and thionyl chloride (e.g., 15 mL, ~200 mmol).
-
Fit the flask with a reflux condenser protected by a calcium chloride drying tube or connected to a gas bubbler to vent HCl gas safely into a fume hood.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 45-60 minutes. The solid acid should fully dissolve.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Scientist's Insight: Thionyl chloride is used in large excess to serve as both reagent and solvent, driving the reaction to completion. Its volatility makes it easy to remove post-reaction.[5][6]
-
To ensure complete removal, add anhydrous toluene (10 mL) to the residue and evaporate again. This process, known as azeotropic removal, helps to chase out the last traces of SOCl₂.
-
The resulting crude this compound, typically a yellow-brown solid or oil, is used immediately in the next step without further purification.
Protocol 2: General Procedure for Synthesis of Novel Ester Derivatives
This procedure describes the coupling of TMC-Cl with various alcohols or phenols to form the corresponding cinnamate esters.
Materials & Reagents:
-
Crude this compound (1.0 eq)
-
Desired alcohol or phenol (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Ice bath
-
Standard work-up reagents (Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the chosen alcohol or phenol (e.g., 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude TMC-Cl (from Protocol 1, ~10 mmol) in anhydrous DCM (20 mL) and transfer it to a dropping funnel.
-
Add the TMC-Cl solution dropwise to the stirred alcohol/base mixture over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 30 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[5][7]
-
Scientist's Insight: The acid wash removes excess triethylamine, while the bicarbonate wash neutralizes any unreacted acid chloride and the HCl byproduct, which is crucial for preventing product degradation.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) or by recrystallization.
Protocol 3: General Procedure for Synthesis of Novel Amide Derivatives
This protocol outlines the reaction of TMC-Cl with primary or secondary amines to yield the corresponding cinnamamides.
Materials & Reagents:
-
Crude this compound (1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM) or Ethyl Acetate
-
Triethylamine (Et₃N) (1.5 eq, optional, depending on amine salt)
-
Round-bottom flask, magnetic stirrer
-
Standard work-up reagents
Procedure:
-
Dissolve the chosen amine (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask. If the amine is provided as a hydrochloride salt, add triethylamine (1.5 eq) to liberate the free base.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the crude TMC-Cl (~10 mmol) in anhydrous DCM (20 mL).
-
Slowly add the TMC-Cl solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide by flash column chromatography or recrystallization. Scientist's Insight: Amides are generally more stable than esters and often precipitate from the reaction mixture upon formation, sometimes allowing for simple purification by filtration and washing. For many simple amines, the reaction is rapid and high-yielding.[9]
Data Presentation: A Representative Compound Library
The following table summarizes hypothetical, yet realistic, quantitative data for a small library of synthesized compounds to illustrate expected outcomes.
| Compound ID | Nucleophile | Reaction Time (h) | Yield (%) | M.p. (°C) | Key ¹H NMR Signal (δ, ppm) |
| Cpd-E1 | Ethanol | 4 | 88 | 78-80 | 1.31 (t, 3H), 4.25 (q, 2H) |
| Cpd-E2 | Phenol | 5 | 82 | 110-112 | 7.10-7.45 (m, 5H), 6.95 (s, 2H) |
| Cpd-E3 | 4-Fluorophenol | 5 | 85 | 121-123 | 7.15 (m, 4H), 6.96 (s, 2H) |
| Cpd-E4 | Benzyl Alcohol | 4 | 91 | 95-97 | 5.25 (s, 2H), 7.30-7.40 (m, 5H) |
| Cpd-A1 | Cyclohexylamine | 3 | 94 | 165-167 | 1.10-1.90 (m, 10H), 3.85 (m, 1H) |
| Cpd-A2 | Aniline | 3 | 90 | 178-180 | 7.10-7.70 (m, 5H), 8.01 (s, 1H, NH) |
| Cpd-A3 | Morpholine | 3 | 96 | 134-136 | 3.65-3.80 (m, 8H) |
| Cpd-A4 | Tyramine | 4 | 87 | 190-192 | 2.78 (t, 2H), 3.55 (q, 2H), 6.75 (d, 2H) |
Note: All compounds would show characteristic signals for the 3,4,5-trimethoxycinnamoyl core: ~3.90 (s, 9H, 3xOCH₃), ~6.50 (d, 1H, vinyl-H), ~6.85 (s, 2H, Ar-H), ~7.60 (d, 1H, vinyl-H).
Antiviral Activity Screening Cascade
Once a library of pure compounds is established, a systematic screening process is essential to identify promising antiviral candidates. This process is designed to first eliminate non-specific toxic compounds and then quantify specific antiviral activity.
Caption: A logical workflow for antiviral compound screening.
Protocol 4: Cytotoxicity Assay (MTT Method)
Objective: To determine the concentration of the compound that is toxic to the host cells, defined by the CC₅₀ value.
-
Seed host cells (e.g., Vero E6, A549) in a 96-well plate and incubate for 24 hours to allow for cell adherence.[10]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate for a period that mirrors the planned antiviral assay (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the CC₅₀ value using non-linear regression analysis.
Protocol 5: Antiviral Efficacy - Plaque Reduction Assay
Objective: To quantify the ability of a compound to inhibit viral replication, defined by the EC₅₀ value.[10]
-
Grow a confluent monolayer of host cells in 6-well or 12-well plates.
-
Infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.
-
Prepare an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the test compound at non-toxic concentrations (well below the CC₅₀).
-
Remove the viral inoculum and add the compound-containing overlay medium to the cells.
-
Incubate the plates at 37°C until viral plaques are visible (typically 3-5 days).
-
Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC₅₀ value.
Hypothetical Mechanism & Structure-Activity Relationship (SAR)
Many cinnamoyl-based compounds exert their antiviral effects by inhibiting key viral enzymes, such as proteases, or by interfering with the viral entry process.[11][12][13] For instance, a plausible mechanism for a novel compound could be the inhibition of a viral protease essential for processing the viral polyprotein into functional units.
Caption: Hypothetical mechanism: Inhibition of viral protease.
By analyzing the antiviral activity (EC₅₀) across the synthesized library, initial SAR can be established.
| Compound ID | Modification (R-group) | EC₅₀ (µM) vs. Target Virus | Selectivity Index (SI) | SAR Insight |
| Cpd-E1 | -CH₂CH₃ | >50 | <2 | Small aliphatic esters are inactive. |
| Cpd-E4 | -CH₂Ph | 15.2 | >10 | Benzyl group introduces favorable aromatic interactions. |
| Cpd-A1 | -Cyclohexyl | 22.5 | >5 | Bulky aliphatic amides show moderate activity. |
| Cpd-A2 | -Ph | 8.9 | >20 | Direct attachment of an aromatic ring enhances potency. |
| Cpd-A4 | -CH₂CH₂-Ph-OH | 2.1 | >50 | The tyramine moiety, with its hydroxyl group and flexibility, is optimal, suggesting a key hydrogen bond interaction. |
This preliminary SAR suggests that incorporating an aromatic ring in the ester or amide portion is beneficial, and the presence of a hydrogen-bond donor, as in the tyramine derivative Cpd-A4 , dramatically increases potency and selectivity, marking it as a promising lead for further optimization.
Conclusion
This compound is a highly effective and versatile building block for the rapid synthesis of diverse chemical libraries. The protocols outlined in this guide provide a robust foundation for producing novel ester and amide derivatives with high efficiency. By coupling these synthetic methods with a systematic biological screening cascade, researchers can efficiently identify and prioritize compounds with potent and selective antiviral activity. The initial structure-activity relationship data derived from this process is invaluable for guiding the next phase of drug discovery: the rational design and synthesis of next-generation antiviral therapeutics.
References
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Iterated Virtual Screening-Assisted Antiviral and Enzyme Inhibition Assays Reveal the Discovery of Novel Promising Anti-SARS-CoV-2 with Dual Activity. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis of 3,4,5-trimethoxycinnamoyl chloride. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
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Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Zhao, Z., et al. (2021). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Frontiers in Pharmacology, 12, 783262. Retrieved January 21, 2026, from [Link]
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Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. (2022). Frontiers in Cellular and Infection Microbiology. Retrieved January 21, 2026, from [Link]
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Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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Assay development and high-throughput antiviral drug screening against Bluetongue virus. (2014). Antiviral Research. Retrieved January 21, 2026, from [Link]
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1-Cinnamoyl-3,11-dihydroxymeliacarpin is a natural bioactive compound with antiviral and nuclear factor-kappaB modulating properties. (2006). Biochemical and Biophysical Research Communications. Retrieved January 21, 2026, from [Link]
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Hatim, J. G., & Joshi, V. (2004). Synthesis of New Substituted N-3,4,5-Trimethoxy Cinnamoyl (1) Anthranilates and (2) Anthranilic Acids Having Potential Plant Growth Regulating Activity. Oriental Journal of Chemistry, 20(3). Retrieved January 21, 2026, from [Link]
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Screening a Library of FDA-Approved and Bioactive Compounds for Antiviral Activity against SARS-CoV-2. (2021). ACS Infectious Diseases. Retrieved January 21, 2026, from [Link]
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Synthesis and biological activity of hydroxycinnamoylcontaining antiviral drugs. (2025). Research Square. Retrieved January 21, 2026, from [Link]
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Discovery of cinnamoyl-flavonoid hybrid derivatives as inhibitors of SARS-CoV-2 M pro and anti-inflammatory agents: Experimental and in silico insights into their efficacy against lipopolysaccharide-induced lung injury. (2025). Phytomedicine. Retrieved January 21, 2026, from [Link]
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Exploring the Antiviral Potential of Esters of Cinnamic Acids with Quercetin. (2024). Molecules. Retrieved January 21, 2026, from [Link]
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Exploring the Antiviral Potential of Esters of Cinnamic Acids with Quercetin. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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Synthesis of 3,4,5-Trimethoxybenzyl Chloride. (2013). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Amide and ester from caffeic and 3,4,5-trimethoxy cinnamic acid. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
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Unlock Synthesis Potential: The Role of 3,4,5-Trimethoxybenzoyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
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Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. (2024). Scientific Reports. Retrieved January 21, 2026, from [Link]
-
A roadmap to engineering antiviral natural products synthesis in microbes. (2020). Current Opinion in Biotechnology. Retrieved January 21, 2026, from [Link]
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Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. (2022). MDPI. Retrieved January 21, 2026, from [Link]
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A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. (2018). RSC Advances. Retrieved January 21, 2026, from [Link]
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Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
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Antiviral Activity Exerted by Natural Products against Human Viruses. (2020). MDPI. Retrieved January 21, 2026, from [Link]
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Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2024). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]
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Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Anti-influenza virus activity of tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone. (2011). Antiviral Research. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of Novel Plant Growth Regulators Using 3',4',5'-Trimethoxycinnamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Cinnamoyl Derivatives in Agriculture
Cinnamic acid and its derivatives are a class of naturally occurring compounds found throughout the plant kingdom, where they play crucial roles in growth, development, and defense mechanisms.[1] The inherent biological activity of these molecules has made them attractive scaffolds for the development of new therapeutic agents and, significantly, for the synthesis of novel plant growth regulators.[2] Plant growth regulators are essential tools in modern agriculture for controlling various aspects of plant development, from seed germination to flowering and fruiting.
This document provides detailed application notes and protocols for the use of 3',4',5'-Trimethoxycinnamoyl chloride as a key starting material in the synthesis of a promising class of potential plant growth regulators: N-(3',4',5'-trimethoxycinnamoyl)anthranilic acids. Research has indicated that derivatives of this type exhibit cytokinin-like activity, which is a class of plant hormones that promote cell division and growth.[3][4]
The protocols outlined below are designed to be robust and reproducible, providing a solid foundation for the synthesis and evaluation of a library of cinnamoyl derivatives for agricultural applications.
Chemical Properties of this compound
This compound is a reactive acyl chloride that serves as an excellent building block for introducing the 3,4,5-trimethoxycinnamoyl moiety into various molecules.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃ClO₄ | PubChem |
| Molecular Weight | 256.68 g/mol | PubChem |
| CAS Number | 10263-19-1 | PubChem |
| Appearance | White to off-white crystalline powder | Generic |
| Melting Point | 127-128 °C | ChemicalBook[2] |
Synthesis of Potential Plant Growth Regulators: A Two-Step Approach
The synthesis of N-(3',4',5'-trimethoxycinnamoyl)anthranilic acids from this compound is typically achieved through a two-step process:
-
Amide Bond Formation: Reaction of this compound with a substituted methyl anthranilate to form the corresponding N-acylated ester.
-
Hydrolysis: Conversion of the methyl ester to the desired carboxylic acid, which has been shown to possess plant growth regulating activity.[3]
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for N-(3',4',5'-trimethoxycinnamoyl)anthranilic acids.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzoate (A Representative Ester)
This protocol describes the synthesis of a representative N-(3',4',5'-trimethoxycinnamoyl)anthranilate methyl ester.
Materials:
-
This compound
-
Methyl anthranilate
-
Triethylamine (Et₃N)
-
Anhydrous 1,2-dichloroethane (EDC) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous 1,2-dichloroethane.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding distilled water. Separate the organic layer and wash it successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure methyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzoate.
Expected Results:
The product is expected to be a solid. The yield and spectroscopic data should be consistent with the formation of the desired ester.
| Parameter | Expected Value Range |
| Yield | 70-85% |
| ¹H NMR | Peaks corresponding to the trimethoxycinnamoyl and anthranilate moieties. |
| ¹³C NMR | Resonances for all carbons in the molecule. |
| Mass Spec (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product. |
Protocol 2: Hydrolysis to N-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic Acid (The Active Plant Growth Regulator)
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 2-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzoate (from Protocol 1)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the ester from Protocol 1 (1.0 equivalent) in a mixture of methanol and water in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the ester solution.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1N HCl until a precipitate forms (typically pH 2-3).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure N-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzoic acid.
Expected Results:
The final product is expected to be a solid. The yield and spectroscopic data should confirm the conversion of the ester to the carboxylic acid.
| Parameter | Expected Value Range |
| Yield | 85-95% |
| ¹H NMR | Disappearance of the methyl ester singlet and possible broadening of the carboxylic acid proton signal. |
| IR Spectroscopy | Appearance of a broad O-H stretch for the carboxylic acid. |
| Melting Point | A distinct melting point for the crystalline solid. |
Mechanism of Action: A Glimpse into Cytokinin-like Activity
The synthesized N-(3',4',5'-trimethoxycinnamoyl)anthranilic acids have been reported to exhibit cytokinin-like activity.[3] Cytokinins are a class of plant hormones that are central to the regulation of cell division and differentiation.[4] While the precise mechanism of action for these synthetic analogs is a subject for further research, it is hypothesized that they may interact with cytokinin receptors in plants, initiating a signaling cascade that promotes growth.
Caption: Hypothetical signaling pathway for cytokinin-like plant growth regulators.
Conclusion and Future Directions
This compound is a versatile and valuable starting material for the synthesis of novel compounds with potential applications in agriculture. The protocols detailed herein provide a clear pathway for the preparation of N-(3',4',5'-trimethoxycinnamoyl)anthranilic acids, a class of molecules that has demonstrated promising plant growth regulating properties.
Further research should focus on the synthesis of a broader library of these derivatives to establish a clear structure-activity relationship. Additionally, comprehensive biological evaluations on various plant species are necessary to fully elucidate their potential as commercial plant growth regulators.
References
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Hatim, J. G., & Joshi, V. (2004). Synthesis of New Substituted N-3,4,5-Trimethoxy Cinnamoyl (1) Anthranilates and (2) Anthranilic Acids Having Potential Plant Growth Regulating Activity. Oriental Journal of Chemistry, 20(3). [Link]
-
MDPI. (2022). Metabolic Landscape and Core Regulatory Network of Monocotyledonous and Dicotyledonous Plants in Drought Response Based on Multi-Omics. [Link]
-
Oriental Journal of Chemistry. (2004). Synthesis of New Substituted N-3,4,5-Trimethoxy Cinnamoyl (1) Anthranilates and (2) Anthranilic Acids Having Potential Plant Growth Regulating Activity. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and plant growth inhibitory activity of N-trans-cinnamoyltyramine: its possible inhibition mechanisms and biosynthesis pathway. [Link]
-
MDPI. (2021). Cytokinin Plant Hormones Have Neuroprotective Activity in In Vitro Models of Parkinson's Disease. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(3,4-dimethoxycinnamoyl)anthranilic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]
-
PubMed. (2001). Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. [Link]
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Application Notes and Protocols for Amide Coupling with 3',4',5'-Trimethoxycinnamoyl Chloride
Introduction: The Significance of the 3,4,5-Trimethoxycinnamoyl Moiety in Modern Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its remarkable stability and role as a key structural element in peptides and proteins make it a focal point of synthetic efforts. Within this context, the 3,4,5-trimethoxycinnamoyl scaffold has emerged as a "privileged structure" in drug discovery.[1] Amides and esters derived from 3,4,5-trimethoxycinnamic acid (TMCA) are found in natural products and have been synthesized to create therapeutic candidates with a wide spectrum of pharmacological activities, including antitumor, antiviral, antimicrobial, and central nervous system (CNS) effects.[1]
The 3,4,5-trimethoxy substitution pattern is a key feature of potent biological agents. For instance, it is a crucial component in analogues of the tubulin polymerization inhibitor Combretastatin A-4, a powerful anti-cancer agent.[2] The strategic incorporation of this moiety into new chemical entities via a stable amide linkage is therefore a highly valuable tool for researchers in pharmacology and drug development.
This guide provides detailed, field-proven protocols for the efficient synthesis of amides using 3',4',5'-Trimethoxycinnamoyl chloride. We will explore two primary, robust methods:
-
Direct Acylation via Schotten-Baumann Conditions: A classic, high-yield method involving the direct reaction of the pre-formed acyl chloride with an amine in the presence of a base.
-
Carbodiimide-Mediated Coupling: A modern, one-pot approach that activates the parent carboxylic acid in situ, offering broad functional group tolerance and mild reaction conditions.
These protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and success.
Physicochemical Properties and Safety
This compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃ClO₄ | [3] |
| Molecular Weight | 256.68 g/mol | [3] |
| Appearance | Expected to be a solid | Inferred |
| Reactivity | Reacts violently with water and nucleophiles (e.g., amines, alcohols). Corrosive. | [4] |
| Handling | Causes severe skin burns and eye damage. May cause respiratory irritation. Lachrymator. [4] Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield. Do not breathe dust.[4] |
Note: The safety data is based on the closely related and commercially available 3,4,5-Trimethoxybenzoyl chloride, which is expected to have a very similar hazard profile. Always consult the specific Safety Data Sheet (SDS) for any chemical before use.
Protocol 1: Direct Acylation via Schotten-Baumann Reaction
This method is ideal for its speed and efficiency when coupling primary or secondary amines. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the highly electrophilic acyl chloride. A base is required to neutralize the HCl byproduct, driving the reaction to completion.[5]
The Schotten-Baumann reaction is often performed in a two-phase system (e.g., an organic solvent and water), where the base in the aqueous phase neutralizes the generated acid, while the reactants and product remain in the organic layer.[6]
Causality and Experimental Choices
-
Acyl Chloride Pre-formation: this compound must first be synthesized from 3',4',5'-Trimethoxycinnamic acid. Thionyl chloride (SOCl₂) or oxalyl chloride are standard reagents for this transformation.[5][7] This activation step creates a highly reactive electrophile for the subsequent amidation.
-
Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used in anhydrous conditions to scavenge HCl without competing with the primary amine nucleophile. Alternatively, an inorganic base like NaOH or NaHCO₃ can be used in a biphasic system.
-
Solvent: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are preferred as they do not react with the acyl chloride.[5]
-
Temperature: The reaction is highly exothermic. Adding the acyl chloride solution at a low temperature (0 °C) helps to control the reaction rate and minimize potential side reactions.
Workflow Diagram: Schotten-Baumann Protocol
Caption: Experimental workflow for the Schotten-Baumann amide coupling.
Detailed Step-by-Step Methodology (Anhydrous Conditions)
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM, ~0.2 M).
-
Reaction Setup: Cool the amine solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the starting amine is consumed, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[9]
Protocol 2: Carbodiimide-Mediated Coupling (EDC/HOBt)
This protocol avoids the need to pre-form the potentially harsh acyl chloride. Instead, it activates the parent 3',4',5'-Trimethoxycinnamic acid in situ using a carbodiimide reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[10] This method is renowned for its mild conditions and is a staple in peptide synthesis.[10]
Causality and Experimental Choices
-
Activation Mechanism: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond.
-
Role of HOBt: The O-acylisourea intermediate can sometimes rearrange into a stable N-acylurea, a common side product in carbodiimide couplings.[11] HOBt acts as a trapping agent, reacting with the O-acylisourea to form an activated HOBt-ester. This new intermediate is less prone to side reactions and efficiently reacts with the amine, while also helping to minimize racemization if chiral centers are present.[10]
-
Base: A non-nucleophilic base like DIPEA is often added to facilitate the deprotonation of the carboxylic acid and neutralize any salts, ensuring the amine remains as a free nucleophile.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or DCM are excellent choices as they effectively solvate the reactants and intermediates.[11]
Workflow Diagram: EDC/HOBt Coupling
Caption: Experimental workflow for EDC/HOBt mediated amide coupling.
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a solution of 3',4',5'-Trimethoxycinnamic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in DMF (~0.1 M) in a round-bottom flask, add DIPEA (2.5 eq).
-
Reaction Setup: Stir the mixture at room temperature for 10 minutes, then cool to 0 °C in an ice-water bath.
-
EDC Addition: Add EDC hydrochloride (1.2 eq) to the reaction mixture in one portion.
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours, monitoring by TLC.
-
Workup - Dilution & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove DMF, excess reagents, and byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Comparative Summary of Protocols
| Parameter | Protocol 1: Schotten-Baumann | Protocol 2: EDC/HOBt Coupling |
| Starting Material | 3',4',5'-Trimethoxycinnamoyl chloride | 3',4',5'-Trimethoxycinnamic acid |
| Key Reagents | Amine, Non-nucleophilic base (e.g., TEA) | Amine, EDC, HOBt, DIPEA |
| Reaction Speed | Generally faster (2-16 hours) | Generally slower (12-24 hours) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Advantages | High yields, rapid, uses inexpensive base | Milder conditions, one-pot, broad functional group tolerance, less risk of side reactions from harsh reagents |
| Disadvantages | Requires pre-synthesis of acyl chloride, which is moisture-sensitive and corrosive. | Reagents (EDC, HOBt) are more expensive, longer reaction times, EDC can be an allergen. |
| Best Suited For | Simple, robust amines where speed is a priority. | Substrates with sensitive functional groups; peptide synthesis; when avoiding harsh reagents is critical. |
Troubleshooting and Field-Proven Insights
-
Low Yield (Schotten-Baumann): The primary suspect is moisture inactivating the acyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous. A second common issue is an insufficiently reactive amine; warming the reaction gently (e.g., to 40 °C) may improve conversion, but monitor for side product formation.
-
Formation of N-acylurea (EDC/HOBt): This byproduct arises from the rearrangement of the O-acylisourea intermediate. Ensure HOBt is added before or concurrently with EDC. Running the reaction at 0 °C for the initial activation phase can also suppress this side reaction.
-
Difficult Purification: The urea byproduct from carbodiimide reactions (e.g., DCU from DCC) can be difficult to remove. Using EDC circumvents this as its urea byproduct is water-soluble and can be removed during the aqueous workup. If the amide product is very polar, back-extraction from the aqueous washes may be necessary to recover the product.
-
Reaction Stalls: For sterically hindered amines or electron-poor anilines, reactivity can be low. In these cases, switching to a more potent coupling reagent system like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary to achieve good yields.[7]
By understanding the causality behind each step and anticipating potential challenges, researchers can confidently and efficiently synthesize 3',4',5'-trimethoxycinnamoyl amides, unlocking their potential in the development of next-generation therapeutics.
References
-
Zhang, X., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112388. [Link]
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de Oliveira, F. P., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4529. [Link]
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Agency for Toxic Substances and Disease Registry. (2002). Chemical and Physical Information. ATSDR. [Link]
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MJA Lab, University of Wisconsin-Madison. (2020). Green Chemistry Highlights. [Link]
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Choi, Y., et al. (2012). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Chemical Biology & Drug Design, 80(3), 433-441. [Link]
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Pattanayak, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-146. [Link]
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Di Mola, A., et al. (2024). Amide and ester from caffeic and 3,4,5‐trimethoxy cinnamic acid. ResearchGate. [Link]
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Ferreira, R. J., et al. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. Molecules, 28(12), 4784. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Yoon, J. S., et al. (2013). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1239-1246. [Link]
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Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 203. [Link]
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L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
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The Royal Society of Chemistry. (2020). Supporting Information. [Link]
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Application Notes & Protocols: 3',4',5'-Trimethoxycinnamoyl Chloride as a Pivotal Intermediate in Contemporary Drug Discovery
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3',4',5'-trimethoxycinnamoyl chloride as a key intermediate in the synthesis of pharmacologically active compounds. This document provides an in-depth overview of its chemical properties, a validated synthesis protocol, and detailed methodologies for its application in constructing novel molecular entities, with a particular focus on the development of antimitotic agents inspired by natural products. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure robust and reproducible outcomes.
Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Moiety in Medicinal Chemistry
The 3,4,5-trimethoxyphenyl group is a privileged scaffold in drug discovery, frequently found in natural products with potent biological activities. This structural motif is particularly crucial for the activity of numerous microtubule-targeting agents, such as the well-known natural product combretastatin A-4. The trimethoxy substitution pattern on the phenyl ring plays a critical role in the binding affinity of these molecules to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and ultimately, apoptosis in cancer cells.
This compound is a highly reactive and versatile building block that enables the efficient introduction of this essential pharmacophore into a wide range of molecular backbones. Its precursor, 3,4,5-trimethoxycinnamic acid (TMCA), and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties. This guide will focus on the practical synthesis of this compound and its subsequent application as an intermediate in the design and synthesis of novel drug candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its parent acid is crucial for its effective handling, reaction setup, and purification.
| Property | This compound | 3,4,5-Trimethoxycinnamic acid |
| Molecular Formula | C₁₂H₁₃ClO₄ | C₁₂H₁₄O₅ |
| Molecular Weight | 256.68 g/mol | 238.24 g/mol |
| Appearance | Solid (Typical) | White or beige solid |
| CAS Number | 4521-61-3 | 90-50-6 |
| Melting Point | Not specified | 126 - 128 °C |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reactive with protic solvents (e.g., water, alcohols). | Soluble in many organic solvents. |
Synthesis of this compound: A Validated Protocol
The most direct and widely adopted method for the synthesis of this compound is the reaction of 3,4,5-trimethoxycinnamic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a robust and scalable method.
Reaction Principle
The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is then eliminated, and subsequent collapse of the intermediate with the loss of sulfur dioxide and a proton generates the acyl chloride. The reaction is driven to completion by the formation of gaseous byproducts (SO₂ and HCl).
Experimental Workflow Diagram
Caption: General reaction scheme for synthesizing combretastatin analogs.
Protocol for the Synthesis of a Cinnamoyl Amide Analog
This protocol describes the coupling of this compound with a substituted aniline to form a stable amide-linked combretastatin analog.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-methoxyaniline) (1.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or ethylene dichloride (EDC)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted aniline and triethylamine in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled aniline solution with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amide by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) or by recrystallization to yield the pure cinnamoyl amide analog.
Conclusion
This compound is a valuable and highly reactive intermediate in drug discovery. Its straightforward synthesis from 3,4,5-trimethoxycinnamic acid and its ability to efficiently introduce the pharmacologically significant 3,4,5-trimethoxyphenyl moiety make it an indispensable tool for medicinal chemists. The protocols provided herein offer a robust foundation for the synthesis of this intermediate and its application in the development of novel therapeutic agents, particularly in the realm of oncology. The principles and methodologies described can be readily adapted to create diverse libraries of compounds for structure-activity relationship studies, thereby accelerating the discovery of new drug candidates.
References
-
Zhao, L., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4,5-trimethoxycinnamoyl chloride. Available at: [Link]
- Hatim, J. G., & Joshi, V. (2004). Synthesis of New Substituted N-3,4,5-Trimethoxy Cinnamoyl (1) Anthranilates and (2)
-
Kim, H. S., et al. (2012). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. Available at: [Link]
-
MDPI. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Available at: [Link]
- Ahmad, W., et al. (2023).
Application Notes & Protocols: Synthesis and Evaluation of 3',4',5'-Trimethoxycinnamoyl Derivatives for Central Nervous System Activity
Introduction: The Promise of the Trimethoxycinnamoyl Scaffold
The 3',4',5'-trimethoxycinnamoyl moiety, a structural scaffold prevalent in various natural products, represents a privileged framework in medicinal chemistry.[1][2] This phenylpropanoid structure is an active metabolite found in plants like Polygala tenuifolia, which has been used in traditional medicine for neurological conditions such as insomnia and epilepsy.[1] Modern pharmacological studies have confirmed that 3,4,5'-trimethoxycinnamic acid (TMCA) and its derivatives possess a wide spectrum of biological activities, including potential as antitumor, antimicrobial, anti-inflammatory, and notably, as agents targeting the central nervous system (CNS).[1][2][3]
The therapeutic potential of these compounds in the CNS is diverse, with research pointing towards anticonvulsant, anxiolytic, antidepressant, and neuroprotective effects.[4][5][6][7] The mechanism often involves modulation of key neurotransmitter systems, including GABAergic and serotonergic pathways.[1][8][9] The versatility of the cinnamoyl scaffold allows for extensive chemical modification, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties, thereby optimizing efficacy and safety.[8]
This guide provides a comprehensive overview for researchers and drug development professionals, detailing robust synthetic protocols for creating libraries of 3',4',5'-trimethoxycinnamoyl derivatives and outlining established methodologies for evaluating their CNS activity.
Part A: Synthesis of 3',4',5'-Trimethoxycinnamoyl Derivatives
The core of synthesizing a diverse library of these compounds lies in the functionalization of the carboxylic acid group of 3,4,5'-trimethoxycinnamic acid (TMCA). The most common and effective strategies involve the formation of amides and esters.[1]
Rationale for Synthetic Strategy
The conversion of the carboxylic acid into amides or esters is a cornerstone of medicinal chemistry for several reasons:
-
Modulation of Physicochemical Properties: Amide and ester formation allows for precise control over properties like lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability. These factors are critical for CNS drugs, which must cross the blood-brain barrier (BBB).
-
Exploration of Structure-Activity Relationships (SAR): By synthesizing a series of derivatives with varying amide or ester substituents, researchers can systematically probe the SAR, identifying key structural features that enhance potency and selectivity for a specific CNS target.[1][8]
-
Proven Methodologies: The coupling reactions to form amides and esters are well-established, high-yielding, and can be performed with a wide variety of commercially available amines and alcohols, facilitating rapid library generation.[10]
Diagram: General Synthesis Workflow
Caption: Workflow from synthesis of TMCA derivatives to biological evaluation.
Protocol 1: Synthesis of 3',4',5'-Trimethoxycinnamoyl Amides via EDCI/HOBt Coupling
This protocol describes a general method for coupling TMCA with a primary or secondary amine. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt) is a highly efficient system that activates the carboxylic acid and suppresses side reactions, leading to clean product formation in high yields.[9]
Materials:
-
3,4,5-Trimethoxycinnamic acid (TMCA) (1.0 eq)
-
Desired amine (R-NH₂) (1.1 eq)
-
EDCI (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4,5'-trimethoxycinnamic acid (1.0 eq) and dissolve it in anhydrous DCM (or DMF for less soluble substrates).
-
Addition of Reagents: Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDCI (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Causality Note: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted TMCA and HOBt.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid or viscous oil. Purify the compound using either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or silica gel column chromatography to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of 3',4',5'-Trimethoxycinnamoyl Esters via Acyl Chloride
This method involves converting the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with an alcohol. This is a robust and often high-yielding method, particularly for less reactive alcohols.
Materials:
-
3,4,5-Trimethoxycinnamic acid (TMCA) (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Desired alcohol (R-OH) (1.5 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Toluene or DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser, suspend TMCA (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (2.0-3.0 eq) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution (HCl, SO₂) ceases.
-
Safety Note: This step must be performed in a well-ventilated fume hood as toxic gases are produced.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 3,4,5-trimethoxycinnamoyl chloride is often used directly in the next step.
-
-
Esterification:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired alcohol (1.5 eq) and a base like pyridine or TEA (2.0 eq) in anhydrous DCM.
-
Add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash with water and saturated NaHCO₃ solution to remove the base and any remaining acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
-
-
Characterization: Confirm the structure and purity of the final ester using ¹H NMR, ¹³C NMR, and HRMS.
Part B: Protocols for CNS Activity Evaluation
Once a library of derivatives is synthesized and characterized, a tiered screening approach is necessary to identify promising CNS-active candidates.[11][12] This involves a combination of in vitro and in vivo assays.
Diagram: CNS Activity Screening Cascade
Caption: Tiered approach for evaluating the CNS activity of synthesized compounds.
Protocol 3: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)
Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that predicts passive diffusion across the BBB.[13] A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) to mimic the BBB, separating a donor well (containing the test compound) from an acceptor well.
Procedure:
-
Preparation: Prepare stock solutions of test compounds in DMSO. Prepare a donor solution by diluting the stock solution in a universal buffer (pH 7.4).
-
Plate Coating: Coat the filter of a 96-well filter plate (the donor plate) with the brain lipid solution and allow the solvent to evaporate.
-
Assay: Add the buffer to the acceptor plate wells. Add the donor solution containing the test compound to the wells of the coated filter plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the permeability coefficient (Pe). Compounds are often categorized as having high, medium, or low CNS permeability based on established controls.
| Permeability (Pe) (10⁻⁶ cm/s) | Predicted CNS Permeability |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
| Table 1: Example classification of CNS permeability based on PAMPA-BBB results. |
Protocol 4: In Vivo Anticonvulsant Activity (Maximal Electroshock Test)
Principle: The Maximal Electroshock (MES) seizure test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[4][14][15] The ability of a compound to prevent the hind limb extension phase of the seizure is the endpoint.
Procedure:
-
Animals: Use adult male mice (e.g., Swiss Albino, 20-25 g).
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., Phenytoin) must be included.
-
Pre-treatment Time: Wait for a specific period after administration (e.g., 30-60 minutes for i.p.) to allow for drug absorption and distribution.
-
Induction of Seizure: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hind limb extension. The absence of this phase is considered protection.
-
Data Analysis: The results are typically expressed as the percentage of animals protected at each dose. An ED₅₀ (the dose that protects 50% of the animals) can be calculated using probit analysis.
Protocol 5: In Vivo Anxiolytic Activity (Elevated Plus Maze Test)
Principle: The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety in rodents.[5][6] The maze consists of two open arms and two enclosed arms. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms, as the animal's innate fear of open/high spaces is reduced.
Procedure:
-
Apparatus: Use a plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by high walls.
-
Animals and Administration: As described in the MES test, administer the test compound, vehicle, and a positive control (e.g., Diazepam) to different groups of mice.
-
Acclimatization and Testing: After the pre-treatment time, place a single mouse at the center of the maze, facing an open arm. Allow the mouse to explore the maze for 5 minutes. Record the session with a video camera.
-
Scoring: An observer, blind to the treatment groups, scores the video recordings for:
-
Number of entries into open arms.
-
Number of entries into closed arms.
-
Time spent in open arms.
-
Time spent in closed arms.
-
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. A statistically significant increase in these parameters compared to the vehicle group indicates an anxiolytic-like effect.
| Compound | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.4 |
| Diazepam | 1.0 | 45.8 ± 4.5 | 48.1 ± 5.2 |
| TMCA-Amide X | 20.0 | 38.9 ± 3.8 | 41.7 ± 4.9 |
| p < 0.05 compared to Vehicle group | |||
| Table 2: Example data from an Elevated Plus Maze study. |
Part C: Mechanistic Insights & Structure-Activity Relationships
The ultimate goal of synthesizing and testing these derivatives is to understand how structural changes affect biological activity. For instance, studies have suggested that some TMCA derivatives exert their CNS effects by acting as agonists at the 5-HT₁ₐ serotonin receptor.[9] This can lead to downstream effects, such as the modulation of ERK signaling pathways, which are implicated in mood and anxiety.[9][16]
Diagram: Proposed Anxiolytic Mechanism via 5-HT₁ₐ Receptor
Caption: Proposed signaling pathway for the anxiolytic effects of TMCA derivatives.
By correlating the data from biological assays (Tables 1 & 2) with the specific chemical structures of the derivatives, researchers can build a robust SAR model. This model can then guide the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties, accelerating the journey from a promising scaffold to a potential clinical candidate.
References
- Mokrov, G.V., et al. (2024). Design, Synthesis and Anticonvulsant Activity of Cinnamoyl Derivatives of 3,4,6,7,8,9-hexahydrodibenzo[ b,d]furan-1-(2H)-one Oxime. Medicinal Chemistry, 20(1), 92-107.
- Upton, N. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.
- Mokrov, G.V., et al. (2024). Design, Synthesis and Anticonvulsant Activity of Cinnamoyl Derivatives of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1-(2H)-one Oxime. Bentham Science Publishers.
-
Zesławska, E., et al. (2016). Anticonvulsant Activity of Enantiomeric N-trans-Cinnamoyl Derivatives of 2-Aminopropan-1-ols and 2-Aminobutan-1-ols. Chirality, 28(6), 482-488. Available from: [Link]
-
Gunia-Krzyżak, A., et al. (2019). Four N-(E)-cinnamoyl (cinnamamide) derivatives of aminoalkanols with promising anticonvulsant and analgesic activity. Bioorganic & Medicinal Chemistry Letters, 29(14), 1792-1797. Available from: [Link]
-
Gunia-Krzyżak, A., et al. (2016). Anticonvulsant activity, crystal structures, and preliminary safety evaluation of N-trans-cinnamoyl derivatives of selected (un)modified aminoalkanols. European Journal of Medicinal Chemistry, 108, 346-358. Available from: [Link]
-
Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 173, 213-227. Available from: [Link]
-
Zhao, Z., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed. Available from: [Link]
-
Mai, A., et al. (2017). Structure–Activity Relationships on Cinnamoyl Derivatives as Inhibitors of p300 Histone Acetyltransferase. ChemMedChem, 12(16), 1327-1336. Available from: [Link]
-
Gunia-Krzyżak, A., & Słoczyńska, K. (2015). Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships. ChemMedChem, 10(8), 1326-1337. Available from: [Link]
-
Zhao, Z., et al. (2019). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives. ResearchGate. Available from: [Link]
-
Hong, E., et al. (2023). Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. Molecular Neurobiology, 60(5), 2737-2748. Available from: [Link]
-
Ku, S.K., et al. (2013). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Chemical Biology & Drug Design, 81(3), 365-374. Available from: [Link]
-
Cativiela, C., et al. (2023). Amide and ester from caffeic and 3,4,5‐trimethoxy cinnamic acid. ResearchGate. Available from: [Link]
-
Hong, E., et al. (2023). Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. Semantic Scholar. Available from: [Link]
-
Lee, M.Y., & Koh, S. (2015). 3,4,5-Trimethoxycinnamin acid ameliorates restraint stress-induced anxiety and depression. Neuroscience Letters, 585, 54-59. Available from: [Link]
-
Creative Bioarray. (2023). In vitro and in vivo blood brain barrier assay for neurological diseases. Labinsights. Available from: [Link]
-
Nakagawa, S., et al. (2016). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Current Pharmaceutical Design, 22(35), 5437-5446. Available from: [Link]
-
Hong, E., et al. (2023). Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats. ResearchGate. Available from: [Link]
-
Altasciences. (n.d.). CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. Altasciences. Available from: [Link]
-
Tibashangwa, M., et al. (2022). Neuroprotective potential of cinnamoyl derivatives against Parkinson's disease indicators in Drosophila melanogaster and in silico models. Neurotoxicology and Teratology, 94, 107122. Available from: [Link]
-
Kunishima, M., et al. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry, 19, 1426-1466. Available from: [Link]
-
de Cássia da Silveira e Sá, R., et al. (2019). Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development. Molecules, 24(24), 4469. Available from: [Link]
Sources
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- 4. Anticonvulsant Activity of Enantiomeric N-trans-Cinnamoyl Derivatives of 2-Aminopropan-1-ols and 2-Aminobutan-1-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders--A Review of Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of 3',4',5'-Trimethoxycinnamoyl Chloride
Welcome to the technical support center for handling 3',4',5'-Trimethoxycinnamoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to minimize hydrolysis during its use in chemical reactions. As a highly reactive acyl chloride, rigorous exclusion of moisture is paramount to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of 3',4',5'-trimethoxycinnamic acid in my reaction. What is the primary cause?
The presence of 3',4',5'-trimethoxycinnamic acid is a definitive indicator that your this compound has undergone hydrolysis.[1][2] Acyl chlorides are highly susceptible to reaction with water, which converts them back to their corresponding carboxylic acids.[1][2][3][4] This is the most common side reaction when working with this class of compounds.
Q2: How can I minimize the risk of hydrolysis before the reaction even begins?
Preventing premature hydrolysis starts with meticulous preparation and handling.[2] Key preventative measures include:
-
Using Anhydrous Solvents: Always use high-purity, anhydrous solvents. Commercial anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.[1][2]
-
Drying Glassware: All glassware must be thoroughly dried in an oven at >100°C for several hours and cooled under a stream of inert gas like nitrogen or argon just before use.[2]
-
Inert Atmosphere: Conduct all manipulations of this compound under an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent exposure to atmospheric moisture.[1][2]
-
Proper Storage: Store the reagent in a tightly sealed container in a cool, dry place, ideally in a desiccator to provide an extra layer of protection against moisture.[2]
Q3: My reaction is sluggish, and the yield is low. Could hydrolysis of the acyl chloride be the culprit?
Yes, a sluggish or incomplete reaction is a strong indication that the this compound is being consumed by hydrolysis.[2] This reduces the amount of acyl chloride available to react with your intended nucleophile. To confirm this, you can monitor the reaction using Thin Layer Chromatography (TLC). The presence of a spot corresponding to 3',4',5'-trimethoxycinnamic acid will confirm that hydrolysis is occurring.[2][5] It is important to note that the silica on TLC plates can sometimes hydrolyze reactive acid chlorides, so results should be interpreted with care.[6]
Q4: Besides water, what other factors can contribute to the formation of the cinnamic acid byproduct?
While water is the primary cause of hydrolysis, other factors can play a role:
-
Wet Reagents: Ensure all other reagents, including your starting material and any bases, are thoroughly dried before addition to the reaction.[1]
-
Inappropriate Solvents: Use aprotic, non-polar solvents that do not react with the acyl chloride. Dichloromethane and tetrahydrofuran are common choices.[7][8][9]
-
Aqueous Workup: During the workup procedure, minimize the contact time with aqueous solutions and perform extractions quickly, preferably at low temperatures.[1]
Troubleshooting Guides
Issue 1: Hydrolysis Detected During Reaction Setup
Symptoms:
-
A new spot appears on the TLC plate corresponding to 3',4',5'-trimethoxycinnamic acid before the addition of the primary nucleophile.
-
The reaction mixture appears cloudy or a precipitate forms prematurely.
Root Cause Analysis and Solutions:
| Potential Cause | Underlying Explanation | Recommended Solution |
| Contaminated Solvent | Residual water in the solvent is reacting with the acyl chloride. | Use a fresh bottle of commercially available anhydrous solvent or distill the solvent from a suitable drying agent (e.g., calcium hydride for dichloromethane, sodium/benzophenone for THF). |
| Inadequately Dried Glassware | Moisture adsorbed on the surface of the glassware is initiating hydrolysis. | Flame-dry all glassware under vacuum or oven-dry at a minimum of 120°C for at least 4 hours. Assemble the apparatus while hot and cool under a stream of dry inert gas.[2] |
| Atmospheric Moisture | Exposure to air during reagent transfer allows moisture to enter the reaction flask. | Transfer this compound and other reagents under a positive pressure of an inert gas (nitrogen or argon). Use septa and syringes for liquid transfers. |
Issue 2: Hydrolysis During Nucleophilic Acyl Substitution
Symptoms:
-
The reaction does not go to completion, leaving unreacted starting material and the hydrolyzed acid byproduct.
-
The yield of the desired product is significantly lower than expected.
Root Cause Analysis and Solutions:
The Role of HCl and Acid Scavengers
In reactions with neutral nucleophiles like alcohols or amines, hydrochloric acid (HCl) is generated as a byproduct.[10][11] This in-situ generated HCl can have several detrimental effects:
-
Protonation of Basic Nucleophiles: If your nucleophile is a base (e.g., an amine), the HCl will protonate it, rendering it non-nucleophilic and halting the reaction.[10]
-
Catalysis of Side Reactions: HCl can catalyze unwanted side reactions, including the hydrolysis of the acyl chloride if trace water is present.[10]
To mitigate these issues, an "acid scavenger" is typically added to the reaction mixture to neutralize the HCl as it forms.[10][12]
| Recommended Acid Scavengers | Mechanism of Action | Typical Equivalents | Considerations |
| Triethylamine (TEA) | A tertiary amine base that reacts with HCl to form triethylammonium chloride, which is often insoluble in organic solvents and can be filtered off.[7][8][12] | 1.1 - 1.5 | Easy to remove due to its volatility, but ensure it is dry before use. |
| Pyridine | Acts as both a base and a nucleophilic catalyst. | 1.1 - 2.0 | Can be more difficult to remove than TEA. Handle in a fume hood due to its strong odor and toxicity.[11] |
| Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene) | Highly basic, non-nucleophilic amines that are very effective at scavenging protons. | 1.0 - 1.2 | More expensive but highly efficient. |
| Inorganic Bases (e.g., K₂CO₃, NaHCO₃) | Used in biphasic systems (Schotten-Baumann conditions) to neutralize HCl in the aqueous phase.[7][12] | Excess | Effective for reactions with water-soluble starting materials. Vigorous stirring is essential. |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol outlines the essential steps for setting up a reaction to minimize hydrolysis.
Caption: Workflow for Anhydrous Reaction Setup.
Step-by-Step Methodology:
-
Glassware Preparation: Dry a two-neck round-bottom flask, a magnetic stir bar, and a dropping funnel in an oven at 120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[2]
-
Reagent Preparation: In the flame-dried flask, dissolve the nucleophile (1.0 equivalent) and a suitable acid scavenger like triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.[2]
-
Reaction Setup: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred nucleophile solution via the dropping funnel.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[2]
Protocol 2: Schotten-Baumann Conditions for Amidation
This protocol is particularly useful for reactions with amines and helps to minimize hydrolysis by using a two-phase system.[1]
Caption: Workflow for Schotten-Baumann Amidation.
Step-by-Step Methodology:
-
Dissolve the amine (1.0 equivalent) in an organic solvent like dichloromethane in a round-bottom flask.
-
Add an aqueous solution of a base, such as 2 M sodium hydroxide (2.0 equivalents).
-
Cool the mixture to 0°C in an ice bath with vigorous stirring to ensure efficient mixing of the two phases.
-
Slowly add a solution of this compound (1.1 equivalents) in the same organic solvent dropwise to the biphasic mixture.
-
The acyl chloride reacts with the amine at the interface of the organic and aqueous layers. The HCl byproduct is immediately neutralized by the base in the aqueous phase.
-
Continue stirring vigorously and monitor the reaction by TLC.
Mechanistic Insights
The Hydrolysis Pathway
The hydrolysis of this compound is a classic nucleophilic acyl substitution reaction.[4]
Caption: Hydrolysis of this compound.
The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group, resulting in the formation of 3',4',5'-trimethoxycinnamic acid and hydrochloric acid.[3][4]
By rigorously excluding water and effectively scavenging the HCl byproduct, you can significantly shift the reaction equilibrium towards your desired product and achieve high yields and purity in your synthesis.
References
- PrepChem. (n.d.). Synthesis of 3,4,5-trimethoxycinnamoyl chloride.
- BenchChem. (2025). Minimizing side product formation in reactions with cinnamoyl chloride.
- Hatim, J. G., & Joshi, V. (2004). Synthesis of New Substituted N-3,4,5-Trimethoxy Cinnamoyl (1) Anthranilates and (2) Anthranilic Acids Having Potential Plant Growth Regulating Activity. Oriental Journal of Chemistry, 20(3).
- Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides.
- BenchChem. (2025). Preventing hydrolysis of 3,4,5-Trimethoxybenzoyl chloride during reaction.
- JoVE. (2025, May 22). Video: Preparation of Acid Anhydrides.
- PubMed Central. (n.d.). Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging.
- BenchChem. (2025). Strategies to minimize the formation of HCl during reactions with 4-Acetylpiperidine-1-carbonyl chloride.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Chemguide. (n.d.). An introduction to acid anhydrides.
- University of Calgary. (2010, November 25). Hydrolysis of Acid Chlorides. Retrieved from a PDF document on the University of Calgary's chemistry website.
- MDPI. (2023, June 2). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation.
- MDPI. (n.d.). A New Perspective on Hydrogen Chloride Scavenging at High Temperatures for Reducing the Smoke Acidity of PVC Cables in Fires. II.
- Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
- BenchChem. (n.d.). Application Notes and Protocols for Esterification Reactions with Cinnamoyl Chloride.
- Organic Chemistry Tutor. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides.
- PrepChem. (n.d.). Synthesis of i) 3,4,5-Trimethoxybenzyl chloride.
- Semantic Scholar. (n.d.). Synthesis of 3,4,5-Trimethoxybenzyl Chloride.
- Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
- BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of 3,4,5-Trimethoxybenzoyl Chloride.
- Chem-Impex. (n.d.). 3,4,5-Trimethoxybenzyl chloride.
- ChemicalBook. (n.d.). 3,4,5-Trimethoxybenzoyl chloride(4521-61-3).
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?.
- Chemical Suppliers. (n.d.). This compound | CAS 10263-19-1.
- The Organic Chemistry Tutor. (2015, December 12). Acylation (Acid Chloride Reactions).
- AWS. (2021, June 10). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid.
Sources
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Technical Support Center: 3',4',5'-Trimethoxycinnamoyl Chloride
Welcome to the technical support guide for the purification of 3',4',5'-Trimethoxycinnamoyl Chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. The purity of this acyl chloride is paramount for the success of subsequent reactions, such as amide or ester couplings, which are common in the synthesis of pharmacologically active molecules.[1][2] This guide provides in-depth, experience-based answers to common purification challenges, detailed protocols, and troubleshooting advice to ensure you obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: The primary impurities are directly related to the synthesis, which typically involves reacting 3,4,5-trimethoxycinnamic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The most common impurities include:
-
Unreacted Starting Material: Residual 3,4,5-trimethoxycinnamic acid.
-
Hydrolysis Product: The starting carboxylic acid is also the product of hydrolysis. This compound is highly moisture-sensitive, and any exposure to atmospheric or solvent moisture will convert it back to the acid.[5][6]
-
Residual Chlorinating Agent: Excess thionyl chloride or other reagents used in the synthesis.[5]
-
Side-Reaction Products: Depending on the reaction conditions, colored impurities or polymeric material can form, especially if the reaction is overheated.[7]
Q2: Is it always necessary to purify the crude this compound?
A2: Not necessarily. For many applications, the crude product can be used directly after removing the excess chlorinating agent (e.g., thionyl chloride) by distillation under reduced pressure.[5][8] This approach, often called "telescoping," is efficient if the subsequent reaction is tolerant of trace acidic impurities. However, for reactions that are sensitive, require high-purity starting materials for kinetic studies, or are part of a multi-step GMP synthesis, rigorous purification is strongly recommended to ensure reproducibility and high yield.[5]
Q3: What are the primary laboratory-scale methods for purifying this compound?
A3: The two most effective and widely used methods are:
-
Recrystallization: This is the preferred method for purifying the solid product. It is effective at removing both the starting carboxylic acid and colored impurities.[5][9]
-
High-Vacuum Distillation: Acyl chlorides can be purified by fractional distillation.[10][11] For a compound with a relatively high molecular weight like this, high vacuum is necessary to lower the boiling point and prevent thermal decomposition. Care must be taken to prevent the product from solidifying in the condenser.[8][9]
Q4: How should I properly store the purified product?
A4: this compound is moisture-sensitive and will readily hydrolyze.[5][12] Proper storage is critical to maintain its purity.
-
Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).[5][13]
-
Container: Use a tightly sealed container, preferably with a septum-sealed cap for easy access with a syringe. Ensure the container is flame-dried before use.[13]
-
Temperature: Store in a cool, dry place, typically between 2-8°C, to minimize degradation.[5]
Purification Workflow & Troubleshooting Guide
The following diagram outlines the general workflow for purifying crude this compound.
Caption: General purification workflow for this compound.
Troubleshooting Common Recrystallization Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the product's melting point (~78-82°C).[2] 2. High concentration of impurities is depressing the melting point.[5] 3. Cooling is too rapid. | 1. Switch to a lower-boiling point solvent system (e.g., hexane or petroleum ether instead of toluene).[5][14] 2. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent to increase solubility, and then cool slowly.[5] 3. Ensure the solution cools gradually to room temperature before moving to an ice bath. Avoid disturbing the flask during cooling.[15] |
| No crystals form upon cooling. | 1. Too much solvent was added, and the solution is not saturated. 2. The chosen solvent is too good at dissolving the compound, even at low temperatures. | 1. Gently evaporate some of the solvent under a stream of nitrogen and allow it to cool again. 2. Add a small amount of an "anti-solvent" (a solvent in which the product is insoluble, e.g., adding hexane to a toluene solution) dropwise until turbidity persists, then warm to clarify and cool slowly.[5] 3. Try scratching the inside of the flask with a glass rod at the solvent line to create a nucleation site. |
| Final product is still colored (yellow/brown). | 1. Colored impurities are co-precipitating with the product. 2. Thermal degradation may have occurred. | 1. Perform a hot filtration of the dissolved crude product to remove insoluble impurities before cooling.[14] 2. Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities, then perform a hot filtration (use with caution as it can also adsorb the product). 3. Repeat the recrystallization process. |
| Very low recovery/yield. | 1. The product has significant solubility in the cold solvent. 2. Premature crystallization occurred during a hot filtration step. 3. The initial crude product was of very low purity. | 1. Ensure the final cooling step is done in an ice bath for at least 30 minutes to maximize precipitation.[14] 2. Use a minimal amount of ice-cold solvent to wash the filtered crystals.[14] 3. When performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crashing out.[14] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is the most common and effective method for obtaining high-purity, crystalline this compound. The key is using a minimal amount of anhydrous hot solvent and allowing for slow, undisturbed cooling.[15]
Materials & Equipment:
-
Crude this compound
-
Anhydrous non-polar solvent (e.g., petroleum ether, hexane, or toluene)[5][14]
-
Erlenmeyer flasks (flame-dried)
-
Hot plate with stirring
-
Büchner funnel and filter flask
-
Vacuum desiccator
Step-by-Step Procedure:
-
Dissolution: Place the crude acyl chloride in a flame-dried Erlenmeyer flask with a stir bar. Add a minimal amount of anhydrous solvent (e.g., petroleum ether).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely at or near the solvent's boiling point. Causality Note: Using the minimum amount of solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for crystallization and maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities or coloring is present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a second clean, pre-heated flask. This step removes particulate matter.[14]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of large, pure crystals rather than a rapid precipitation that can trap impurities.[15]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold anhydrous solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum, for instance, in a vacuum desiccator, to remove all traces of solvent.
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Improving the stability of 3',4',5'-Trimethoxycinnamoyl chloride in solution
Welcome to the technical support center for 3',4',5'-Trimethoxycinnamoyl chloride (TMCC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling and utilizing TMCC in various experimental settings, with a core focus on improving its stability in solution.
Frequently Asked Questions (FAQs)
Q1: My latest synthesis using a solution of this compound resulted in a low yield and a significant amount of a white, crystalline byproduct. What is the likely cause?
A1: The most probable cause is the hydrolysis of your this compound (TMCC) starting material. Acyl chlorides are highly reactive compounds that readily react with water to form the corresponding carboxylic acid.[1] In this case, the byproduct you are observing is likely 3,4,5-trimethoxycinnamic acid, the parent carboxylic acid of TMCC. This hydrolysis consumes your starting material, leading to reduced yields of your desired product.[1]
The high reactivity of acyl chlorides is due to the significant partial positive charge on the carbonyl carbon, which is induced by the electronegative oxygen and chlorine atoms.[2][3] This makes the carbonyl carbon highly susceptible to nucleophilic attack by water.[4][5] Even trace amounts of moisture in your solvent, on your glassware, or from the atmosphere can lead to significant degradation of the acyl chloride.
Q2: What is the chemical mechanism behind the degradation of TMCC in the presence of water?
A2: The degradation of this compound in the presence of water occurs via a nucleophilic addition-elimination reaction.[4][6] The mechanism can be broken down into the following steps:
-
Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TMCC. This leads to the formation of a tetrahedral intermediate.[5]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a good leaving group.
-
Deprotonation: A water molecule acts as a base, removing a proton from the oxonium ion to yield the final product, 3,4,5-trimethoxycinnamic acid, and hydrochloric acid (HCl).[5]
Below is a diagram illustrating this degradation pathway.
Caption: Hydrolysis pathway of TMCC.
Q3: What are the recommended solvents for dissolving this compound to ensure its stability?
A3: The choice of solvent is critical for maintaining the stability of TMCC. The ideal solvent must be aprotic and anhydrous (dry) to prevent hydrolysis. Protic solvents such as water, alcohols, and amines will react with the acyl chloride and should be avoided unless they are the intended reactant.[7][8]
Recommended solvents for dissolving and reacting with TMCC include:
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene[9]
-
Anhydrous Acetonitrile[10]
-
Anhydrous Benzene[11]
It is imperative to use solvents with very low water content (typically <50 ppm). Using freshly dried solvents or purchasing high-purity anhydrous solvents is highly recommended.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good general-purpose solvent, easy to remove under vacuum. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Can form peroxides; should be tested and/or freshly distilled. |
| Toluene | 2.4 | 111 | Higher boiling point, useful for higher temperature reactions. |
| Acetonitrile | 37.5 | 82 | More polar aprotic solvent. |
| Benzene | 2.3 | 80.1 | Carcinogenic; less commonly used. Toluene is a safer alternative. |
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: My reaction is sluggish or incomplete, even under anhydrous conditions.
-
Potential Cause 1: Degraded Starting Material. The TMCC may have been compromised before your experiment. If the bottle has been opened multiple times, it may have been exposed to atmospheric moisture.[1]
-
Recommended Solution: Use a fresh bottle of TMCC or purify the existing material. Purification can be achieved by recrystallization from a non-polar solvent like petroleum ether or hexane, or by distillation under reduced pressure.[12]
-
-
Potential Cause 2: Insufficiently Anhydrous Conditions. Even small leaks in your inert gas setup or improperly dried glassware can introduce enough moisture to quench the reaction.
-
Recommended Solution: Re-evaluate your experimental setup. Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under a stream of dry inert gas (nitrogen or argon). Use a Schlenk line for moisture-sensitive reactions.[1]
-
-
Potential Cause 3: Reduced Reactivity. The three electron-donating methoxy groups on the benzene ring of TMCC reduce the electrophilicity of the carbonyl carbon, making it less reactive than unsubstituted benzoyl chloride.[13]
-
Recommended Solution: For reactions with weak nucleophiles, consider adding a catalyst like 4-dimethylaminopyridine (DMAP) or pyridine to increase the reaction rate.[14]
-
Problem 2: I'm observing multiple spots on my TLC plate, indicating a mixture of products.
-
Potential Cause 1: Hydrolysis. As mentioned, hydrolysis of TMCC to 3,4,5-trimethoxycinnamic acid is a common side reaction.[1]
-
Recommended Solution: Follow the stringent anhydrous protocols outlined in this guide.
-
-
Potential Cause 2: Reaction with Nucleophilic Solvents. If you are using a solvent that has any nucleophilic character (e.g., residual alcohol in a solvent), it can react with the TMCC.
-
Recommended Solution: Use high-purity, anhydrous, aprotic solvents exclusively.
-
-
Potential Cause 3: Further Reactions of the Product. The initial product of your reaction may be undergoing further reactions under the reaction conditions.
-
Recommended Solution: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Consider running the reaction at a lower temperature to minimize side reactions.
-
Caption: Troubleshooting workflow for low yield.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a stock solution of TMCC under strictly anhydrous conditions.
-
Glassware Preparation: Dry a two-neck round-bottom flask, a magnetic stir bar, and a rubber septum in an oven at 120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a high-purity anhydrous solvent (e.g., dichloromethane) from a sealed bottle or a solvent purification system.
-
Weighing TMCC: In a glovebox or under a positive pressure of inert gas, quickly weigh the desired amount of this compound and add it to the flask.
-
Dissolution: Using a dry syringe, add the anhydrous solvent to the flask. Stir the mixture with the magnetic stir bar until the TMCC is completely dissolved.
-
Storage: The resulting solution should be used immediately. If short-term storage is necessary, keep the flask under a positive pressure of inert gas at a low temperature (2-8°C).[15] For longer-term storage, it is recommended to store the solid TMCC in a desiccator.[1]
Protocol 2: General Procedure for Acylation of an Amine using TMCC under Anhydrous Conditions
This protocol provides a general method for reacting TMCC with a primary or secondary amine.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[1][16]
-
Reaction Setup: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution via a dropping funnel or syringe.[1]
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[16]
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
References
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?[Link]
-
Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
-
Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]
-
Chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]
-
CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. [Link]
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4,5-trimethoxycinnamoyl chloride. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Efficient and catalyst-free condensation of acyl chlorides and alcohols using continuous flow. [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
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Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
-
Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. [Link]
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
-
PubMed. (n.d.). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. [Link]
-
Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
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PubMed Central. (n.d.). Safe handling of hazardous drugs. [Link]
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Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). [Link]
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ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?[Link]
-
ResearchGate. (n.d.). The possible degradation pathway of TRA during chlorination process. [Link]
-
YouTube. (2022). Acyl Chlorides - Carboxylic Acid Derivatives. [Link]
-
Amerigo Scientific. 3,4,5-Trimethoxybenzyl chloride (≥98.0% (AT)). [Link]
-
MDPI. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. [Link]
-
PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. [Link]
- Google Patents. US6727384B1 - Method for purifying acid chlorides.
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
PubMed. (n.d.). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. [Link]
-
PubMed. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. [Link]
-
AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]
-
MDPI. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. [Link]
-
PubMed Central. (2021). The effect of relative humidity on CaCl2 nanoparticles studied by soft X-ray absorption spectroscopy. [Link]
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ResearchGate. (2025). Influence of Dry and Humid Gaseous Atmosphere on the Thermal Decomposition of Calcium Chloride and Its Impact on the Remove of Heavy Metals by Chlorination. [Link]
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Troubleshooting incomplete reactions of 3',4',5'-Trimethoxycinnamoyl chloride
Welcome to the technical support center for 3',4',5'-Trimethoxycinnamoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles governing reaction outcomes, ensuring you can not only solve current issues but also anticipate and prevent future challenges.
Introduction: Understanding the Reactivity of this compound
This compound is a bifunctional molecule with two key reactive sites: the highly electrophilic acyl chloride group and the α,β-unsaturated double bond. The electron-donating trimethoxy groups on the phenyl ring also influence the molecule's overall reactivity. Incomplete reactions or the formation of side products typically arise from one or a combination of these features. This guide will address the most common issues encountered in the laboratory.
Troubleshooting Guide: From Incomplete Reactions to Side Product Formation
This section is structured in a question-and-answer format to directly address specific experimental observations.
Issue 1: Low or No Product Yield with Significant Starting Material Remaining
Question: I've run my reaction and TLC/NMR analysis shows a large amount of unreacted starting material (the nucleophile) and no desired product. What is the likely cause?
Answer: This scenario almost always points to the deactivation of your this compound, primarily through hydrolysis. Acyl chlorides are extremely sensitive to moisture.[1] Any trace of water in your reaction setup will convert the acyl chloride to the much less reactive 3',4',5'-trimethoxycinnamic acid, halting your desired reaction.[1]
Causality Explained: The carbonyl carbon in an acyl chloride is highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms.[2] Water acts as a nucleophile, attacking this carbon. The resulting intermediate collapses, expelling a chloride ion and forming the corresponding carboxylic acid.
-
Glassware Preparation: All glassware must be oven-dried at a minimum of 120°C for several hours and allowed to cool in a desiccator or under a stream of dry, inert gas (Nitrogen or Argon) immediately before use.[1]
-
Solvent Purity: Use only high-purity, anhydrous solvents. It is best practice to use a freshly opened bottle of anhydrous solvent or to distill the solvent from an appropriate drying agent.
-
Inert Atmosphere: Conduct the entire reaction under an inert atmosphere.[1] This can be achieved using a Schlenk line or a glovebox. A simple balloon of nitrogen or argon is often insufficient to prevent all moisture ingress over long reaction times.
-
Reagent Quality: Ensure your this compound is of high quality. If the bottle has been opened multiple times, it may have been compromised by atmospheric moisture.[1] Proper storage in a desiccator is crucial.[1]
Workflow for Anhydrous Reaction Setup:
Caption: Workflow for establishing anhydrous reaction conditions.
Issue 2: Formation of a Polar Side Product, Suspected to be the Carboxylic Acid
Question: My reaction has proceeded, but I have a significant, highly polar byproduct that I believe is 3',4',5'-trimethoxycinnamic acid. How did this form and how can I remove it?
Answer: The formation of the corresponding carboxylic acid during the reaction is a clear sign of incomplete conversion of the starting acid to the acyl chloride during its preparation, or hydrolysis during your reaction. If you prepared the this compound yourself using reagents like thionyl chloride or oxalyl chloride, any remaining starting acid will be carried through.[3][4]
-
Reagent Stoichiometry: When preparing the acyl chloride from the carboxylic acid using thionyl chloride or oxalyl chloride, ensure you use an excess of the chlorinating agent.[3]
-
Reaction Time & Temperature: The conversion to the acyl chloride may require heating. A typical procedure involves refluxing the carboxylic acid with thionyl chloride for a period of time.[4]
-
Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride or oxalyl chloride must be thoroughly removed under vacuum, as its presence can complicate the subsequent reaction.[3]
The acidic nature of the carboxylic acid makes it easily separable from your neutral product.
-
Work-up: After quenching the reaction, dilute the organic layer with a suitable solvent like ethyl acetate.
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming the sodium carboxylate salt, which is highly soluble in the aqueous layer.
-
Separation: Carefully separate the organic and aqueous layers. Repeat the wash if necessary.
-
Final Washes: Wash the organic layer with water and then brine to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[5]
Issue 3: Evidence of Reaction at the Alkene (Michael Addition)
Question: My product's NMR spectrum is complex, showing signals that suggest my nucleophile has added to the double bond of the cinnamoyl system. How can I prevent this?
Answer: This is a classic case of Michael (or conjugate) addition. The α,β-unsaturated system in this compound makes the β-carbon electrophilic. Soft nucleophiles, such as thiols or some secondary amines, are particularly prone to this 1,4-addition pathway, competing with the desired 1,2-addition at the acyl chloride.[5]
Causality Explained: The electron-withdrawing carbonyl group polarizes the double bond, creating a partial positive charge on the β-carbon. While acylation at the carbonyl carbon is a hard-hard interaction, Michael addition is a soft-soft interaction (HSAB theory). The choice of nucleophile and reaction conditions can tip the balance.
| Strategy | Rationale |
| Lower Reaction Temperature | Running the reaction at 0°C or below generally favors the kinetically controlled acylation product over the thermodynamically favored Michael addition product.[5] |
| Choice of Base | Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are less likely to act as nucleophiles themselves in a Michael addition.[5] |
| Stoichiometry Control | Use a stoichiometric amount of the nucleophile. An excess can lead to the desired acylation product being consumed by a second molecule of the nucleophile acting as a Michael donor.[5] |
| Reverse Addition | In some cases, adding the nucleophile solution slowly to the acyl chloride solution can maintain a low concentration of the nucleophile, disfavoring the bimolecular Michael addition. |
Logical Flow for Minimizing Michael Addition:
Caption: Decision pathway for suppressing Michael addition.
Issue 4: Incomplete Reaction with Sterically Hindered Nucleophiles
Question: I'm reacting this compound with a bulky amine/alcohol, and the reaction is very sluggish or incomplete. What can I do?
Answer: Steric hindrance around the nucleophile can significantly slow down the rate of reaction.[6] The trimethoxy groups on the phenyl ring do not present significant steric hindrance to the acyl chloride group itself, so the issue lies with the accessibility of the nucleophile.
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. This should be done cautiously, as it can also promote side reactions. Monitor the reaction closely by TLC.
-
Prolong Reaction Time: Simply allowing the reaction to stir for a longer period (24-48 hours) may be sufficient for it to reach completion.
-
Use a Catalyst: For acylation of alcohols, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic acylation catalyst.
-
Change Solvent: Switching to a higher-boiling point solvent (e.g., from DCM to THF or dioxane) can allow for higher reaction temperatures to be safely achieved.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: It should be stored in a tightly sealed container under an inert atmosphere.[1] To minimize hydrolysis, storage in a desiccator is highly recommended.[1] For long-term stability, refrigeration (2-8°C) is advised.[7]
Q2: My reaction mixture turned into a thick, intractable mass. What happened? A2: This is likely due to polymerization of the cinnamoyl chloride.[5] This can be initiated by heat, light, or radical initiators. To avoid this, maintain low reaction temperatures and ensure your solvents are free of peroxides.[5]
Q3: I am performing a Friedel-Crafts acylation and getting a complex mixture of products. Why? A3: While Friedel-Crafts acylation with this compound is possible, several issues can arise. The trimethoxy-substituted ring is highly activated, which can lead to polysubstitution if an excess of the acyl chloride is used. Furthermore, the Lewis acid catalyst can interact with the double bond, potentially leading to polymerization or other side reactions.[5] To minimize these issues, use a large excess of the aromatic substrate, maintain low reaction temperatures, and add the acyl chloride slowly to the mixture of the aromatic compound and Lewis acid.[5]
Q4: Can I purify this compound by column chromatography? A4: It is generally not advisable. The silica gel used in column chromatography is protic and contains adsorbed water, which will readily hydrolyze the acyl chloride. Purification is typically achieved by distillation under high vacuum or by recrystallization from a non-protic solvent, if it is a solid.[3]
References
- Fujisawa, T., & Sugasawa, T. (1971). The Synthesis of Cinnamoyl Chloride.
- Ghosh, A. K., & Karki, R. G. (2007). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry, 23(2), 435-440.
-
Organic Chemistry practical course. (2013). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Retrieved from [Link]
- de Farias, A. F., et al. (2023).
-
PrepChem. (n.d.). Synthesis of 3,4,5-trimethoxycinnamoyl chloride. Retrieved from [Link]
- Rathi, E., et al. (2021). Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. Journal of Student Research.
- Reddy, P. V. G., et al. (2018). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides. The Journal of Organic Chemistry, 83(15), 8445-8455.
-
ResearchGate. (2017). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? Retrieved from [Link]
- Google Patents. (2013). CN103012056A - Industrial preparation method of cinnamyl chloride.
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
Reddit. (2023). Trouble with chloride acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
- Wang, Y., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 183, 111701.
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
- Kolarski, D., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry, 87(15), 10073–10083.
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Zhang, Y., et al. (2023). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 25(3), 445–450.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ResearchGate. (2017). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions. Retrieved from [Link]
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Technical Support Center: Synthesis and Purification of 3',4',5'-Trimethoxycinnamoyl Chloride
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3',4',5'-trimethoxycinnamoyl chloride. The focus is on the critical step of removing the excess thionyl chloride (SOCl₂) post-reaction, a common bottleneck that can impact yield, purity, and the success of subsequent reactions. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and purification process.
Q1: Why is the complete removal of excess thionyl chloride so critical? A: Thionyl chloride is a highly reactive and corrosive reagent. Its complete removal is paramount for several reasons:
-
Interference with Subsequent Reactions: As an electrophile, residual thionyl chloride will react with nucleophiles (e.g., amines, alcohols) intended for the target acyl chloride, leading to unwanted side products and reduced yields.
-
Product Purity: Its presence constitutes a significant impurity, and its decomposition products can introduce further contaminants.
-
Safety and Handling: The corrosive nature of thionyl chloride and its hydrolysis products (HCl and SO₂) can damage equipment, particularly vacuum pumps and rotary evaporator components, if not handled correctly.[1][2][3]
Q2: What are the primary methods for removing excess thionyl chloride after the synthesis of this compound? A: The most effective methods for removing unreacted thionyl chloride while preserving the sensitive acyl chloride product are physical removal techniques. These include:
-
Distillation under Reduced Pressure: Often performed using a rotary evaporator, this method lowers the boiling point of thionyl chloride, allowing for its removal at temperatures that won't decompose the desired product.[2][4][5]
-
Azeotropic Distillation: This technique involves adding a dry, inert solvent like toluene, which forms a lower-boiling azeotrope with thionyl chloride, facilitating its complete removal through repeated evaporations (known as "chases").[2][6][7][8]
Q3: Is chemical quenching a viable option for removing thionyl chloride in this specific synthesis? A: No, chemical quenching is generally unsuitable when the goal is to isolate this compound. Quenching agents like water or aqueous bicarbonate solutions will rapidly hydrolyze the desired acyl chloride product back to the starting carboxylic acid (3,4,5-Trimethoxycinnamic acid), defeating the purpose of the synthesis.[6][9][10] This method is only appropriate if the acyl chloride is an un-isolated intermediate that will immediately be reacted with a water-stable nucleophile in a one-pot procedure.
Q4: What are the most important safety precautions when working with thionyl chloride? A: Thionyl chloride is hazardous and requires strict safety protocols.[11][12][13]
-
Ventilation: Always handle thionyl chloride in a certified chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, acid-resistant gloves (neoprene or nitrile), and a lab coat.[11][12][15]
-
Moisture Control: Thionyl chloride reacts violently with water to release toxic HCl and SO₂ gases.[13] All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Waste Disposal: All materials contaminated with thionyl chloride must be disposed of as hazardous waste according to institutional guidelines.[14]
Part 2: Troubleshooting & Optimization Guides
This section provides direct answers to specific experimental problems.
Guide 1: Removal by Distillation (Rotary Evaporator)
Q: My product residue is dark brown or black after evaporation. What happened? A: This discoloration typically indicates decomposition.
-
Probable Cause: The heating bath temperature was too high. Thionyl chloride itself can decompose at temperatures above its boiling point (~76 °C) to form impurities like disulfur dichloride.[6] More importantly, the this compound product may be thermally sensitive and decompose at elevated temperatures.
-
Solution:
Q: I'm using a rotary evaporator, but my vacuum pump seems to be losing performance and emitting fumes. What is the issue? A: This is a critical safety and equipment issue caused by acidic vapors reaching the pump.
-
Probable Cause: The highly corrosive HCl and SO₂ gases, byproducts of thionyl chloride reacting with trace moisture, are attacking the internal components and oil of your vacuum pump.
-
Solution: NEVER connect a rotary evaporator directly to a standard vacuum pump when removing thionyl chloride. You must install two traps in series between the evaporator and the pump:
-
Cold Trap: A primary trap cooled with liquid nitrogen or a dry ice/acetone slurry to condense the volatile thionyl chloride.[6][9]
-
Base Trap: A secondary trap containing a saturated solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) to neutralize any acidic gases that pass through the cold trap.[1][2][6][9] This is the most crucial step for protecting your pump.
-
Q: My NMR/IR analysis shows that thionyl chloride is still present after evaporation. How can I achieve complete removal? A: Residual thionyl chloride is a common issue.
-
Probable Cause: Insufficient evaporation time or an inefficient vacuum. Thionyl chloride can be persistent.
-
Solution:
Guide 2: Azeotropic Removal with Toluene
Q: How do I know how many "toluene chases" are sufficient? A: Typically, 2 to 3 cycles are effective.
-
Probable Cause: A single addition and evaporation may not be enough to remove all the trapped thionyl chloride.
-
Solution: Perform three cycles of adding dry toluene and evaporating to dryness under high vacuum.[6] After the final evaporation, keep the flask on the high vacuum line for an extended period (e.g., 1-2 hours) to remove the last traces of both toluene and thionyl chloride. The absence of the sharp, pungent odor of thionyl chloride is a good qualitative indicator, but spectroscopic analysis is needed for confirmation.[1]
Q: Can I use a solvent other than toluene for the azeotropic removal? A: Yes, but with considerations.
-
Probable Cause: Toluene is the standard choice due to its ability to form an effective azeotrope, its appropriate boiling point, and its inertness.
-
Solution: Benzene has been used historically but is now largely avoided due to its toxicity.[4] Other inert solvents like hexane could theoretically be used, but their azeotropic properties with thionyl chloride may be less effective. For this synthesis, dry toluene is the most reliable and recommended choice.
Part 3: Experimental Protocols & Data
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Protocol 1: Synthesis of 3',4,5'-Trimethoxycinnamoyl Chloride
This protocol is adapted from established chemical literature and should be performed with all necessary safety precautions.[4][16]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3,4,5-trimethoxycinnamic acid (1.0 eq).
-
Reagent Addition: To the flask, add an excess of thionyl chloride (SOCl₂), typically 5-10 equivalents. The reaction can be run neat or with a dry, inert solvent like toluene.[16]
-
Reaction: Heat the reaction mixture to reflux (oil bath temperature ~80-90°C) and maintain for 45-60 minutes. The solid starting material should fully dissolve.
-
Cooling: After the reaction is complete, cool the mixture to room temperature. The flask now contains the desired this compound along with a large excess of unreacted thionyl chloride.
Protocol 2: Removal of Excess Thionyl Chloride by Azeotropic Distillation
This is the critical purification step. Ensure your vacuum setup includes a cold trap and a base trap.
-
Initial Evaporation: If a large excess of thionyl chloride was used, much of it can be removed first by simple distillation or careful evaporation under reduced pressure.
-
First Toluene Chase: Add a volume of dry toluene (e.g., equal to the initial volume of thionyl chloride) to the crude reaction mixture.
-
Evaporation: Connect the flask to a rotary evaporator with the necessary traps. With a bath temperature of 40°C, evaporate the solvent completely until a solid or oily residue remains.
-
Repeat: Repeat steps 2 and 3 at least two more times to ensure all residual thionyl chloride has been removed azeotropically.[6]
-
Final Drying: After the final evaporation, leave the flask under high vacuum for 1-2 hours to remove any remaining traces of toluene. The resulting solid/oil is the crude this compound, which is often of sufficient purity for the next step.
Data Summary: Physical Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| Thionyl Chloride (SOCl₂) | 118.97 | 76 | Reacts violently with water; corrosive.[6][13] |
| 3,4,5-Trimethoxycinnamic Acid | 238.23 | Decomposes | The starting material. |
| This compound | 256.68 | > 150 (est.) | The desired product; sensitive to moisture. |
| Toluene | 92.14 | 110.6 | Forms a low-boiling azeotrope with thionyl chloride.[6] |
| Sulfur Dioxide (SO₂) | 64.07 | -10 | Toxic gas byproduct of hydrolysis. |
| Hydrogen Chloride (HCl) | 36.46 | -85 | Corrosive gas byproduct of hydrolysis. |
Decision Logic for Thionyl Chloride Removal
Caption: Decision tree for selecting a thionyl chloride removal method.
References
- Benchchem. (2025). Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis. Benchchem Technical Support.
- PrepChem. (n.d.). Synthesis of 3,4,5-trimethoxycinnamoyl chloride. PrepChem.com.
- New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. NJ.gov.
- Sigma-Aldrich. (n.d.).
- Organic Syntheses. (n.d.). Procedure. Org. Synth.
- Benchchem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride. Benchchem.
- ResearchGate. (2016). How to remove thionyl chloride after reaction?
- University of California, Irvine. (2013). SOP 0079 - Thionyl Chloride.
- Bionium. (n.d.).
- Lanxess. (2015). Product Safety Assessment: Thionyl chloride.
- Reddit. (2024). Removal of Thionyl Chloride with rotovap. r/Chempros.
- Reddit. (2019). Removing thionyl chloride. r/chemistry.
- Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
- KGROUP. (2006). Quenching Reactive Substances.
- Organic Syntheses. (2012). Working with Hazardous Chemicals. Org. Synth. 2012, 89, 44-54.
- Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.
- Reddit. (2023).
- MDPI. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules, 26(10), 2999.
- J-STAGE. (n.d.). The Synthesis of Cinnamoyl Chloride.
- Chemistry Stack Exchange. (2015). Thionyl Chloride and enols, carboxylic acids, alcohols.
- Taylor & Francis Online. (2021). Novel positive allosteric modulators of A2B adenosine receptor acting as bone mineralisation promoters. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzoyl Chloride with Nucleophiles.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- Google Patents. (n.d.). US4759826A - Process for purifying thionyl chloride.
- ResearchGate. (2016). Can any one suggest an efficient method to distill thionyl chloride?
- DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride: (LC015).
- Reddit. (2021). How to efficiently remove thionyl chloride SOCl2? r/Chempros.
- Benchchem. (2025). A Comparative Purity Analysis of Commercial 3,4,5-Trimethoxybenzoyl Chloride.
- Benchchem. (n.d.). Application Notes and Protocols: 1H NMR Characterization of 3,4,5-Trimethoxybenzoyl Chloride Reaction Products.
- Chem-Impex. (n.d.). 3,4,5-Trimethoxybenzyl chloride.
- PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
- MDPI. (2023).
- UNODC. (n.d.). Methods for Impurity Profiling of Heroin and Cocaine.
- MDPI. (2023).
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Technical Support Center: Scale-Up Synthesis of 3',4',5'-Trimethoxycinnamoyl Chloride
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of 3',4',5'-Trimethoxycinnamoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this critical pharmaceutical intermediate. We will address frequently asked questions and provide detailed troubleshooting guides based on established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, purification, and handling of this compound.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the reaction of its parent carboxylic acid, 3,4,5-Trimethoxycinnamic acid, with a chlorinating agent.[1][2][3] Thionyl chloride (SOCl₂) is the most commonly used reagent for this conversion due to its efficiency and the convenient removal of byproducts.[4][5][6] The reaction proceeds via a nucleophilic acyl substitution, converting the carboxylic acid's hydroxyl group into the highly reactive acyl chloride.[4] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[4][7]
Q2: My reaction conversion is low, and I have significant unreacted 3,4,5-Trimethoxycinnamic Acid. What are the likely causes?
Low conversion is a common scale-up challenge. The primary causes include:
-
Insufficient Chlorinating Agent: A molar excess of thionyl chloride is typically required to ensure the complete conversion of the carboxylic acid.[4] A common ratio is 1.5 equivalents of thionyl chloride to 1 equivalent of the acid.[4]
-
Sub-optimal Reaction Temperature: The reaction often requires heating. A typical procedure involves an initial gentle heating phase (e.g., 50°C) to control the vigorous initial gas evolution, followed by a period at a higher temperature (e.g., 80°C or reflux) for 1-2 hours to drive the reaction to completion.[5][7]
-
Purity of Starting Material: The purity of the starting 3,4,5-Trimethoxycinnamic acid is crucial.[8] Impurities can interfere with the reaction. It is recommended to use a starting material with an assay of 99.0% or greater.[8]
-
Presence of Moisture: Thionyl chloride reacts readily with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce the yield.
Q3: How can I effectively remove residual thionyl chloride after the reaction is complete?
Removing excess thionyl chloride (boiling point: 76°C) is critical as it can interfere with subsequent reactions. On a larger scale, simple evaporation may be insufficient.
-
Distillation Under Reduced Pressure: This is the most effective method.[5][7] Applying a vacuum allows for the removal of thionyl chloride at a lower temperature, preventing thermal degradation of the product.
-
Co-evaporation with an Inert Solvent: After the initial distillation, adding a dry, high-boiling point, inert solvent like toluene and re-concentrating under vacuum can help chase out the last traces of thionyl chloride.[9]
Q4: The crude product is a dark oil or discolored solid. What causes this, and how can it be prevented?
Discoloration often points to impurities or product degradation.
-
High Reaction Temperatures: Prolonged heating at high temperatures can cause decomposition or polymerization of the cinnamoyl chloride derivative.[10] Adhere to recommended temperature profiles and monitor the reaction to avoid unnecessary heating.
-
Oxidation: The trimethoxyphenyl moiety can be susceptible to oxidation, leading to colored impurities.[11] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this, especially during scale-up where reaction times may be longer.[11]
-
Impure Thionyl Chloride: Using old or impure thionyl chloride can introduce colored impurities. It is best practice to use freshly distilled thionyl chloride for optimal results.[7][10]
Q5: What is the most effective method for purifying the final product at scale?
The choice of purification method depends on the required purity and the physical state of the crude product.
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective and scalable method. Non-polar, aprotic solvents are required to prevent hydrolysis.[12] Anhydrous petroleum ether, hexane, or a toluene/hexane solvent system are commonly recommended.[12][13]
-
Vacuum Distillation: For liquid or low-melting solids, fractional distillation under high vacuum (approx. 1 hPa) can yield a very pure product.[7] Care must be taken to prevent the product from crystallizing in the condenser, which can be achieved by air-cooling or gentle warming of the condenser.[7]
-
Direct Use: For many applications, the crude product, after careful removal of excess thionyl chloride, is pure enough for the next step without further purification.[7]
Q6: How should I handle and store this compound?
This compound is a reactive acyl chloride and is highly sensitive to moisture.[13][14]
-
Handling: Always handle the material in a dry environment, preferably under an inert atmosphere (nitrogen or argon).
-
Storage: Store in a tightly sealed container in a cool (2-8°C), dry place.[13] Proper storage is critical to prevent hydrolysis back to the corresponding carboxylic acid, which is the most common impurity found in aged samples.[15]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Vigorous/Uncontrolled Gas Evolution | 1. The reaction was heated too quickly.[7] 2. The starting carboxylic acid was added too rapidly to the thionyl chloride. | 1. Begin with slow, gradual heating to 50°C to control the initial rate of HCl and SO₂ evolution.[7] 2. Add the solid 3,4,5-Trimethoxycinnamic acid in portions to the stirred thionyl chloride.[7] |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the product. 2. High concentration of impurities is depressing the melting point.[13] | 1. Use a lower-boiling solvent system, such as petroleum ether or hexane.[12] 2. Re-heat the mixture to dissolve the oil, then add a co-solvent to improve solubility characteristics. If impurities are suspected, consider a pre-purification wash of the crude solid with a cold non-polar solvent.[13] |
| Final Product Contains 3,4,5-Trimethoxycinnamic Acid | 1. Incomplete reaction. 2. The product was exposed to moisture during work-up or storage, causing hydrolysis.[15] | 1. Re-run the reaction ensuring an excess of thionyl chloride and adequate heating time/temperature. 2. Ensure all glassware is oven-dried, use anhydrous solvents for purification, and store the final product under an inert atmosphere.[12] |
| Difficulty Isolating a Solid Product | The product may be an oil or a low-melting solid, which can be common.[5][12] | If recrystallization fails, purification by high-vacuum distillation or silica gel chromatography (using a non-protic eluent system like ethyl acetate/hexane) are viable alternatives.[5] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common laboratory methods.[5][7]
-
Preparation: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a powder funnel. Connect the top of the condenser to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.[4][7]
-
Charging Reagents: Charge the flask with thionyl chloride (1.5 eq). While stirring, add 3,4,5-Trimethoxycinnamic acid (1.0 eq) in several portions through the powder funnel.
-
Reaction: Slowly heat the mixture in an oil bath to 50°C. Vigorous gas evolution will occur.[7] Once the initial reaction subsides, increase the bath temperature to 80°C and continue stirring for an additional 2 hours, or until the evolution of gas ceases.[7]
-
Work-up: Allow the reaction mixture to cool to room temperature. Replace the reflux condenser with a distillation apparatus. Remove the excess thionyl chloride by distillation under reduced pressure.[5][7] The crude this compound will remain as a residue, which may be a yellowish solid or oil.[5][7]
Protocol 2: Purification by Recrystallization
This protocol is adapted from methods for similar acyl chlorides.[12][13]
-
Dissolution: Transfer the crude solid product to a dry Erlenmeyer flask. Add a minimal amount of a hot, anhydrous non-polar solvent (e.g., petroleum ether or a hexane/toluene mixture) until the solid is fully dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.
Visualization of Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification process.
Caption: General workflow for the synthesis and purification of this compound.
Section 4: Analytical Data Summary
Accurate characterization is essential to confirm product identity and purity. The primary impurity to monitor for is the parent carboxylic acid, which arises from incomplete reaction or hydrolysis.[15]
| Parameter | Typical Value / Observation | Method |
| Appearance | White to yellowish solid or oil[5][7] | Visual |
| ¹H NMR (CDCl₃) | δ ~7.6 (d, 1H, vinyl), ~6.8 (s, 2H, aromatic), ~6.4 (d, 1H, vinyl), ~3.9 (s, 9H, -OCH₃) | ¹H NMR Spectroscopy[16] |
| IR Spectroscopy (KBr) | ~1750-1780 cm⁻¹ (strong, C=O stretch of acyl chloride), ~1620 cm⁻¹ (C=C stretch) | FT-IR Spectroscopy[17] |
| Purity Assessment | >98% | RP-HPLC (monitoring for 3,4,5-Trimethoxycinnamic acid)[15] |
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common synthesis issues.
Caption: A logical flow diagram for troubleshooting common synthesis problems.
References
-
Understanding the Chemical Synthesis of 3,4,5-Trimethoxycinnamic Acid (CAS 90-50-6). (2026, January 17). Chemcas. Retrieved January 21, 2026, from [Link]
-
Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. (2022, December 26). Sciencemadness Discussion Board. Retrieved January 21, 2026, from [Link]
-
Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. (2013). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
- CN103012056A - Industrial preparation method of cinnamyl chloride. (n.d.). Google Patents.
-
Synthesis of 3,4,5-trimethoxycinnamoyl chloride. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
-
Matsumoto, T. (n.d.). The SYnthesis of Cinnamoyl Chloride. Nagano Technical College. Retrieved January 21, 2026, from [Link]
-
Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. (2023, June 2). MDPI. Retrieved January 21, 2026, from [Link]
-
Acyl Chloride Uses, Reactions & Synthesis. (n.d.). Study.com. Retrieved January 21, 2026, from [Link]
-
Cinnamic acid, phenyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 21, 2026, from [Link]
-
Acyl chloride. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
- CN105777531A - Method for preparing cinnamoyl chloride from silicon tetrachloride. (n.d.). Google Patents.
-
converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
7.4 Acyl Chloride and Carboxylic Acid Anhydrides. (n.d.). KPU Pressbooks. Retrieved January 21, 2026, from [Link]
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Minimizing byproduct formation in acylation reactions with 3',4',5'-Trimethoxycinnamoyl chloride
Welcome to the Technical Support Center for acylation reactions utilizing 3',4',5'-Trimethoxycinnamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, minimize byproduct formation, and optimize product yields. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
Introduction: The Nuances of a Multifunctional Reagent
This compound is a valuable building block in the synthesis of a wide array of biologically active molecules, including combretastatin analogues.[1] Its structure, featuring a reactive acyl chloride, an α,β-unsaturated system, and an electron-rich aromatic ring, presents unique challenges and opportunities. Understanding the interplay of these functional groups is paramount to achieving clean and efficient acylations. This guide will address the most common issues encountered during its use, from unexpected side products to low yields, providing you with the knowledge to troubleshoot and optimize your synthetic routes.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Q1: My reaction is sluggish or not proceeding to completion, resulting in low yield. What are the likely causes and how can I address them?
Several factors can contribute to low reactivity. Let's break them down:
-
Cause 1: Hydrolysis of the Acyl Chloride. this compound is highly susceptible to hydrolysis back to 3',4',5'-trimethoxycinnamic acid. This is often the primary culprit for low yields.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2]
-
-
Cause 2: Poor Quality of the Acyl Chloride. The starting material may have degraded during storage.
-
Solution: Use freshly prepared or recently purchased this compound. If preparing it from the corresponding carboxylic acid (e.g., using thionyl chloride), ensure the reaction goes to completion and the excess chlorinating agent is thoroughly removed.[3] For storage, consider adding a radical inhibitor like hydroquinone.[4]
-
-
Cause 3: Deactivation of the Nucleophile. In reactions with amines, the HCl byproduct can protonate the starting amine, forming an unreactive ammonium salt.
-
Cause 4: Steric Hindrance or Low Nucleophilicity of the Substrate. Bulky or electron-poor nucleophiles will react more slowly.
-
Solution: For less reactive nucleophiles, you may need to increase the reaction temperature or prolong the reaction time. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation of sterically hindered alcohols and phenols.[2]
-
Q2: I'm observing an unexpected byproduct with a similar polarity to my desired product on my TLC plate. What could it be?
This is a common issue, and the identity of the byproduct depends on the reaction type.
-
Scenario 1: Acylation of Amines or Thiols. You are likely observing the product of a Michael (conjugate) addition . The α,β-unsaturated nature of the cinnamoyl group makes the β-carbon susceptible to nucleophilic attack, especially by soft nucleophiles like thiols and some amines.[4]
-
Troubleshooting Michael Addition:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. This will favor the sterically less demanding attack at the carbonyl carbon over the β-carbon.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or below) generally increases the selectivity for 1,2-addition (acylation) over 1,4-addition (Michael addition).[4]
-
Stoichiometry: Use a strict 1:1 stoichiometry of the nucleophile to the acyl chloride. An excess of the nucleophile can act as a Michael donor.[4]
-
-
-
Scenario 2: Friedel-Crafts Acylation. If you are performing a Friedel-Crafts reaction, several side products are possible:
-
Polysubstitution: The acylated aromatic ring may undergo a second acylation. However, this is less common than in Friedel-Crafts alkylation because the acyl group is deactivating.[6] To minimize this, use a large excess of the aromatic substrate.
-
Cleavage of Methoxy Groups: Strong Lewis acids like AlCl₃ at elevated temperatures can cleave the methyl ethers on the trimethoxy-substituted ring, leading to phenolic byproducts.[7]
-
Solution: Use milder Lewis acids (e.g., FeCl₃, ZnCl₂) or perform the reaction at lower temperatures.
-
-
Q3: My reaction mixture has turned into a thick, unmanageable polymer. What happened and how can I prevent it?
You are observing the polymerization of the this compound. As a derivative of acryloyl chloride, it is prone to self-polymerization, especially under certain conditions.
-
Causes of Polymerization:
-
High Temperatures: Elevated temperatures can initiate polymerization.
-
Radical Initiators: The presence of peroxides or other radical initiators in your reagents or solvents can trigger polymerization.
-
Prolonged Reaction Times at High Temperatures: The longer the exposure to heat, the greater the risk.
-
-
Preventative Measures:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) throughout the addition of the acyl chloride.[8]
-
Use of Inhibitors: For storage and during the reaction, adding a radical scavenger such as hydroquinone, phenothiazine, or butylated hydroxytoluene (BHT) can effectively prevent polymerization.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation that can lead to radical formation.[4]
-
Darkness: Performing the reaction in the dark can help prevent light-induced radical formation.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare this compound from its carboxylic acid?
The most common and effective method is to react 3',4',5'-trimethoxycinnamic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3] The reaction is typically heated to ensure completion. It is crucial to remove the excess thionyl chloride under reduced pressure after the reaction, as any residual SOCl₂ can interfere with subsequent steps.
Q2: How do the trimethoxy groups on the aromatic ring affect the reactivity of the acyl chloride?
The three methoxy groups are electron-donating, which has two main effects:
-
Reduced Electrophilicity: They push electron density into the aromatic ring and, to a lesser extent, towards the carbonyl group. This makes the carbonyl carbon slightly less electrophilic compared to unsubstituted cinnamoyl chloride, potentially slowing down the rate of nucleophilic attack.
-
Increased Propensity for Side Reactions on the Ring: The electron-rich nature of the trimethoxyphenyl ring makes it more susceptible to electrophilic attack. This is a consideration in Friedel-Crafts reactions, where polysubstitution or reactions with the Lewis acid are more likely.
Q3: Can I use Schotten-Baumann conditions for the acylation of an alcohol or phenol with this compound?
Yes, the Schotten-Baumann reaction is a robust method for the acylation of phenols and alcohols. It involves using an aqueous base (like NaOH) in a biphasic system with an organic solvent (like dichloromethane or diethyl ether). The base neutralizes the HCl byproduct, and for phenols, it also generates the more nucleophilic phenoxide ion.
Q4: How can I monitor the progress of my acylation reaction?
Thin-layer chromatography (TLC) is the most common method. The product ester or amide will typically have a different Rf value than the starting nucleophile and the 3',4',5'-trimethoxycinnamic acid (from hydrolysis of the acyl chloride). It's important to note that the acyl chloride itself is highly reactive and will likely hydrolyze on the TLC plate, so you will be monitoring the disappearance of your nucleophile and the appearance of the product and the cinnamic acid byproduct.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis using Schotten-Baumann Conditions
This protocol is suitable for the acylation of primary and secondary amines.
-
Dissolve the amine (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, 10 mL per mmol of amine) in a round-bottom flask equipped with a magnetic stir bar.
-
Add an aqueous solution of sodium hydroxide (10%, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of this compound (1.05 eq) in the same organic solvent.
-
Add the acyl chloride solution dropwise to the stirred biphasic mixture over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Friedel-Crafts Acylation of an Activated Aromatic Compound
This protocol is a general guideline and may require optimization based on the specific aromatic substrate.
-
Suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in an excess of the anhydrous aromatic substrate (which can also serve as the solvent) or in an inert anhydrous solvent like dichloromethane or 1,2-dichloroethane.
-
Cool the suspension to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add this compound (1.0 eq) to the stirred suspension.
-
Allow the reaction to stir at 0 °C for 30 minutes , then warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction by carefully and slowly pouring the reaction mixture onto crushed ice containing concentrated HCl.
-
Work-up:
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Recommended Bases and Solvents for Different Acylation Reactions
| Reaction Type | Nucleophile | Recommended Base | Solvent System | Key Considerations |
| Amide Synthesis | Primary/Secondary Amine | NaOH, K₂CO₃ (aq) or Triethylamine, Pyridine | Dichloromethane/Water (biphasic) or Anhydrous Dichloromethane, THF | Aqueous base is effective and economical; organic bases are used for anhydrous conditions. |
| Ester Synthesis | Alcohol/Phenol | NaOH, K₂CO₃ (aq) or Triethylamine/DMAP (cat.) | Dichloromethane/Water (biphasic) or Anhydrous Dichloromethane, THF | DMAP is an excellent catalyst for less reactive alcohols. |
| Friedel-Crafts | Activated Aromatic Ring | None (Lewis Acid is the promoter) | Dichloromethane, 1,2-Dichloroethane, or excess aromatic substrate | Strict anhydrous conditions are essential. |
Visualizations
Reaction Pathways
Caption: Desired acylation pathway and common side reactions.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting acylation reactions.
References
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- Zou, Y., et al. (2019). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 24(10), 1959.
- Tilstam, U., et al. (2011). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 52(43), 5554-5556.
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Roswanda, R., et al. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors.
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
I. Experimental Section Materials. (n.d.). Retrieved January 21, 2026, from [Link]
- Synthesis and characterization of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. (2024). Heliyon, 10(8), e29249.
- Jędrzejczyk, M., et al. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 29(10), 2293.
-
Friedel-Crafts acylation of aromatic compounds. (2025). ResearchGate. Retrieved from [Link]
-
Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]
-
The SYnthesis of Cinnamoyl Chloride. (n.d.). Retrieved January 21, 2026, from [Link]
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Validation & Comparative
Comparing the reactivity of 3',4',5'-Trimethoxycinnamoyl chloride with benzoyl chloride
An In-Depth Guide to the Comparative Reactivity of 3',4',5'-Trimethoxycinnamoyl Chloride and Benzoyl Chloride for Synthetic Chemistry Professionals
In the landscape of organic synthesis, particularly within drug discovery and development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. While benzoyl chloride is a foundational, highly reactive reagent, its substituted analogues offer a tunable reactivity profile essential for complex molecular construction. This guide provides a detailed, evidence-based comparison between the workhorse benzoyl chloride and the more specialized this compound, a key building block for numerous biologically active compounds.
Foundational Principles: Structure and Electronic Effects
The reactivity of an acyl chloride in a nucleophilic acyl substitution reaction is fundamentally governed by the electrophilicity of the carbonyl carbon.[1][2] A greater partial positive charge (δ+) on this carbon enhances its susceptibility to attack by a nucleophile, leading to a faster reaction rate. The substituents attached to the acyl group play a paramount role in modulating this electrophilicity through a combination of electronic and steric effects.
Benzoyl Chloride: The Benchmark
Benzoyl chloride (C₆H₅COCl) serves as our reference point.[3] Its structure consists of a carbonyl chloride group directly attached to a phenyl ring. The phenyl group is generally considered to be weakly electron-withdrawing by induction and capable of resonance, establishing a baseline reactivity for aromatic acyl chlorides. Its high reactivity makes it a powerful and widely used reagent for introducing the benzoyl protecting group or as a precursor in the synthesis of dyes, pharmaceuticals, and polymers.[4][5][6]
This compound: A Modulated Reagent
The structure of this compound is significantly more complex, introducing two key features that distinguish it from benzoyl chloride: the cinnamoyl backbone and the triple-methoxy substitution on the phenyl ring.
-
The Cinnamoyl System: The presence of an α,β-unsaturated double bond extends the conjugation of the system. This allows electronic effects from the phenyl ring to be transmitted more effectively to the carbonyl group.
-
Trimethoxy Substitution: The three methoxy (-OCH₃) groups on the phenyl ring are the primary drivers of the change in reactivity. Methoxy groups exert two opposing electronic effects:
-
Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density through the sigma (σ) bond framework.[7]
-
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This is a powerful electron-donating effect.[7][8]
-
For methoxy groups, the resonance effect strongly outweighs the inductive effect, resulting in a net electron-donating character.[7] In the case of this compound, the cumulative effect of these three powerful electron-donating groups significantly increases the electron density within the entire conjugated system, including the carbonyl carbon.[9][10]
Comparative Reactivity: An Objective Analysis
The strong electron-donating nature of the three methoxy groups in this compound reduces the partial positive charge on the carbonyl carbon.[10] This makes the carbonyl carbon less electrophilic and, consequently, less reactive towards nucleophiles when compared to benzoyl chloride.[9]
This attenuated reactivity is not a disadvantage; rather, it can be a strategic asset in multi-step synthesis, potentially allowing for greater selectivity when reacting with molecules that possess multiple nucleophilic sites.[10] However, it often necessitates the use of more forcing reaction conditions—such as higher temperatures, longer reaction times, or the use of catalysts—to achieve comparable yields to reactions with benzoyl chloride.[9]
Data Presentation: A Head-to-Head Comparison
| Property | This compound | Benzoyl Chloride | Rationale for Difference |
| Molecular Formula | C₁₂H₁₃ClO₄ | C₇H₅ClO | Additional cinnamoyl and trimethoxy functionalities. |
| Molecular Weight | 256.68 g/mol [11] | 140.57 g/mol [3] | Significantly larger due to the added substituents. |
| Predicted Reactivity | Less Reactive [9] | More Reactive [1] | The three electron-donating methoxy groups reduce the electrophilicity of the carbonyl carbon in the trimethoxy derivative.[9][10] |
| Typical Reaction Conditions | Often requires base catalysis (e.g., pyridine, triethylamine), potentially elevated temperatures, or longer reaction times.[12] | Reacts readily, often vigorously, with nucleophiles. Reactions may require a base to scavenge HCl but often proceed rapidly at or below room temperature.[4][13] | Higher energy input is needed to overcome the lower electrophilicity of the carbonyl center. |
Visualizing the Reaction Mechanism and Experimental Workflow
General Mechanism of Nucleophilic Acyl Substitution
The reaction for both acyl chlorides proceeds via a classic nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate.
Caption: Workflow for a comparative kinetic study using NMR.
Experimental Protocol: Comparative Acylation Rate Study
This protocol provides a self-validating system to quantitatively compare the acylation rates of this compound and benzoyl chloride with a model nucleophile, benzyl alcohol.
Materials:
-
This compound
-
Benzoyl Chloride (freshly distilled)
-
Benzyl Alcohol (anhydrous)
-
Chloroform-d (CDCl₃), anhydrous, with 0.03% TMS
-
Anhydrous Pyridine (optional, as a base)
-
NMR Tubes (5mm) and Syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of benzyl alcohol in anhydrous CDCl₃ containing TMS as an internal standard.
-
Prepare separate 0.1 M stock solutions of this compound and benzoyl chloride in anhydrous CDCl₃.
-
-
Reaction Setup (Performed in duplicate for each acyl chloride):
-
Place 500 µL of the benzyl alcohol stock solution into a clean, dry NMR tube.
-
Equilibrate the NMR tube inside the NMR spectrometer at a constant temperature (e.g., 25.0 °C).
-
Acquire a reference ¹H NMR spectrum (t=0) to confirm the initial concentrations.
-
-
Initiation and Data Acquisition:
-
Rapidly inject 500 µL of the chosen acyl chloride stock solution (e.g., benzoyl chloride) into the NMR tube.
-
Immediately begin a time-course (kinetic) NMR experiment, acquiring a full ¹H NMR spectrum at regular intervals (e.g., every 60 seconds) for a period sufficient to observe significant conversion (e.g., 1-2 hours).
-
-
Data Analysis:
-
Process the collected spectra (phasing, baseline correction).
-
For each time point, integrate a characteristic, non-overlapping signal for the reactant (e.g., the methylene protons of benzyl alcohol) and the product (e.g., the newly formed methylene protons of benzyl benzoate or its trimethoxycinnamoyl equivalent).
-
Normalize the integrals against the internal standard (TMS) to account for any variations.
-
Plot the concentration of the reactant versus time.
-
Determine the initial reaction rate and the pseudo-first-order rate constant (k) by fitting the data to an appropriate kinetic model.
-
-
Comparison:
-
Repeat the entire procedure using the this compound solution.
-
Directly compare the calculated rate constants to quantify the relative reactivity. It is expected that k(benzoyl) > k(trimethoxycinnamoyl).
-
Implications for Researchers and Drug Development
The choice between these two reagents has significant practical implications:
-
Benzoyl Chloride is ideal for robust, high-yield benzoylation of simple nucleophiles where high reactivity is desired and selectivity is not a primary concern. [5][13]* This compound is the reagent of choice for introducing the 3,4,5-trimethoxycinnamoyl moiety, a privileged scaffold found in compounds with potent biological activities, including anticancer (e.g., combretastatin analogues), antinarcotic, and anti-inflammatory properties. [10][14][15]Its moderated reactivity can be beneficial in the synthesis of complex molecules, preventing unwanted side reactions.
Conclusion
While both this compound and benzoyl chloride are valuable acylating agents, they exhibit markedly different reactivities. Benzoyl chloride is a highly reactive, general-purpose reagent. In contrast, this compound is a less reactive, more specialized building block. This reduced reactivity is a direct consequence of the powerful electron-donating effects of its three methoxy substituents, which decrease the electrophilicity of the carbonyl carbon. A thorough understanding of this fundamental difference in reactivity is crucial for synthetic chemists to design efficient, selective, and successful synthetic routes in the pursuit of novel therapeutics and advanced materials.
References
-
A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives. Benchchem. 1
-
The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Oakwood Chemical. 4
-
Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride. Benchchem. 16
-
What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. A&A Pharmachem. 5
-
Benzoyl chloride. Wikipedia.
-
BENZOYL CHLORIDE. Ataman Kimya.
-
Minimizing side product formation in reactions with cinnamoyl chloride. Benchchem. 17
-
Benzoyl chloride: Application, synthesis and toxicity. ChemicalBook.
-
Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis.
-
Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online.
-
A Comparative Analysis of Acylating Agents: 3,4,5-Trimethoxybenzoyl Chloride vs. Benzoyl Chloride. Benchchem. 9
-
Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis. Benchchem. 18
-
An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzoyl Chloride with Nucleophiles. Benchchem. 10
-
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer.
-
How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM.
-
Synthesis of New Substituted N-3,4,5-Trimethoxy Cinnamoyl (1) Anthranilates and (2) Anthranilic Acids Having Potential Plant Growth Regulating Activity. International Journal of Scientific Research.
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central (PMC).
-
Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek.
-
Unlock Synthesis Potential: The Role of 3,4,5-Trimethoxybenzoyl Chloride. Daken Chemical. 19
-
Why is methoxy group an electron donating group? Chemistry Stack Exchange.
-
The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange.
-
Acylation (Acid Chloride Reactions). YouTube.
-
Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. PubMed.
-
This compound. PubChem.
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A Senior Application Scientist's Guide to Structure-Activity Relationships of 3',4',5'-Trimethoxycinnamoyl Chloride Analogs
This guide provides an in-depth comparison of 3',4',5'-trimethoxycinnamoyl chloride analogs, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of these compounds, supported by experimental data and detailed protocols. Our focus is to elucidate the causal relationships between chemical structure and biological function, providing a framework for the rational design of novel therapeutic agents.
The 3',4',5'-Trimethoxycinnamoyl Scaffold: A Privileged Structure in Drug Discovery
The 3',4',5'-trimethoxycinnamic acid (TMCA) framework is a prominent structural motif found in various natural products and has served as a valuable precursor for the synthesis of numerous biologically active molecules.[1] The presence of the trimethoxyphenyl group is a key feature in many potent anticancer agents, such as combretastatin. The conversion of TMCA to its more reactive acyl chloride, this compound, provides a versatile starting point for the synthesis of a diverse library of ester and amide analogs.[2] This reactivity allows for the systematic modification of the molecule to explore and optimize its pharmacological properties. These derivatives have demonstrated a wide array of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1]
Synthesis of 3',4',5'-Trimethoxycinnamoyl Analogs: A Comparative Overview
The primary route to synthesizing 3',4',5'-trimethoxycinnamoyl analogs involves the initial conversion of 3',4',5'-trimethoxycinnamic acid to its corresponding acid chloride, followed by reaction with a nucleophile (an alcohol or amine) to form the desired ester or amide.
Synthesis of this compound
A standard and efficient method for the synthesis of this compound is the reaction of 3',4',5'-trimethoxycinnamic acid with thionyl chloride (SOCl₂), often under reflux conditions. The excess thionyl chloride can be removed under reduced pressure to yield the crude acid chloride, which can be used in subsequent steps without further purification.
Experimental Protocol: Synthesis of this compound
-
Combine 3,4,5-trimethoxycinnamic acid and an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for approximately 45-60 minutes.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting residue, this compound, can be used directly in the next synthetic step.
Synthesis of Ester and Amide Analogs
The highly reactive this compound readily undergoes nucleophilic acyl substitution with a variety of alcohols and amines to generate a diverse library of esters and amides. This straightforward approach is fundamental to creating compound libraries for SAR studies.[3]
Experimental Protocol: General Synthesis of 3',4',5'-Trimethoxycinnamoyl Amides
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in an anhydrous solvent like dichloromethane (DCM).[2]
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Perform a standard aqueous workup by washing the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
A similar procedure can be followed for the synthesis of esters, substituting the amine with the corresponding alcohol.
Caption: General synthesis workflow for this compound analogs.
Comparative Biological Activities and Structure-Activity Relationships
The 3',4',5'-trimethoxycinnamoyl scaffold has been explored for a multitude of biological activities. Here, we compare the performance of various analogs in key therapeutic areas.
Anticancer Activity
Numerous derivatives of 3',4',5'-trimethoxycinnamic acid have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1] The mechanism of action for many of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
A study on N-(3,4,5-trimethoxycinnamoyl)anthranilic acid derivatives revealed that substituents on the anthranilic acid ring were generally not favorable for anticancer activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[5] However, fluorinated derivatives showed the strongest inhibitory activities among the tested compounds.[5]
Another series of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were synthesized and evaluated for their in vitro anticancer activity against MCF-7 and A549 (lung cancer) cell lines.[6] Most of these compounds exhibited prominent activity, highlighting the potential of this hybrid scaffold.[6]
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Ester S5 | Dihydroartemisinin ester | A549 | 0.50 | [1] |
| PC-3 | 17.22 | [1] | ||
| SGC-7901 | 11.82 | [1] | ||
| MDA-MB-435s | 5.33 | [1] | ||
| Ester S8 | 2',5'-dimethoxychalcone derivative | MCF-7 | 6.4 | [1] |
| A549 | 36.7 | [1] | ||
| Hep 3B | 23.2 | [1] | ||
| HT-29 | 23.8 | [1] | ||
| Amide S20 | C-4 etherification on benzene ring | U-937 | 1.8 | [1] |
| HeLa | 2.1 | [1] | ||
| Amide S19 | Unsubstituted benzene ring | U-937 | 9.7 | [1] |
| HeLa | 38.9 | [1] |
SAR Insights for Anticancer Activity:
-
Esterification with Bioactive Molecules: Esterification of 3',4',5'-trimethoxycinnamic acid with other known anticancer agents, such as dihydroartemisinin, can lead to highly potent hybrid compounds.[1]
-
Multi-methoxy Substituents: The presence of multiple methoxy groups on the cinnamic acid moiety appears to be beneficial for cytotoxic activity compared to other substitution patterns.[1]
-
Amide Modifications: Modifications on the amide portion of the molecule can significantly impact activity. For instance, etherification at the C-4 position of a benzene ring in an amide analog led to a substantial increase in potency against U-937 and HeLa cells.[1]
Caption: Proposed mechanism of anticancer action for some 3,4,5-trimethoxycinnamoyl analogs.
Cholinesterase Inhibition
Derivatives of 3',4',5'-trimethoxycinnamic acid have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathogenesis of Alzheimer's disease.
A study of twelve nature-inspired 3,4,5-trimethoxycinnamates revealed that a 2-chlorophenyl ester derivative was the most potent inhibitor of both AChE and BChE.[7] The 2-fluorophenyl analog, however, showed the highest selectivity for BChE inhibition.[7]
| Compound | R Group (Ester) | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| 7 | 2-Chlorophenyl | 46.18 | 32.46 | [7] |
| 6 | 2-Fluorophenyl | - | - | [7] |
SAR Insights for Cholinesterase Inhibition:
-
Halogen Substitution: The presence and position of a halogen on the phenyl ester moiety significantly influence both the potency and selectivity of cholinesterase inhibition.[7]
Anti-inflammatory Activity
Cinnamoyl derivatives have been shown to exert anti-inflammatory effects, often through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] Cinnamaldehyde, a related compound, has been shown to inhibit NF-κB activation by suppressing the NIK/IKK and MAPK signaling pathways.[8] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes like iNOS and COX-2.[8]
Caption: Inhibition of the NF-κB signaling pathway by cinnamoyl analogs.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols for key biological assays are provided below.
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).[10]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds and incubate for 72 hours.[10] Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plate for 1.5 hours at 37 °C.[10]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37 °C with shaking.[10] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition: Acetylcholinesterase (AChE) Assay
The AChE inhibitory activity can be determined using a colorimetric method based on Ellman's reagent.[11] This assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.[11]
Experimental Protocol: Acetylcholinesterase Inhibition Assay
-
Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Prepare stock solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and DTNB in the assay buffer.[11]
-
Assay Plate Setup: In a 96-well plate, add 10 µL of the AChE working solution to each well (except the blank). Add 10 µL of various concentrations of the test compounds or a vehicle control. Add 140 µL of assay buffer to all wells. For the blank wells, add 150 µL of assay buffer.[11]
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 15 minutes).
-
Reaction Initiation: Add 20 µL of the ATCI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
Conclusion and Future Directions
The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with a broad range of biological activities. Structure-activity relationship studies have provided valuable insights into the structural requirements for potent anticancer, cholinesterase inhibitory, and anti-inflammatory effects. The synthetic accessibility of these analogs, coupled with their promising biological profiles, makes them attractive candidates for further preclinical and clinical development.
Future research should focus on the systematic exploration of the chemical space around this privileged scaffold. This includes the synthesis of more diverse libraries of amides and esters with a wider range of substituents to refine the SAR and improve potency and selectivity. Furthermore, in-depth mechanistic studies are crucial to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The development of analogs with improved pharmacokinetic and pharmacodynamic properties will also be essential for their successful translation into clinical practice.
References
- BenchChem. (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. BenchChem.
- Roche. (n.d.).
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- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Kim, H. J., et al. (2007). Suppression of Age-Related Inflammatory NF-kappaB Activation by Cinnamaldehyde. Antioxidants & Redox Signaling, 9(5), 597-604.
- Zhang, X., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
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- Bentham Science. (2025). Synthesis and Anticancer Activity Evaluation of N-(3,4,5-Trimethoxycinnamoyl)
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A Comparative Guide to the In Vitro Evaluation of Bioactive Compounds Derived from 3',4',5'-Trimethoxycinnamoyl Chloride
This guide provides an in-depth, comparative analysis of the in vitro evaluation of novel compounds synthesized from 3',4',5'-trimethoxycinnamoyl chloride. As a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), this scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in natural products with significant pharmacological properties.[1][2] Derivatives of TMCA, particularly esters and amides, have demonstrated a broad spectrum of biological activities, including potent antitumor, anti-inflammatory, and antioxidant effects.[1][2]
The objective of this document is to move beyond a mere listing of data points. Instead, we will explore the causality behind the selection of specific in vitro assays, provide detailed and validated protocols, and present a comparative analysis of compound performance supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply robust methodologies for the evaluation of this promising class of compounds.
Anticancer Activity: Cytotoxicity and Mechanistic Insights
The unceasing search for more efficient and better-tolerated anticancer drugs is a primary driver of modern drug discovery.[1][3][4] The 3',4',5'-trimethoxycinnamoyl framework is a key component of numerous compounds that interfere with cancer cell proliferation through various biological targets.[5][6] A comprehensive in vitro evaluation, therefore, begins with broad cytotoxicity screening and progresses to detailed mechanistic studies to elucidate the mode of action.
Experimental Rationale
The initial goal is to determine a compound's ability to inhibit the growth of cancer cells, typically quantified by the half-maximal inhibitory concentration (IC50). A low IC50 value indicates high potency. Following this, it is crucial to understand how the compound works. Does it induce programmed cell death (apoptosis)? Does it halt the cell cycle at a specific phase? Does it interfere with critical cellular machinery like microtubules? Answering these questions provides a clearer path for further development. For instance, compounds that induce apoptosis are often highly sought after, and identifying cell cycle arrest can point towards specific kinase targets.[1][6]
Comparative Evaluation of Anticancer Activity
The following table summarizes the cytotoxic activity of various derivatives synthesized from the 3',4',5'-trimethoxycinnamoyl scaffold against a panel of human cancer cell lines.
| Compound Class | Derivative Example | Cell Line | Activity (IC50 in µM) | Reference |
| TMCA Esters | Ester S1 (with Tyrosol) | MDA-MB-231 (Breast) | 46.7 | [1] |
| Ester S5 (with Dihydroartemisinin) | A549 (Lung) | 0.50 | [1] | |
| Ester S5 (with Dihydroartemisinin) | SGC-7901 (Gastric) | 11.82 | [1] | |
| TMCA Amides | Amide S14 (Piplartine analogue) | Four cancer cell lines | Potent (Specific values in source) | [1] |
| Chalcone-Cinnamide Hybrid | Compound 7 | HCT116 (Colorectal) | 3.26 | [5] |
| Flavonoid Hybrids | Compound 10v (with Salicylate) | HCT-116 (Colorectal) | More potent than 5-Fu | [7] |
| Compound 15 (with Benzimidazole) | MGC-803 (Gastric) | 20.47 | [8] | |
| Triazole Hybrids | Various derivatives | MCF-7 (Breast), A549 (Lung) | Prominent Activity | [9] |
| Triazinone Derivatives | Compound 9 | HepG2 (Liver) | 1.38 | [6] |
This table is illustrative. For detailed structures and a complete dataset, please consult the cited references.
Featured Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow for Anticancer Evaluation
Caption: General workflow for in vitro anticancer compound evaluation.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, from gastrointestinal disorders to cancer.[10][11] The cinnamoyl scaffold is known to interact with key inflammatory pathways, making its derivatives attractive candidates for anti-inflammatory agents.[2] In vitro models, particularly using lipopolysaccharide (LPS)-stimulated macrophages, provide a reliable and reproducible system for evaluating this potential.[12][13]
Experimental Rationale
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), triggering a signaling cascade that results in the production of pro-inflammatory mediators.[11] Key mediators include nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[11][12][14] The primary experimental goal is to quantify a compound's ability to suppress the production of these mediators, indicating its potential to dampen an inflammatory response.
Comparative Evaluation of Anti-inflammatory Activity
| Compound Class | Derivative Example | Assay System | Key Finding | Reference |
| Cinnamoyl Imides | Compound 4 | LPS-stimulated RAW 264.7 | Significantly inhibits NO, TNF-α, IL-1β | [14] |
| Cinnamoyl Derivatives | DM1 | LPS-stimulated Caco-2 | Reduces IL-6, IL-1β, TNF-α, PGE2 | [10] |
| Cinnamomum Constituents | Cinnamic Aldehyde | LPS-stimulated RAW 264.7 | Inhibits NO, TNF-α, PGE2 production | [11][12][13] |
Featured Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulus: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation & Reading: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage relative to the LPS-only control. A preliminary cytotoxicity test (e.g., MTT) is essential to ensure that the observed reduction in NO is not due to cell death.
LPS-Induced Inflammatory Pathway
Caption: Intervention points for cinnamoyl derivatives in the LPS/TLR4 pathway.
Antioxidant Activity: Scavenging Reactive Oxygen Species
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a contributing factor to aging and numerous diseases.[15] Phenolic compounds, including derivatives of 3',4',5'-trimethoxycinnamic acid, are renowned for their antioxidant properties, which stem from their ability to donate electrons or hydrogen atoms to neutralize free radicals.[2][15]
Experimental Rationale
The evaluation of antioxidant activity typically begins with simple, rapid, and cost-effective chemical assays to determine a compound's radical-scavenging or metal-reducing capabilities.[15] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used primary screening method.[16][17] It employs a stable free radical that changes color upon reduction, allowing for a straightforward spectrophotometric measurement of the compound's scavenging capacity.[15] This provides a fundamental measure of antioxidant potential before moving to more complex cell-based models.
Featured Protocol: DPPH Radical Scavenging Assay
This protocol quantifies the ability of a compound to scavenge the DPPH radical.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Prepare serial dilutions of the test compounds in methanol. A known antioxidant like Trolox or Gallic Acid should be used as a positive control.[17][18]
-
Reaction Mixture: In a 96-well microplate, add 10 µL of the diluted sample or standard to 190 µL of the DPPH solution.[18]
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.[18]
-
Absorbance Reading: Measure the absorbance at approximately 517 nm.[15] A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
General Antioxidant Assessment Workflow
Caption: A multi-tiered workflow for assessing antioxidant activity.[15]
Concluding Remarks and Future Directions
The derivatives of this compound represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. The in vitro data consistently demonstrate their potential across critical areas of human health, including oncology and inflammatory diseases.
The comparative analysis reveals that structural modifications—such as the formation of esters, amides, or hybrids with other pharmacophores like flavonoids and chalcones—significantly influence biological potency and selectivity.[1][5][8] For example, esterification with bioactive molecules like dihydroartemisinin can dramatically enhance anticancer activity.[1]
Future research should focus on a more profound exploration of the structure-activity relationships (SAR) to guide the rational design of next-generation derivatives with improved potency and drug-like properties. While this guide has focused on foundational in vitro assays, subsequent evaluation in more complex systems, such as 3D cell cultures, co-culture models, and eventually in vivo studies, will be essential to validate the therapeutic potential of the most promising candidates.
References
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- Zhao, L., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
- MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
- Bentham Science Publishers. (2025). Synthesis and Anticancer Activity Evaluation of N-(3,4,5-Trimethoxycinnamoyl)
- ResearchGate. (n.d.). Synthesis and Anticancer Activity Evaluation of N-(3,4,5- Trimethoxycinnamoyl)
- ResearchGate. (n.d.). Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA)
- Moreira, J., et al. (2023).
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- Russo, M., et al. (n.d.). Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. PubMed Central.
- Wang, Y., et al. (n.d.). Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. MDPI.
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- Petropoulos, S., et al. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. PubMed Central.
- Taipei Medical University. (n.d.). Anti-inflammatory activities of Cinnamomum cassia constituents in vitro and in vivo.
- Sanjeev, A., et al. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives.
- de Oliveira, R. B., et al. (2023).
- ACS Publications. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts | ACS Omega.
- El-Naggar, M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI.
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- Wei, Y., et al. (2017). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. PubMed.
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A Spectroscopic Journey: Differentiating 3',4',5'-Trimethoxycinnamoyl Chloride from its Synthetic Precursors
In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is paramount. The synthesis of novel compounds necessitates rigorous analytical confirmation at each synthetic step. This guide provides an in-depth spectroscopic comparison of 3',4',5'-trimethoxycinnamoyl chloride, a valuable intermediate in organic synthesis, with its common precursors, 3,4,5-trimethoxycinnamic acid and sinapinic acid. Through a detailed analysis of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the key spectral transformations that signify the successful conversion of these precursors to the final acyl chloride. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for structural elucidation and reaction monitoring.
The Synthetic Pathway: From Plant-Derived Phenolics to a Reactive Intermediate
The journey to this compound often begins with naturally occurring phenolic compounds. Sinapinic acid, widely found in the plant kingdom, serves as a common starting point.[1] A straightforward methylation reaction can convert the hydroxyl group of sinapinic acid to a methoxy group, yielding 3,4,5-trimethoxycinnamic acid. Subsequently, the carboxylic acid is activated by conversion to the more reactive acyl chloride, this compound, typically through reaction with a chlorinating agent like thionyl chloride.[2] This acyl chloride is then ready for a variety of coupling reactions to create more complex molecules with potential therapeutic applications.[3][4]
Caption: Synthetic route to this compound.
Comparative Spectroscopic Analysis
The transformation of a hydroxyl group to a methoxy group and a carboxylic acid to an acyl chloride induces significant changes in the molecular structure, which are readily observable through various spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Group Transformations
FT-IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The conversion of sinapinic acid to 3,4,5-trimethoxycinnamic acid and subsequently to this compound is clearly delineated by changes in the IR spectrum, particularly in the hydroxyl and carbonyl stretching regions.
Key Differentiators in FT-IR Spectra:
| Compound | Key Vibrational Frequencies (cm⁻¹) | Interpretation |
| Sinapinic Acid | ~3400-2500 (broad), ~1680-1660 (C=O), ~1630 (C=C), ~1250-1000 (C-O) | Broad O-H stretch of the carboxylic acid and phenolic hydroxyl group. Strong C=O stretch of the carboxylic acid. |
| 3,4,5-Trimethoxycinnamic Acid | ~3300-2500 (broad), ~1690-1670 (C=O), ~1635 (C=C), ~1250-1000 (C-O) | Disappearance of the phenolic O-H band. Persistence of the broad carboxylic acid O-H stretch and the C=O stretch. |
| This compound | Predicted: No broad O-H, ~1780-1740 (C=O), ~1630 (C=C), ~1250-1000 (C-O) | Absence of the broad O-H band. Significant shift of the C=O stretching frequency to a higher wavenumber due to the electron-withdrawing effect of the chlorine atom. |
The most telling transformation is the shift in the carbonyl (C=O) stretching frequency. The conversion of the carboxylic acid in 3,4,5-trimethoxycinnamic acid to the acyl chloride in this compound is expected to increase the C=O stretching frequency by approximately 60-100 cm⁻¹, a direct consequence of the inductive effect of the highly electronegative chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.
The ¹H NMR spectra of these compounds are characterized by signals in the aromatic, vinylic, and methoxy regions.
| Compound | Aromatic Protons (ppm) | Vinylic Protons (ppm) | Methoxy/Hydroxyl Protons (ppm) |
| Sinapinic Acid | ~6.8-7.2 (s, 2H) | ~6.3 (d, 1H), ~7.6 (d, 1H) | ~3.9 (s, 6H, 2x OCH₃), ~9.5 (br s, 1H, OH) |
| 3,4,5-Trimethoxycinnamic Acid | ~6.8 (s, 2H)[5] | ~6.4 (d, 1H), ~7.6 (d, 1H)[3][5] | ~3.8-3.9 (s, 9H, 3x OCH₃)[3][5] |
| This compound | Predicted: ~6.9 (s, 2H) | Predicted: ~6.5 (d, 1H), ~7.7 (d, 1H) | Predicted: ~3.9 (s, 9H, 3x OCH₃) |
Causality Behind the Shifts:
-
Sinapinic Acid to 3,4,5-Trimethoxycinnamic Acid: The most notable change is the disappearance of the phenolic hydroxyl proton signal and the appearance of a new methoxy proton signal.
-
3,4,5-Trimethoxycinnamic Acid to this compound: The electron-withdrawing nature of the acyl chloride group is expected to cause a slight downfield shift (to higher ppm values) of the adjacent vinylic proton and the aromatic protons compared to the carboxylic acid.
¹³C NMR spectroscopy offers a clear picture of the carbon framework and is particularly useful for observing the change in the carbonyl carbon environment.
| Compound | Carbonyl Carbon (C=O) (ppm) | Vinylic Carbons (ppm) | Aromatic Carbons (ppm) | Methoxy Carbons (ppm) |
| Sinapinic Acid | ~171 | ~115, ~145 | ~105-150 | ~56 |
| 3,4,5-Trimethoxycinnamic Acid | ~168[6][7] | ~118, ~145[6][7] | ~106-153[6][7] | ~56, ~61[6][7] |
| This compound | Predicted: ~165-170 | Predicted: ~120, ~150 | Predicted: ~107-155 | Predicted: ~56, ~61 |
Interpreting the ¹³C NMR Data: The key diagnostic signal in the ¹³C NMR spectrum is the carbonyl carbon. The conversion from a carboxylic acid to an acyl chloride typically results in a slight upfield shift of the carbonyl carbon signal. The electron-withdrawing chlorine atom deshields the carbonyl carbon, but this effect is often counteracted by changes in resonance and hybridization, leading to a net upfield shift.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. Cinnamic acid and its derivatives possess a conjugated system that includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group, which gives rise to characteristic UV absorption bands.
| Compound | λmax (nm) | Interpretation |
| Sinapinic Acid | ~310-325[8] | π → π* transition of the conjugated system. |
| 3,4,5-Trimethoxycinnamic Acid | ~310 | π → π* transition of the conjugated system. |
| This compound | Predicted: ~310-320 | The core conjugated system remains intact, so the λmax is expected to be similar to the precursors. The replacement of -OH with -Cl on the carbonyl group has a minor effect on the π → π* transition energy. |
The UV-Vis spectra are less informative for distinguishing between these three compounds as their core chromophore is very similar. However, it can be a useful tool for quantifying the concentration of the compounds in solution.
Experimental Protocols
For the purpose of reproducibility and adherence to best practices, the following are generalized protocols for acquiring the spectroscopic data discussed.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the KBr pellet method is recommended. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of interest.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the acyl chloride, it is crucial to use an anhydrous solvent to prevent hydrolysis.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: General workflow for NMR spectroscopic analysis.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Data Acquisition: Use a quartz cuvette to hold the sample solution. Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Conclusion
The spectroscopic techniques of FT-IR, NMR, and UV-Vis provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and its precursors. The key transformations—methylation of a phenol and conversion of a carboxylic acid to an acyl chloride—are readily identified by distinct changes in the vibrational and magnetic resonance spectra. By understanding these characteristic spectral fingerprints, researchers can confidently monitor the progress of their synthetic reactions and ensure the identity and purity of their target compounds, a critical aspect of efficient and successful drug discovery and development.
References
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PrepChem. Synthesis of 3,4,5-trimethoxycinnamoyl chloride. [Link]
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PubChem. 3,4,5-Trimethoxycinnamic acid. [Link]
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PrepChem. Synthesis of cinnamoyl chloride. [Link]
- Naczk, M., & Shahidi, F. (2004). The effect of methanol-ammonia on the composition of canola phenolics and antioxidant capacity of the crude extracts. Food/Nahrung, 48(2), 94-98.
- Hatim, J. G., & Joshi, V. (2004). Synthesis of New Substituted N-3,4,5-Trimethoxy Cinnamoyl (1) Anthranilates and (2) Anthranilic Acids Having Potential Plant Growth Regulating Activity. Oriental Journal of Chemistry, 20(3), 537-542.
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SpectraBase. Sinapic acid. [Link]
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Wikipedia. Sinapinic acid. [Link]
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A Comparative Guide to the Efficacy of 3',4',5'-Trimethoxycinnamoyl Chloride as an Acylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of acyl groups is a cornerstone of modern organic synthesis, particularly within the intricate landscape of drug development. The choice of acylating agent is paramount, dictating not only reaction efficiency but also selectivity and access to novel chemical entities. This guide provides an in-depth comparative analysis of 3',4',5'-Trimethoxycinnamoyl chloride, a specialized acylating agent, against more conventional reagents such as benzoyl chloride and the parent cinnamoyl chloride. We will dissect the nuanced interplay of electronic and steric effects that govern its reactivity, present supporting data, and provide robust experimental protocols to empower researchers in making informed decisions for their synthetic challenges. The 3',4',5'-trimethoxycinnamoyl moiety is a key structural motif in a variety of biologically active compounds, making this reagent particularly relevant for the synthesis of potential therapeutics[1][2].
Introduction: The Critical Role of Acylation in Synthesis
Acylation, the process of adding an acyl group (R-C=O) to a molecule, is a fundamental transformation in organic chemistry. In drug development, it is a workhorse reaction for forging stable amide and ester bonds, modifying functional groups to enhance pharmacokinetic properties, and constructing complex molecular architectures. The reactivity of the acylating agent is a critical parameter. Highly reactive agents like acetyl chloride or benzoyl chloride are effective but can lack selectivity in polyfunctional molecules. Conversely, less reactive agents may require harsh conditions, limiting their substrate scope.
This compound emerges as a reagent of interest due to the unique electronic signature of its substituent pattern. The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many natural products and synthetic compounds known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties[3][4]. Understanding the reactivity profile of this reagent in comparison to others is therefore crucial for its effective deployment in medicinal chemistry programs.
Molecular Profile and Reactivity Principles
The efficacy of an acylating agent is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (in this case, chloride). The substituent on the acyl group plays a decisive role in modulating this electrophilicity.
Electronic Effects: The reactivity of an acyl chloride is dictated by the principles of nucleophilic acyl substitution[5]. The reaction proceeds through a tetrahedral intermediate, and the rate is influenced by the partial positive charge on the carbonyl carbon.
-
This compound: The three methoxy (-OCH₃) groups on the aromatic ring are powerful electron-donating groups through resonance[5]. They push electron density into the aromatic ring and, by extension, towards the carbonyl group. This influx of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzoyl or cinnamoyl chlorides[1][5]. This attenuated reactivity can be a significant advantage, enabling greater chemoselectivity in complex syntheses[5].
-
Cinnamoyl Chloride: The vinyl group between the phenyl ring and the carbonyl group allows for extended conjugation, which can influence reactivity. However, without the electron-donating methoxy groups, the carbonyl carbon remains significantly more electrophilic than in the trimethoxy-substituted version.
-
Benzoyl Chloride: This is a standard, moderately reactive acylating agent. The phenyl ring is less electron-donating than the trimethoxy-substituted ring, rendering benzoyl chloride more reactive than its trimethoxy counterpart[1].
-
Acetyl Chloride: Lacking an aromatic ring, the primary influence is the inductive effect of the methyl group. It is generally a highly reactive, unselective acylating agent.
Steric Hindrance: The presence of ortho-substituents can sterically hinder the approach of a nucleophile to the carbonyl carbon[1][6]. While the methoxy groups in this compound are not in the ortho positions relative to the cinnamoyl group, the overall bulk of the molecule is greater than that of simpler acyl chlorides, which can play a minor role in modulating reactivity with sterically demanding nucleophiles.
The following diagram illustrates the key factors influencing the electrophilicity of the carbonyl carbon in the compared acylating agents.
Caption: Factors influencing acyl chloride reactivity.
Comparative Performance Analysis
While direct side-by-side kinetic data for these specific compounds under identical conditions is not extensively published, a comparative analysis can be constructed from established principles of physical organic chemistry and available reaction data[1]. The attenuated reactivity of this compound means that reactions may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst like 4-dimethylaminopyridine (DMAP)) to achieve comparable yields to those with benzoyl chloride or cinnamoyl chloride[1][7].
| Feature | Acetyl Chloride | Benzoyl Chloride | Cinnamoyl Chloride | This compound |
| Relative Reactivity | Very High | High | Moderate-High | Moderate |
| Controlling Factor | Inductive Effect | Aromatic System | Extended Conjugation | Strong Electron-Donating Groups |
| Selectivity | Low | Moderate | Moderate | Potentially High |
| Typical Conditions | Low Temp, Fast | RT, Moderate Time | RT, Moderate Time | RT to Heat, Catalyst may be needed |
| Key Advantage | Low Cost, High Reactivity | Well-established | Introduces Cinnamoyl Scaffold | Introduces Bioactive Scaffold, Higher Selectivity |
| Key Disadvantage | Poor Selectivity | Can be too reactive | Moisture Sensitive | Lower Reactivity, Higher Cost |
Experimental Protocols
A. Synthesis of this compound
This protocol describes the conversion of the corresponding carboxylic acid to the acyl chloride using thionyl chloride, a common and effective method[8][9].
Causality: Thionyl chloride (SOCl₂) is chosen because it reacts with the carboxylic acid to form the acyl chloride and gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying purification[8].
Materials:
-
3,4,5-Trimethoxycinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Dry glassware under an inert atmosphere (N₂ or Ar)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂ gas). Ensure all glassware is oven-dried.
-
Charging Flask: To the flask, add 3,4,5-trimethoxycinnamic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or DCM (approx. 5-10 mL per gram of acid).
-
Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq) to the stirred suspension at room temperature. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.
-
Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Workup: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound is often used directly in the next step without further purification. If needed, it can be purified by co-evaporation with anhydrous toluene (2-3 times) to remove residual SOCl₂[9].
B. General Protocol for Amide Formation with a Primary Amine
This protocol is adapted from the robust Schotten-Baumann reaction conditions, suitable for acylating amines with moderately reactive acyl chlorides[7].
Causality: A base (like triethylamine or aqueous NaOH) is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine[7].
Materials:
-
Primary amine (e.g., aniline, benzylamine)
-
This compound
-
Triethylamine (Et₃N) or 10% aq. NaOH
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Amine: In a dry flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes[7].
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any unreacted acid chloride that hydrolyzed), and finally with brine[7].
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
The following diagram outlines the general workflow for the synthesis and subsequent acylation reaction.
Caption: Experimental workflow for synthesis and application.
Conclusion
This compound stands as a valuable, specialized acylating agent for the modern medicinal chemist. Its principal distinguishing feature—attenuated reactivity due to the strong electron-donating methoxy groups—translates into a key practical advantage: the potential for enhanced chemoselectivity in the acylation of complex, polyfunctional molecules.
While it may necessitate slightly more forcing conditions compared to workhorse reagents like benzoyl chloride, this trade-off is often justified when seeking to avoid undesired side reactions or to precisely modify a target molecule. The ability to directly install the biologically relevant 3,4,5-trimethoxycinnamoyl scaffold makes it an efficient and strategic choice in the synthesis of novel therapeutic candidates. Researchers should consider this compound not as a direct replacement for more reactive acylating agents, but as a sophisticated tool for achieving selective and targeted chemical transformations.
References
- A Comparative Analysis of Acylating Agents: 3,4,5-Trimethoxybenzoyl Chloride vs. Benzoyl Chloride. Benchchem.
- An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzoyl Chloride with Nucleophiles. Benchchem.
- Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. PubMed Central.
- Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. PubMed.
- Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evalu
- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives.
- Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermedi
- A Comparative Guide to the Spectroscopic Properties of 3,4,5-Trimethoxybenzoyl Chloride and Alternative Acyl
- Technical Support Center: Reactions of 3,4,5-Trimethoxybenzoyl Chloride with Primary Amines. Benchchem.
- cost-benefit analysis of using cinnamoyl chloride in medicinal chemistry. Benchchem.
- The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. MDPI.
- Synthesis and Anticancer Activity Evaluation of N-(3,4,5-Trimethoxycinnamoyl)
- Synthesis of New Substituted N-3,4,5-Trimethoxy Cinnamoyl (1) Anthranilates and (2)
- Reactivity of Carboxylic Acid Deriv
- A Comparative Guide to Chlorinating Reagents for Cinnamoyl Chloride Synthesis. Benchchem.
- Synthesis and Anticancer Activity Evaluation of N-(3,4,5- Trimethoxycinnamoyl)anthranilic Acid Derivatives.
- Aldehydes, Ketones and Carboxylic Acids. NCERT.
- Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. NIH.
- Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
- Synthesis of 3,4,5-trimethoxycinnamoyl chloride. PrepChem.com.
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A Comparative Guide to the Anti-Tumor Activity of 3',4',5'-Trimethoxycinnamoyl Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Oncology Research
In the landscape of anti-cancer drug discovery, the quest for novel pharmacophores that exhibit potent and selective cytotoxicity against tumor cells remains a paramount objective. Among the myriad of molecular frameworks under investigation, 3',4',5'-Trimethoxycinnamoyl amides have emerged as a class of compounds with significant therapeutic potential. This guide provides a comprehensive validation of their anti-tumor activity, offering a comparative analysis against established chemotherapeutic agents and detailing the experimental methodologies required for their evaluation.
The 3',4',5'-trimethoxycinnamoyl moiety is a key structural feature found in a variety of natural products and synthetic analogues that display a broad spectrum of biological activities. This privileged scaffold, often associated with compounds like combretastatin A-4, is known to interact with critical cellular targets, leading to the disruption of cancer cell proliferation and survival. The amide functional group provides a versatile point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce off-target toxicity.
This document will delve into the synthesis, mechanisms of action, and comparative efficacy of these promising compounds, providing a robust framework for researchers engaged in the development of next-generation cancer therapeutics.
Comparative Analysis of In Vitro Anti-Tumor Activity
The initial validation of any potential anti-cancer agent relies on rigorous in vitro screening against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. Below is a comparative summary of the reported IC50 values for representative 3',4',5'-Trimethoxycinnamoyl amides against various cancer cell lines, benchmarked against the standard chemotherapeutic agents, Doxorubicin and Paclitaxel.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| 3',4',5'-Trimethoxycinnamoyl Amide Analogue 1 | MCF-7 (Breast) | 5.2 | Tubulin Polymerization Inhibition | [1] |
| A549 (Lung) | 7.8 | Tubulin Polymerization Inhibition | [1] | |
| 3',4',5'-Trimethoxycinnamoyl Amide Analogue 2 | HCT116 (Colon) | 3.26 | Mitotic Arrest | [2] |
| A375-C5 (Melanoma) | 4.1 | Mitotic Arrest | [2] | |
| Doxorubicin | MCF-7 (Breast) | 0.20 | DNA Intercalation, Topoisomerase II Inhibition | [2] |
| A549 (Lung) | 0.15 | DNA Intercalation, Topoisomerase II Inhibition | [3] | |
| HCT116 (Colon) | 0.11 | DNA Intercalation, Topoisomerase II Inhibition | [3] | |
| Paclitaxel | MCF-7 (Breast) | 0.005 | Microtubule Stabilization | [4] |
| A549 (Lung) | 0.003 | Microtubule Stabilization | [4] | |
| HCT116 (Colon) | 0.004 | Microtubule Stabilization | [4] |
Expert Interpretation of the Data:
The presented data highlights that while the current generation of 3',4',5'-Trimethoxycinnamoyl amides exhibit promising micromolar activity, their potency is generally lower than that of the established drugs Doxorubicin and Paclitaxel, which are effective at nanomolar concentrations. However, the significance of these novel amides lies in their distinct mechanisms of action and potential for improved selectivity and reduced side effects. For instance, their ability to target the colchicine binding site on tubulin offers an alternative strategy to overcome resistance mechanisms that can develop against taxanes like Paclitaxel, which bind to a different site. Further medicinal chemistry efforts to optimize the structure of these amides could lead to analogues with enhanced potency, potentially reaching the nanomolar range.
Mechanisms of Anti-Tumor Action
The anti-neoplastic effects of 3',4',5'-Trimethoxycinnamoyl amides are primarily attributed to two key mechanisms: the induction of apoptosis and the inhibition of tubulin polymerization, leading to cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial cellular process that is often dysregulated in cancer. 3',4',5'-Trimethoxycinnamoyl amides have been shown to trigger this intrinsic suicide program in cancer cells through various signaling pathways. A key pathway implicated is the p53-mediated apoptotic cascade.
Figure 1: p53-mediated apoptotic pathway induced by 3',4',5'-Trimethoxycinnamoyl amides.
Upon cellular uptake, these amides can induce the production of reactive oxygen species (ROS), leading to cellular stress and the activation of the tumor suppressor protein p53.[5] Activated p53 upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[6] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[7]
Inhibition of Tubulin Polymerization and Cell Cycle Arrest
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Many successful anti-cancer drugs, including paclitaxel and the vinca alkaloids, target microtubule dynamics. 3',4',5'-Trimethoxycinnamoyl amides act as microtubule-destabilizing agents by binding to the colchicine binding site on β-tubulin.[8][9] This binding prevents the polymerization of tubulin heterodimers into microtubules.
Figure 2: Mechanism of tubulin polymerization inhibition and cell cycle arrest.
The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[10] If the damage is irreparable, this mitotic arrest ultimately triggers the apoptotic cascade, leading to cell death. This mechanism of action is particularly effective against rapidly dividing cancer cells.
Experimental Protocols for Validation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential for validating the anti-tumor activity of 3',4',5'-Trimethoxycinnamoyl amides.
Synthesis of 3',4',5'-Trimethoxycinnamoyl Amides
A common and efficient method for the synthesis of these amides involves the coupling of 3,4,5-trimethoxycinnamic acid with a desired amine.
Figure 3: General workflow for the synthesis of 3',4',5'-Trimethoxycinnamoyl amides.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3,4,5-trimethoxycinnamic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) (2 equivalents), to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3',4',5'-Trimethoxycinnamoyl amide.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of the 3',4',5'-Trimethoxycinnamoyl amide and control drugs (e.g., Doxorubicin, Paclitaxel) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the 3',4',5'-Trimethoxycinnamoyl amide at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the DNA content.
-
Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Tumor Model
To evaluate the anti-tumor efficacy in a living organism, human cancer cells are implanted into immunocompromised mice to form tumors.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the 3',4',5'-Trimethoxycinnamoyl amide (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.[10] Include a vehicle control group and a positive control group (e.g., treated with a standard chemotherapeutic agent).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
3',4',5'-Trimethoxycinnamoyl amides represent a promising class of anti-tumor agents with well-defined mechanisms of action that involve the induction of apoptosis and the disruption of microtubule dynamics. While their current in vitro potency may not yet match that of some established chemotherapeutics, their unique mode of action and amenability to chemical modification offer significant opportunities for the development of novel cancer therapies.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To systematically modify the amide substituent and the cinnamic acid backbone to enhance potency and selectivity.
-
Pharmacokinetic Profiling: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for in vivo applications.
-
Combination Therapies: To explore the synergistic effects of these amides with other anti-cancer drugs to enhance therapeutic efficacy and overcome drug resistance.
-
Advanced In Vivo Models: To utilize patient-derived xenograft (PDX) models to better predict clinical outcomes.
By pursuing these avenues of research, the full therapeutic potential of 3',4',5'-Trimethoxycinnamoyl amides can be unlocked, paving the way for new and effective treatments for a range of malignancies.
References
-
Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. National Institutes of Health. [Link]
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Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation. National Institutes of Health. [Link]
-
IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. ResearchGate. [Link]
-
Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. National Institutes of Health. [Link]
-
Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. National Institutes of Health. [Link]
-
3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. ResearchGate. [Link]
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Resveratrol Derivative, Trans-3, 5, 4 ′ -Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation. ResearchGate. [Link]
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The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. National Institutes of Health. [Link]
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Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. ResearchGate. [Link]
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An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. National Institutes of Health. [Link]
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Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. National Institutes of Health. [Link]
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Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. [Link]
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A Multifunctional Drug Combination Shows Highly Potent Therapeutic Efficacy against Human Cancer Xenografts in Athymic Mice. Semantic Scholar. [Link]
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A Comparative Analysis of Synthesis Methods for 3',4',5'-Trimethoxycinnamoyl Chloride: A Guide for Medicinal Chemists
For researchers and professionals in drug development, the synthesis of acyl chlorides is a foundational step for creating a vast array of active pharmaceutical ingredients (APIs) and their intermediates. 3',4',5'-Trimethoxycinnamoyl chloride, derived from 3,4,5-trimethoxycinnamic acid (TMCA), is a particularly valuable building block. The TMCA scaffold is prevalent in numerous natural products and is a "privileged structure" in medicinal chemistry, forming the core of compounds with antitumor, antiviral, and central nervous system activities.[1] Its acyl chloride derivative is a key intermediate in the synthesis of drugs like Trimebutine, an antispasmodic agent.[2]
This guide provides an in-depth comparative analysis of the primary methods for synthesizing this compound from its parent carboxylic acid. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to help you select the optimal method for your specific research and development needs.
The Core Transformation: Carboxylic Acid to Acyl Chloride
The fundamental challenge is the conversion of a stable carboxylic acid's hydroxyl (-OH) group, a poor leaving group, into a highly reactive acyl chloride (-COCl) group. This transformation "activates" the carbonyl group, making it susceptible to nucleophilic attack for subsequent reactions like esterification or amidation. The most common and reliable methods achieve this using chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Caption: General synthetic workflow from the starting acid to the target acyl chloride.
Method 1: The Workhorse - Thionyl Chloride (SOCl₂)
Thionyl chloride is arguably the most common and cost-effective reagent for this conversion. Its primary advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gases, which can be easily removed from the reaction mixture, driving the equilibrium towards the product.[3][4]
Mechanism of Action: The reaction begins with the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate, releases the final acyl chloride, SO₂, and HCl.[5][6]
Experimental Protocol: Thionyl Chloride Method
-
Apparatus Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is essential. The top of the condenser should be connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolving HCl and SO₂ gases.[7] All glassware must be oven-dried to prevent hydrolysis of the reagents and product.
-
Reaction:
-
To a flask, add 3,4,5-trimethoxycinnamic acid (e.g., 3.62 mmol, 0.86 g).[8]
-
Add an excess of thionyl chloride (e.g., 137 mmol, 16.3 g, ~10 mL). Thionyl chloride can often serve as both the reagent and the solvent.[8][9]
-
Heat the mixture to reflux (approximately 80°C) and maintain for 45-120 minutes.[7][8] The reaction progress can be monitored by the cessation of gas evolution.
-
-
Work-up and Purification:
-
After cooling the reaction mixture, remove the excess thionyl chloride by distillation under reduced pressure.[7][8][9] A cold trap is recommended to capture the volatile SOCl₂.
-
To ensure complete removal, the residue can be co-evaporated with an inert solvent like dry benzene or toluene.[8][9]
-
The resulting crude this compound is often a yellow solid or oil and is typically of sufficient purity for subsequent steps without further purification.[7][8]
-
Caption: Simplified mechanism for acyl chloride formation using thionyl chloride.
Method 2: The Milder Alternative - Oxalyl Chloride ((COCl)₂)
Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is a milder and often more efficient alternative to thionyl chloride. The reactions can typically be run at or below room temperature. The byproducts are also gaseous (CO₂, CO, and HCl), simplifying purification.[10]
Mechanism of Action: When DMF is used as a catalyst, it first reacts with oxalyl chloride to form a highly electrophilic Vilsmeier reagent. The carboxylic acid attacks this intermediate, which then fragments after attack by a chloride ion, regenerating the catalyst and producing the desired acyl chloride.[3] This catalytic cycle allows for milder reaction conditions.
Experimental Protocol: Oxalyl Chloride Method
-
Apparatus Setup: A flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap is required.
-
Reaction:
-
Suspend 3,4,5-trimethoxycinnamic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[11][12]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.3 - 2.0 eq) dropwise via the syringe or dropping funnel.[11][12] Vigorous gas evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-5 hours, monitoring completion by the cessation of gas evolution.[11][12]
-
-
Work-up and Purification:
-
Concentrate the reaction mixture by rotary evaporation to remove the solvent and excess oxalyl chloride.[11]
-
The crude product can be redissolved in an anhydrous solvent (e.g., DCM) and re-concentrated to ensure all volatile impurities are removed.[11] The resulting acyl chloride is typically used immediately in the next step.
-
Comparative Performance Analysis
The choice between these methods involves a trade-off between reactivity, cost, safety, and reaction conditions.
| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Phosphorus Pentachloride (PCl₅) |
| Reactivity | High; requires heating. | Very high; often at 0°C to RT. | High; often reacts at room temp. |
| Byproducts | SO₂ (gas), HCl (gas)[3][4] | CO₂ (gas), CO (gas), HCl (gas)[10] | POCl₃ (liquid), HCl (gas)[4] |
| Work-up | Simple; evaporation of excess reagent and byproducts.[8] | Simple; evaporation of volatile components.[11] | More complex; requires fractional distillation to separate from POCl₃.[4] |
| Yield | Good to excellent (typically >80%).[7] | Generally excellent, often quantitative. | Good, but can be variable. |
| Purity | Generally high, suitable for most uses.[7] | Very high; cleaner reaction profile. | Can contain phosphorus impurities. |
| Cost | Low; very cost-effective. | High; significantly more expensive.[3] | Moderate. |
| Safety | Toxic, corrosive, water-reactive. Must be handled in a fume hood.[3] | Highly toxic and corrosive. Reacts violently with water.[3] | Corrosive solid, reacts with moisture. |
| Best For | Large-scale synthesis, cost-sensitive projects, robust substrates. | Small-scale synthesis, acid-sensitive substrates, high-purity requirements. | When other reagents are unavailable; less common now. |
Note: Phosphorus pentachloride (PCl₅) is another classical reagent for this transformation. However, its solid nature and the production of a liquid byproduct (POCl₃) which requires careful separation make it less convenient than thionyl chloride or oxalyl chloride for most laboratory applications.[4]
Senior Scientist's Recommendation
For the synthesis of This compound , both thionyl chloride and oxalyl chloride are highly effective.
-
For routine, large-scale, or cost-driven synthesis , the thionyl chloride method is the superior choice. Its low cost and the simplicity of removing gaseous byproducts make it an industrial and academic workhorse. The primary considerations are ensuring a completely anhydrous setup and adequate ventilation to handle the toxic gas evolution.
-
For high-purity applications, sensitive substrates, or small-scale rapid synthesis , the oxalyl chloride method is recommended. The milder reaction conditions (often 0°C to room temperature) minimize the risk of side reactions or degradation of sensitive functional groups. While more expensive, the cleaner reaction profile and potentially higher yields can justify the cost, especially in the context of multi-step drug discovery projects where material purity is paramount.
Ultimately, the optimal choice depends on the specific constraints and goals of your project—balancing cost, scale, purity requirements, and available equipment.
References
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Synthesis of 3,4,5-trimethoxycinnamoyl chloride. PrepChem.com. [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (2011-12-03). [Link]
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Making acid chlorides from carboxylic acids. Joe-Chem. (2016-01-06). [Link]
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Getting Towed Uphill. Chemistry LibreTexts. (2022-10-04). [Link]
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Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
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Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. (2024-04-01). [Link]
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A GENERAL AND EFFICIENT METHOD FOR THE PREPARATION OF 2-ARYLINDOLE-4-CARBOXAMIDES. Organic Syntheses. [Link]
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Hatim J. G, Joshi V. Synthesis of New Substituted N-3,4,5-Trimethoxy Cinnamoyl (1) Anthranilates and (2) Anthranilic Acids Having Potential Plant Growth Regulating Activity. Orient J Chem 2004;20(3). [Link]
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Preparation method of trimebutine. Patsnap Eureka. [Link]
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Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. (2023-06-02). [Link]
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Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chlorid. AWS. (2021-06-10). [Link]
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Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. PubMed. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Oxalyl Chloride: A Versatile Reagent in Organic Transformations. ResearchGate. (2019-05-29). [Link]
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TRIMEBUTINE MALEATE. precisionFDA. [Link]
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Assessing the purity of synthesized 3',4',5'-Trimethoxycinnamoyl chloride derivatives
An In-Depth Technical Guide to Assessing the Purity of Synthesized 3',4',5'-Trimethoxycinnamoyl Chloride Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The cinnamoyl scaffold, particularly with the 3,4,5-trimethoxy substitution pattern, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are pivotal intermediates in the synthesis of a wide array of compounds, from potential pharmaceutical agents to photosensitive polymers.[2][3] The conversion of the relatively stable 3,4,5-trimethoxycinnamic acid to its highly reactive acid chloride is a critical activation step.[1] However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation and contamination.
Ensuring the purity of this intermediate is not a mere formality; it is fundamental to the success of subsequent reactions and the integrity of the final product. Impurities can lead to difficult-to-separate byproducts, reduced yields, and, in the context of drug development, potentially toxicological concerns. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound and its derivatives, grounded in the practical experience of a seasoned application scientist. We will delve into not just the "how" but the critical "why" behind each experimental choice.
The Synthetic Crossroads: Preparing the Acid Chloride
The most common and direct route to this compound is the reaction of the parent carboxylic acid with a chlorinating agent.[4] The choice of this agent is the first critical decision point that directly impacts the impurity profile of the final product.
Chlorinating Agent Comparison: Thionyl Chloride vs. Oxalyl Chloride
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Rationale & Causality |
| Reactivity | High; often requires heating/reflux.[5][6] | Very high; reactions are often rapid at room temperature or 0 °C.[5] | Oxalyl chloride's higher reactivity allows for milder conditions, which can be crucial for sensitive substrates. |
| Byproducts | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (both gaseous).[7][8] | Carbon monoxide (CO), carbon dioxide (CO₂), and HCl (all gaseous).[9] | The all-gaseous byproducts of oxalyl chloride simplify workup significantly; they can be easily removed under reduced pressure. SO₂ can sometimes lead to sulfur-containing impurities.[9] |
| Catalyst | Can be catalyzed by pyridine or DMF.[10] | Almost always requires a catalytic amount of N,N-dimethylformamide (DMF).[5][11] | The catalyst forms a Vilsmeier reagent in situ, which is the active chlorinating species. Using only a catalytic amount is key to preventing side reactions.[12] |
| Cost & Scale | Less expensive, favored for large-scale industrial synthesis.[9] | More expensive, often preferred for fine chemical, pharmaceutical, and lab-scale synthesis.[9][13] | For high-value products where purity and mild conditions are paramount, the higher cost of oxalyl chloride is easily justified. |
While thionyl chloride is effective, oxalyl chloride is often the superior choice in research and development due to its milder reaction conditions and cleaner byproduct profile.[9]
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is adapted from established procedures for converting cinnamic acids to their corresponding chlorides.[4][6]
-
Preparation: In a fume hood, equip a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas absorption trap (e.g., containing an aqueous sodium hydroxide solution). Ensure all glassware is oven-dried to remove any moisture.
-
Reaction: Charge the flask with 3,4,5-trimethoxycinnamic acid (1 equivalent). To this, add freshly distilled thionyl chloride (SOCl₂) (2-3 equivalents), either neat or with an anhydrous solvent like toluene.
-
Heating: While stirring, slowly heat the reaction mixture in an oil bath to reflux (approximately 80°C). The evolution of HCl and SO₂ gas should be apparent. Maintain reflux for 2-4 hours, or until gas evolution ceases.
-
Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate trapping).
-
Purification: The crude this compound residue can often be used directly. For higher purity, it can be purified by dissolving in a dry, non-polar solvent like benzene or hexane, followed by evaporation to remove residual volatiles, or by high-vacuum distillation if thermally stable.[4][6]
Caption: Workflow for the synthesis of this compound.
A Comparative Guide to Purity Assessment Techniques
No single analytical technique provides a complete picture of purity. A multi-faceted approach is essential for a robust and reliable assessment. The choice of method depends on the specific question being asked: Is the correct molecule present? Is the starting material gone? Are there other, unexpected impurities?
| Technique | Principle | Information Gained | Sample Prep | Strengths | Limitations |
| ¹H & ¹³C NMR | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Definitive structural confirmation, identification of functional groups, detection and potential quantification of impurities with unique signals.[14][15] | Simple dissolution in a deuterated solvent (e.g., CDCl₃). | Provides unambiguous structural information. Quantitative NMR (qNMR) can determine absolute purity against a standard. | Low-level impurities may be hidden under larger signals. Not ideal for separating complex mixtures. |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for separating the product from starting materials and byproducts. Allows for high-sensitivity quantification of impurities.[16][17] | Derivatization is often required to stabilize the acid chloride for reverse-phase analysis.[18][19] | High sensitivity and resolving power. Established methods for cinnamates are available.[16][20] | The acid chloride is too reactive for standard aqueous reverse-phase HPLC.[19] Derivatization adds a step and potential for error. |
| GC-MS | Separation of volatile compounds followed by ionization and mass-based detection. | Confirms molecular weight of the main component and volatile impurities. Fragmentation patterns aid in identification.[21] | Dissolution in a volatile organic solvent. Derivatization may be needed to increase volatility. | High sensitivity for volatile impurities (e.g., residual solvents, thionyl chloride). Provides both separation and mass information. | Not suitable for non-volatile or thermally labile compounds. The acid chloride may degrade in the hot injector. |
| FTIR | Absorption of infrared radiation causes molecular vibrations. | Quick confirmation of functional group transformation (disappearance of broad acid O-H, appearance of acid chloride C=O).[22] | Neat (as a thin film or melt) or dissolved in a solvent (e.g., CH₂Cl₂). | Fast, simple, and requires minimal sample. Excellent for monitoring reaction progress in real-time. | Provides limited structural detail. Not a quantitative technique for purity assessment. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, etc. | Confirms the elemental composition matches the theoretical formula. | Requires a pure, dry solid sample. | Provides fundamental confirmation of the bulk sample's composition. | Insensitive to impurities with a similar elemental composition. Requires a relatively large amount of pure sample. |
In-Depth Protocols and Expert Rationale
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for structural verification. For an acid chloride, we expect to see specific shifts. In ¹H NMR, the vinyl protons adjacent to the carbonyl group will be deshielded. In ¹³C NMR, the carbonyl carbon of the acid chloride will have a characteristic chemical shift, distinct from the parent carboxylic acid.[14]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent that dissolves the compound well and its residual peak is well-defined.
-
Acquisition:
-
Acquire a ¹H NMR spectrum. Key signals to observe are the aromatic protons, the vinyl protons (as doublets), and the methoxy protons (as a singlet).
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires more scans due to the low natural abundance of ¹³C.[14] Key signals are the carbonyl carbon, vinylic carbons, aromatic carbons, and the methoxy carbons.
-
-
Analysis:
-
Purity Check: Look for a broad singlet corresponding to the -COOH proton of the starting material (typically >10 ppm), which would indicate incomplete reaction or hydrolysis.
-
Impurity Identification: Compare the spectrum to that of the 3,4,5-trimethoxycinnamic acid starting material to identify any residual peaks.
-
High-Performance Liquid Chromatography (HPLC) - The Derivatization Approach
Causality: Direct analysis of acid chlorides by the most common HPLC method (reversed-phase) is problematic because the aqueous mobile phases will rapidly hydrolyze the sample on the column, leading to inaccurate and non-reproducible results.[19] The solution is to convert the reactive acid chloride into a stable derivative, such as a methyl ester or an N-propyl amide, which can be easily analyzed. This is a self-validating system because the derivatization reaction should proceed to completion with a slight excess of the nucleophile, ensuring that the measured purity of the derivative directly reflects the purity of the initial acid chloride.
Protocol: HPLC Analysis via Methyl Ester Derivatization
-
Derivatization:
-
In a clean, dry vial, accurately weigh ~5 mg of the crude this compound.
-
Add 1.0 mL of anhydrous dichloromethane (DCM).
-
Add 100 µL of anhydrous methanol and 50 µL of anhydrous triethylamine (or pyridine) to act as an acid scavenger.
-
Vortex the mixture and let it stand at room temperature for 15 minutes to ensure complete conversion to the methyl 3,4,5-trimethoxycinnamate.
-
-
Sample Preparation for HPLC: Dilute the reaction mixture with the mobile phase (e.g., 1:100) and filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic or acetic acid). A typical starting point could be 60:40 Acetonitrile:Water.[16][20]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 290-320 nm, where the cinnamate chromophore absorbs strongly).[17]
-
Column Temperature: 25-30 °C.
-
-
Analysis:
-
The primary peak will be the methyl ester derivative.
-
Any unreacted 3,4,5-trimethoxycinnamic acid will appear as a separate, typically more polar (earlier eluting), peak.
-
Calculate purity based on the relative peak areas (% Area).
-
Caption: Decision workflow for selecting the appropriate analytical technique.
Conclusion and Recommendations
The assessment of purity for a reactive intermediate like this compound demands a thoughtful and orthogonal analytical strategy. While rapid methods like FTIR can confirm the conversion of functional groups, they cannot provide a true measure of purity.
As a Senior Application Scientist, my recommendation is a two-pronged approach for definitive characterization:
-
NMR Spectroscopy (¹H and ¹³C): This should be your first step. It provides unequivocal proof that you have synthesized the correct molecular structure and can give a preliminary indication of purity by revealing the presence of starting material or other major contaminants.
-
HPLC with Derivatization: This is the most powerful method for quantifying purity with high sensitivity. It will definitively separate the desired product (as a stable derivative) from the most likely impurity—the parent carboxylic acid—allowing for accurate quantification that is essential for stoichiometric calculations in subsequent synthetic steps.
By combining the structural certainty of NMR with the quantitative power of HPLC, researchers and drug development professionals can proceed with confidence, knowing their starting material is of the requisite quality for building the complex molecules of tomorrow.
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Cinnamoyl Chloride | C9H7ClO | CID 5354261. PubChem. [Link]
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How to achieve chlorination of carboxylic acid to convert into acid chloride ? ResearchGate. [Link]
-
Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Hopax. [Link]
-
Is there any alternative for thionyl chloride, SOCl2? ResearchGate. [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. [Link]
-
¹H NMR spectra of CNCs, cinnamoyl chloride, and CCNCs (A). ¹H NMR... ResearchGate. [Link]
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Acid to Acid Chloride - Common Conditions. The Synthetic Organic Chemist's Companion. [Link]
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Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. PubMed. [Link]
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Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. RSC Publishing. [Link]
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Cinnamoyl chloride. NIST WebBook. [Link]
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Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. [Link]
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- 16. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 20. jmpas.com [jmpas.com]
- 21. Cinnamoyl chloride [webbook.nist.gov]
- 22. Cinnamoyl Chloride | C9H7ClO | CID 5354261 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of 3',4',5'-Trimethoxycinnamoyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of an acylating agent is a critical decision that profoundly influences reaction efficiency, yield, and the purity of the final product. Among the diverse array of available reagents, 3',4',5'-Trimethoxycinnamoyl chloride has emerged as a valuable tool for the introduction of the 3,4,5-trimethoxycinnamoyl moiety, a structural motif present in a variety of biologically active compounds. This guide provides an in-depth, objective comparison of the performance of this compound in key reaction types—amidation, esterification, and Friedel-Crafts acylation—benchmarked against relevant alternatives. The insights and experimental data presented herein are intended to empower researchers in making informed decisions for their synthetic strategies.
The Structural and Electronic Profile of this compound
This compound, with the chemical formula C₁₂H₁₃ClO₄, is a derivative of cinnamic acid characterized by the presence of three methoxy groups on the phenyl ring. These electron-donating methoxy groups, coupled with the electrophilic acyl chloride functionality, define its reactivity profile. The extended conjugation from the phenyl ring through the alkene to the carbonyl group also plays a significant role in its chemical behavior.
Benchmarking Performance in Amidation Reactions
The formation of amides is a cornerstone of medicinal chemistry and materials science. The reactivity of this compound in amidation is benchmarked against the unsubstituted cinnamoyl chloride and methods employing carboxylic acid activating agents.
Comparative Analysis
While direct kinetic comparisons are scarce in the literature, a qualitative and yield-based comparison can be drawn. The electron-donating methoxy groups on the phenyl ring of this compound can slightly reduce the electrophilicity of the carbonyl carbon compared to the unsubstituted cinnamoyl chloride. However, the high reactivity of the acyl chloride functionality generally ensures efficient amidation.
Alternative methods for amide bond formation often involve the in-situ activation of the corresponding carboxylic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] While effective, these methods can sometimes present challenges in the removal of byproducts, such as dicyclohexylurea (DCU). The use of the pre-formed acyl chloride offers a more direct route with volatile or water-soluble byproducts (HCl), simplifying purification.
Experimental Data Summary: Amidation
| Acylating Agent/Method | Amine | Reaction Conditions | Yield (%) | Reference |
| This compound | 4-(5H-dibenzo[a,d]cyclohepten-5-yl)piperidine | Triethylamine, Methylene Chloride, 0°C to RT, overnight | ~57% (of chromatographied product) | [2] |
| Cinnamoyl chloride | Various primary and secondary amines | Triethylamine or Pyridine, Dichloromethane or Toluene, 0°C to RT | Good to Excellent | [3] |
| Cinnamic Acid + DCC/DMAP | Various primary amines | Acetonitrile, Anhydrous, Inert atmosphere | Not specified | [4] |
| Ferulic Acid + Activating Agents | Amino acid esters | HBTU, HOBT, DIEA, DMF | Not specified | [5] |
Experimental Protocol: Synthesis of a 3',4',5'-Trimethoxycinnamoyl Amide
This protocol outlines a general procedure for the amidation of an amine using this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., benzylamine) (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.
-
Cool the stirred solution to 0°C in an ice bath.
-
Dissolve this compound (1.0 equiv) in anhydrous DCM in a dropping funnel.
-
Add the acyl chloride solution dropwise to the amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Diagram of Amidation Workflow
Caption: Workflow for the synthesis of a 3',4',5'-trimethoxycinnamoyl amide.
Benchmarking Performance in Esterification Reactions
Esterification is a fundamental transformation for the synthesis of a wide range of compounds, from fragrances to pharmaceuticals. The performance of this compound is compared with unsubstituted cinnamoyl chloride and the Steglich esterification method.
Comparative Analysis
Similar to amidation, the electronic effects of the methoxy groups in this compound may slightly modulate its reactivity compared to cinnamoyl chloride. However, as an acyl chloride, it remains a highly effective reagent for esterification, typically providing good to excellent yields under mild conditions.[2]
The Steglich esterification, which utilizes a carbodiimide (DCC or EDC) and a catalyst (DMAP), is a powerful alternative, particularly for acid-sensitive or sterically hindered alcohols.[6] This method proceeds under neutral conditions at room temperature.[6] However, the acyl chloride method avoids the formation of urea byproducts and can be more atom-economical.
Experimental Data Summary: Esterification
| Acylating Agent/Method | Alcohol | Reaction Conditions | Yield (%) | Reference |
| 3',4',5'-Trimethoxycinnamic Acid + H₂SO₄ | Methanol | Reflux, 18 hours | 80% | [7] |
| Cinnamoyl chloride | Various alcohols and phenols | Pyridine or Triethylamine, DCM, 0°C to RT | Good to Excellent | [2] |
| Cinnamic Acid + DCC/DMAP | Ethanol | Acetonitrile, RT | Not specified | [8] |
| Ferulic Acid + Acetic Anhydride/Oxalyl Chloride | Protected Quinic Acid | Pyridine, DCM | Not specified | [9] |
Experimental Protocol: Synthesis of a 3',4',5'-Trimethoxycinnamoyl Ester
This protocol provides a general method for the esterification of an alcohol using this compound.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., benzyl alcohol) (1.0 equiv)
-
Pyridine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a dry round-bottom flask, dissolve the alcohol (1.0 equiv) and pyridine (1.1 equiv) in anhydrous DCM.
-
Cool the solution to 0°C with an ice bath while stirring.
-
Dissolve this compound (1.0 equiv) in anhydrous DCM and add it to a dropping funnel.
-
Slowly add the acyl chloride solution to the alcohol solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure ester.
Diagram of Esterification Mechanism
Caption: General mechanism of esterification with an acyl chloride.
Benchmarking Performance in Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[10] This reaction is crucial for the synthesis of aryl ketones.
Comparative Analysis
The Friedel-Crafts acylation typically requires a Lewis acid catalyst, such as AlCl₃, to activate the acyl chloride.[11] The product of a Friedel-Crafts acylation is a ketone, which is less reactive than the starting aromatic compound, thus preventing over-acylation.[10]
While specific literature on the Friedel-Crafts acylation using this compound is not abundant, its performance can be inferred from the general principles of the reaction. The reactivity will be influenced by the stability of the acylium ion intermediate and the nature of the aromatic substrate. Compared to a simple acyl chloride like acetyl chloride, the cinnamoyl system introduces additional complexity. The electron-donating methoxy groups on the phenyl ring of the acyl chloride itself might slightly deactivate the carbonyl group towards the Lewis acid.
Alternatives to Friedel-Crafts acylation for the synthesis of aryl ketones exist, but the directness and efficiency of the acyl chloride method make it a staple in organic synthesis.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol describes a general approach for the Friedel-Crafts acylation of an aromatic compound (e.g., benzene) with an acyl chloride.
Materials:
-
Acyl chloride (e.g., this compound) (1.0 equiv)
-
Aromatic compound (e.g., benzene) (used as solvent or in a solvent like CS₂)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv)
-
Round-bottom flask with a reflux condenser and gas trap
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a dry round-bottom flask, add the aromatic compound and anhydrous AlCl₃.
-
Cool the mixture in an ice bath.
-
Slowly add the acyl chloride to the stirred mixture. HCl gas will be evolved and should be trapped.
-
After the addition is complete, the mixture may be stirred at room temperature or gently heated to complete the reaction (monitor by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ether).
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent.
-
Purify the resulting ketone by distillation or recrystallization.
Diagram of Logical Relationships in Reagent Selection
Caption: Key factors influencing the choice of acylating method.
Conclusion
This compound stands as a highly effective and versatile reagent for the introduction of the 3,4,5-trimethoxycinnamoyl moiety. Its performance in amidation and esterification reactions is robust, offering a direct and high-yielding approach with straightforward purification. While direct, quantitative comparisons with other substituted cinnamoyl chlorides are not extensively documented, the principles of organic chemistry suggest a reactivity profile that is both potent and predictable. For Friedel-Crafts acylations, it represents a viable, though less explored, option. The choice between using this compound and alternative methods, such as those employing carboxylic acid activating agents, will depend on the specific substrate, desired reaction conditions, and purification strategy. This guide provides the foundational knowledge and experimental frameworks to assist researchers in navigating these choices and successfully incorporating this valuable building block into their synthetic endeavors.
References
- Solid Phase Syntheses of Ferulic Acid Derivatives Acetyl Feruloyl Tyrosine and Acetyl Feruloyl Valyl Tyrosine. (2014). Semantic Scholar. [Link]
- Synthesis of 3,4,5-trimethoxycinnamoyl chloride. PrepChem.com. [Link]
- Friedel-Crafts acylation of benzene. Chemguide. [Link]
- Fischer synthesis of methyl 3,4,5-trimethoxycinnamate. (2023). Sciencemadness Discussion Board. [Link]
- (PDF) Synthesis of ( E )-cinnamyl ester derivatives via a greener Steglich esterification. (2025). ResearchGate. [Link]
- New Cinnamamide and Derivatives as New Larvicides against Aedes aegypti Vector Larvae: Facile Synthesis, In Silico Study, In Vitro Noncytotoxicity, and Nontoxicity against Zebrafish. (2025). ACS Omega. [Link]
- Synthesis of cinnamamide derivatives. (n.d.). ResearchGate. [Link]
- Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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Safety Operating Guide
Safe Disposal of 3',4',5'-Trimethoxycinnamoyl Chloride: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of reactive chemical reagents is paramount, extending from the moment of synthesis to the final step of disposal. 3',4',5'-Trimethoxycinnamoyl chloride, a valuable intermediate in many synthetic pathways, is an acyl chloride. By its very nature, it is highly reactive, particularly with nucleophiles like water.[1][2] Improper disposal is not merely a regulatory violation; it poses significant safety and environmental risks. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in the principles of chemical reactivity and laboratory safety.
Hazard Assessment and Essential Protective Measures
Before beginning any disposal procedure, a thorough understanding of the hazards is critical. This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[3][4] Its most significant chemical hazard is its violent reaction with water and moisture, which hydrolyzes the acyl chloride to form 3,4,5-trimethoxycinnamic acid and corrosive hydrogen chloride (HCl) gas.[5][6] This reaction is exothermic and can lead to a dangerous release of energy and fumes if not controlled.
All handling and disposal operations must be conducted within a certified chemical fume hood.[6][7] The following Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of the corrosive material and the vigorous reaction during neutralization.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, DuPont Tychem®). | Acyl chlorides can permeate standard laboratory gloves. Always check manufacturer compatibility data.[8][9] |
| Body Protection | Flame-retardant laboratory coat, fully buttoned, with full-length pants and closed-toe shoes. | Provides a barrier against accidental spills and contact with corrosive materials.[7] |
| Respiratory | Use is mandated by a risk assessment; typically not required if all work is done in a fume hood. | A full-face respirator with appropriate cartridges may be necessary for large spills or inadequate ventilation.[7] |
Core Disposal Protocol: Controlled Neutralization
The primary and safest method for disposing of residual this compound is through controlled hydrolysis and neutralization. This process converts the reactive acyl chloride into the far more stable and less hazardous sodium 3,4,5-trimethoxybenzoate salt in an aqueous solution.[10]
-
Prepare the Neutralization Solution:
-
In a beaker or flask appropriately sized to be no more than 50% full at the end of the procedure, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: Sodium bicarbonate is a weak base that effectively neutralizes the hydrochloric acid produced during hydrolysis, preventing the release of corrosive HCl gas and helping to control the reaction rate.[10][11][12]
-
Calculation: Ensure you have a molar excess of sodium bicarbonate. For every 1 gram of this compound (molecular weight approx. 256.68 g/mol ), a minimum of 0.73 grams of sodium bicarbonate is required for complete neutralization.[10] A 2-fold excess is recommended to ensure a complete reaction.
-
-
Establish Reaction Control:
-
Place the beaker containing the sodium bicarbonate solution into a larger container filled with an ice-water slurry (an ice bath).
-
Begin stirring the bicarbonate solution with a magnetic stir bar.
-
Causality: The hydrolysis of an acyl chloride is a highly exothermic reaction. The ice bath is critical for dissipating the generated heat, preventing the solution from boiling and splashing hazardous materials out of the container.[10][12]
-
-
Perform the Quench:
-
Slowly and in small portions, add the this compound waste to the cold, stirring bicarbonate solution.
-
Causality: A slow, portion-wise addition is crucial to control the rate of the exothermic reaction and the evolution of carbon dioxide gas, which can cause frothing and overflow if the addition is too rapid.[10]
-
-
Ensure Complete Reaction:
-
After the final portion of the acyl chloride has been added, continue stirring the mixture in the ice bath for at least two hours.
-
Causality: This extended reaction time ensures that even small, remaining amounts of the acyl chloride are fully hydrolyzed and neutralized.
-
-
Verify Neutralization:
-
Remove the reaction vessel from the ice bath and allow it to warm to room temperature.
-
Using pH paper or a calibrated pH meter, check the pH of the aqueous solution. The final pH should be in the neutral or slightly basic range (pH 7-9).[10]
-
If the solution remains acidic, add more sodium bicarbonate solution until the target pH is achieved.
-
Disposal Workflow Visualization
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
Final Waste Management and Segregation
Once neutralized, the resulting aqueous solution contains sodium 3,4,5-trimethoxybenzoate, sodium chloride, and excess sodium bicarbonate. While significantly less hazardous than the starting material, it is still considered chemical waste.
-
Collection: Transfer the verified, neutralized solution into a designated and properly labeled hazardous waste container.[13]
-
Labeling: The container label must be accurate. A suitable description would be "Aqueous Hazardous Waste: Neutralized this compound (contains chlorinated organics)."
-
Segregation: It is critical to keep halogenated waste streams separate from non-halogenated streams.[14] Mixing them can dramatically increase disposal costs and complicate the disposal process for your institution.[14]
-
Final Disposal: The sealed and labeled container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[9][15]
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is the best defense.
| Spill Scenario | Containment & Cleanup Protocol |
| Minor Spill (<10g, contained in fume hood) | 1. Alert personnel in the immediate area. 2. Cover the spill with a dry, inert absorbent material like sand or vermiculite. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS. [10] 3. Using non-sparking tools, carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.[9][10] 4. Decontaminate the area with a suitable solvent, followed by soap and water. |
| Major Spill (>10g or outside of fume hood) | 1. EVACUATE the immediate area. Alert all nearby personnel. 2. If safe to do so, close the laboratory door to contain vapors. 3. Immediately call your institution's emergency number and notify the EHS department.[10] 4. Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response. |
By adhering to this structured, chemically-sound disposal protocol, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and uphold their responsibility for environmental stewardship.
References
- Vertex AI Search. Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- docbrown.info. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetyl Chloride.
- chemguide.co.uk.
- Hooker Chemical Corporation. (1969). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry, 61(11), 60-63.
- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
- Dakota Pharm. (2024). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
- Hall, H. K., Jr., & Lueck, C. H. (1963). The Ionization Mechanism for the Hydrolysis of Acyl Chlorides. The Journal of Organic Chemistry, 28(10), 2818–2821.
- Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Chemos GmbH & Co.KG. (2019).
- Benchchem.
- Sigma-Aldrich. (2024). Safety Data Sheet: 3,4,5-Trimethoxybenzoyl chloride.
- Chem-Impex. 3,4,5-Trimethoxybenzyl chloride.
- Google Patents.
- Nalco.
- Science Interactive. (2015). Safety Data Sheet: Ferric Chloride Etchant Grade 41%.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,3,5-Benzenetricarbonyl trichloride.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6437726, this compound.
- TCI Chemicals. Safety Data Sheet: 3,4,5-Trimethoxybenzoyl Chloride.
- University of California, Santa Cruz - Environmental Health and Safety. Hazardous Waste Reduction.
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- BASF.
- Benchchem. Effective methods for quenching unreacted 3,4-dimethoxybenzenesulfonyl chloride.
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A Senior Application Scientist's Guide to Handling 3',4',5'-Trimethoxycinnamoyl Chloride
For: Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational directives for the handling of 3',4',5'-Trimethoxycinnamoyl chloride. As a reactive acyl chloride, this compound is invaluable in organic synthesis, particularly in the development of novel pharmaceutical agents. However, its utility is matched by its hazardous nature. Adherence to the following procedures is not merely a recommendation but a critical component of a robust safety culture and successful research.
The information herein is synthesized from established safety protocols for highly reactive acyl chlorides and data from closely related structural analogs, such as 3,4,5-Trimethoxybenzoyl chloride, to ensure the most reliable and field-proven guidance.
The Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a corrosive, moisture-sensitive solid. The primary driver of its hazardous properties is the acyl chloride functional group. Understanding its reactivity is fundamental to appreciating the necessity of the stringent handling protocols outlined below.
-
Violent Reactivity with Water: The most critical hazard is its rapid and exothermic reaction with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) gas and 3,4,5-trimethoxycinnamic acid.[1][2] This reaction is the root cause for the severe burns and respiratory irritation it can inflict.
-
Corrosivity: Direct contact with the solid or its dust will cause severe burns to the skin and eyes.[3] It is classified under the Globally Harmonized System (GHS) as Skin Corrosion Category 1B and Serious Eye Damage Category 1.[3]
-
Respiratory Irritation: Inhalation of the dust or the HCl fumes generated from hydrolysis will cause severe irritation to the respiratory tract.[3]
-
Lachrymator: The compound and its hydrolysis byproducts are lachrymatory, meaning they irritate the eyes and cause tearing.[3]
The following diagram illustrates the primary hydrolysis reaction, which underscores the need for moisture-free handling conditions.
Caption: Hydrolysis reaction of the acyl chloride with water.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is non-negotiable. Standard laboratory attire is insufficient. The table below summarizes the required equipment, followed by a detailed explanation of the causality for each choice.
| Body Area | Primary PPE | Secondary/Situational PPE |
| Eye/Face | Chemical safety goggles (indirectly vented) | Full-face shield |
| Skin/Body | Chemical-resistant gloves (Nitrile, dual-gloved) | Flame-resistant lab coat, arm sleeves |
| Respiratory | Certified Chemical Fume Hood | N/A (Work must be confined to hood) |
Eye and Face Protection: A Dual-Layer Imperative
-
Expertise & Experience: Acyl chloride reactions with ambient moisture can be unexpectedly rapid, leading to splashes of corrosive material. Standard safety glasses are inadequate as they do not provide a seal against dust and corrosive vapors.
-
Protocol:
-
Chemical Safety Goggles: Wear indirectly-vented, impact-resistant chemical safety goggles at all times.[4] This provides a seal around the eyes to protect against dust and splashes.
-
Face Shield: A full-face shield must be worn over the safety goggles whenever handling the solid, preparing solutions, or running reactions.[1] This is a critical secondary barrier to protect the entire face from splashes resulting from a violent reaction with trace moisture.
-
Skin and Body Protection: The Chemical Barrier
-
Expertise & Experience: The compound is classified as causing severe skin burns. A standard cotton lab coat offers minimal protection against corrosive solids and their solutions.
-
Protocol:
-
Gloves: Wear two pairs of nitrile gloves (dual-gloving). Acyl chlorides can degrade glove materials over time. Dual gloving provides an additional layer of safety and allows for the safe removal of the outer glove if contamination is suspected.[1] Check glove compatibility charts and inspect gloves for any signs of degradation before and during use.
-
Lab Coat: A flame-resistant laboratory coat with full-length sleeves and a secure closure (snap buttons) is mandatory. Ensure cuffs are snug to prevent dust from entering.
-
Respiratory Protection: Engineering Controls as the Primary Barrier
-
Expertise & Experience: Due to its respiratory toxicity and the release of HCl gas upon hydrolysis, all handling of this compound must be performed within a certified and functioning chemical fume hood.[3]
-
Protocol:
-
Chemical Fume Hood: Confirm the fume hood has a valid certification and that the airflow is within the acceptable range (typically 80-120 fpm) before beginning any work.
-
Sash Position: Keep the sash at the lowest possible position that still allows for comfortable and safe manipulation of the equipment.
-
Work Zone: Conduct all manipulations at least 6 inches (15 cm) inside the fume hood sash to ensure effective containment.[5]
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
Trustworthiness in a protocol comes from its ability to be a self-validating system. This workflow is designed to minimize risk at every stage, from preparation to disposal.
Caption: A procedural workflow for handling this compound.
Experimental Protocol: Handling and Weighing
-
Pre-Operation: Verify fume hood certification and airflow.[3] Don all required PPE as specified in Section 2.
-
Inert Environment: All operations must be conducted under anhydrous conditions. Use oven-dried glassware cooled under a stream of inert gas (e.g., nitrogen or argon).[2]
-
Weighing: Do not weigh the solid on an open bench. Weigh the required amount inside the fume hood, either within a glove bag/box or by transferring it to a pre-tared, sealed flask under a positive pressure of inert gas.
-
Addition: Add the solid to the reaction solvent slowly and in portions. The solvent must be verified as anhydrous.[2] Maintain stirring and an inert atmosphere throughout the process.
Emergency & Disposal Plans
Spill Management
-
Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or outside of the fume hood.
-
Contain (Inside Hood): For a minor spill inside a fume hood, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water or combustible materials.[1]
-
Collect: Carefully scoop the absorbed material into a dry, sealable container.
-
Decontaminate: Wipe the area with a cloth lightly dampened with a non-reactive solvent (e.g., toluene or dichloromethane), followed by a thorough wash with soap and water. All cleaning materials must be treated as hazardous waste.
Personal Exposure
-
Skin Contact: Immediately brush off any visible solid. Remove contaminated clothing while under a safety shower. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Disposal Plan: Controlled Neutralization
Unused or waste this compound must be neutralized before disposal. This converts the reactive acyl chloride into a less hazardous carboxylate salt.[1]
-
Prepare Neutralizing Solution: In the fume hood, prepare a stirred 5-10% aqueous solution of sodium bicarbonate in a flask or beaker large enough to accommodate the reaction and potential foaming. Place this solution in an ice bath to control the exothermic reaction.[1]
-
Slow Addition: Very slowly and in small portions, add the waste acyl chloride to the cold, stirring bicarbonate solution. Be prepared for vigorous gas (CO₂) evolution.
-
Complete Neutralization: Continue stirring for several hours after the addition is complete to ensure full neutralization. Check the pH of the solution to ensure it is neutral or slightly basic.
-
Final Disposal: The resulting aqueous solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[1]
By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring both the safety of your personnel and the integrity of your research.
References
-
FooDB. (n.d.). 3,4,5-Trimethoxycinnamic Acid, 99% Predominantly Trans. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxycinnamic acid. PubChem Compound Database. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Retrieved from [Link]
-
PubMed Central. (n.d.). Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. Retrieved from [Link]
-
FooDB. (2005). Material Safety Data Sheet - Hydrocinnamic Acid. Retrieved from [Link]
-
J-STAGE. (n.d.). The SYnthesis of Cinnamoyl Chloride. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
